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  • Product: 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde
  • CAS: 6615-24-3

Core Science & Biosynthesis

Foundational

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde synthesis from vanillin

An In-depth Technical Guide to the Synthesis of 5-Nitrovanillin (4-Hydroxy-3-methoxy-5-nitrobenzaldehyde) from Vanillin Executive Summary This technical guide provides a comprehensive overview of the synthesis of 5-Nitro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Nitrovanillin (4-Hydroxy-3-methoxy-5-nitrobenzaldehyde) from Vanillin

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 5-Nitrovanillin (systematically known as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde) via the electrophilic nitration of vanillin. 5-Nitrovanillin is a pivotal intermediate in the pharmaceutical industry, notably serving as a precursor for active pharmaceutical ingredients (APIs) such as the catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease.[1] This document elucidates the underlying reaction mechanism, presents a comparative analysis of various synthetic methodologies, and offers a detailed, field-proven experimental protocol. Furthermore, it covers essential safety protocols, characterization techniques, and process validation checkpoints, designed for researchers, chemists, and professionals in drug development.

Introduction: Strategic Importance and Nomenclature

The conversion of vanillin to 5-Nitrovanillin is a cornerstone reaction in medicinal chemistry and fine chemical synthesis. The strategic introduction of a nitro (-NO₂) group onto the vanillin scaffold dramatically enhances its utility as a versatile building block. The presence of multiple reactive functional groups—aldehyde, hydroxyl, methoxy, and the newly introduced nitro group—allows for a diverse range of subsequent chemical transformations.[1][2]

Nomenclature Clarification: The starting material, vanillin, is systematically named 4-hydroxy-3-methoxybenzaldehyde . The principal product of its electrophilic nitration is 4-hydroxy-3-methoxy-5-nitrobenzaldehyde , commonly referred to as 5-nitrovanillin. This synthesis proceeds via an electrophilic aromatic substitution, a fundamental reaction class in organic chemistry.[1][3]

Reaction Mechanism: The Causality of Regioselectivity

The nitration of vanillin is a classic example of an electrophilic aromatic substitution. The reaction's efficiency and selectivity are governed by the electronic properties of the substituents on the benzene ring.

Pillar 1: Generation of the Electrophile. The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from concentrated nitric acid in the presence of a suitable solvent or catalyst. In the traditional method, glacial acetic acid serves as the solvent, facilitating the protonation of nitric acid and subsequent loss of a water molecule to form the highly reactive nitronium ion.

Pillar 2: Directing Effects and The Sigma Complex. The vanillin ring possesses three substituents: a hydroxyl group (-OH), a methoxy group (-OCH₃), and an aldehyde group (-CHO).

  • Activating Groups: The hydroxyl and methoxy groups are potent activating groups and are ortho, para-directing due to their ability to donate electron density to the ring via resonance, stabilizing the positively charged intermediate (the sigma complex).

  • Deactivating Group: The aldehyde group is a deactivating group and is meta-directing.

The regiochemical outcome is a result of the interplay between these groups. The position C-5 is ortho to the powerfully activating hydroxyl group and para to the deactivating aldehyde group. The strong activation and steric accessibility at C-5 make it the primary site of electrophilic attack by the nitronium ion, leading to the selective formation of 5-nitrovanillin.[4]

Mechanism Visualization

G cluster_1 cluster_2 A Vanillin (4-hydroxy-3-methoxybenzaldehyde) C Sigma Complex (Arenium Ion Intermediate) Resonance Stabilized A->C Electrophilic Attack at C-5 B Nitronium Ion (NO₂⁺) D Deprotonation (-H⁺) C->D Loss of Proton E 5-Nitrovanillin (Final Product) D->E Aromatization

Caption: Electrophilic nitration mechanism of vanillin.

Comparative Analysis of Synthetic Methodologies

Several protocols have been developed for the nitration of vanillin, each with distinct advantages concerning yield, safety, and environmental impact. The choice of method is contingent upon laboratory capabilities, scale, and green chemistry considerations.[1]

Method Nitrating Agent & Conditions Reported Yield Advantages Disadvantages & Causality Reference(s)
Classical Nitration Conc. HNO₃ in Glacial Acetic Acid, 0-5°C70-85%Straightforward, uses common reagents.Highly exothermic, requires strict temperature control to prevent over-nitration or oxidation by-products. Generates acidic waste.[1][3]
CAN-Mediated Nitration Ceric Ammonium Nitrate (CAN), Acetic Acid, 20–60°C69-71%"Greener" alternative, milder conditions, avoids highly corrosive concentrated acids.Requires a phase transfer catalyst (e.g., PEG-400) for optimal results.[5] CAN is a more expensive reagent.[1][5][6]
Mixed Acid Nitration KNO₃ / Conc. H₂SO₄ in Glacial Acetic Acid, Cool Water Bath~85%Good yield, avoids direct handling of concentrated nitric acid.The in-situ generation of the nitrating agent is still highly exothermic. Sulfuric acid use leads to significant acid waste.[7]
Low-Temp DCM Method Conc. HNO₃ in Dichloromethane (DCM), 0-5°CGoodDCM can offer better control over the exotherm.Dichloromethane is a chlorinated solvent with associated environmental and health concerns.[6][8]

Detailed Experimental Protocol: Classical Nitration

This protocol details the most widely cited and validated method for synthesizing 5-nitrovanillin. Every step is designed to ensure safety, reproducibility, and high purity of the final product.

Workflow Diagram

G start Start: Materials Preparation dissolve 1. Dissolve Vanillin in Glacial Acetic Acid start->dissolve cool 2. Cool Mixture in Ice Bath (0-5°C) dissolve->cool add_acid 3. Add Conc. Nitric Acid Dropwise with Stirring cool->add_acid react 4. Stir at Room Temp (1-2 hours) add_acid->react quench 5. Quench: Pour Mixture into Ice-Cold Water react->quench precipitate Precipitation of Crude Product quench->precipitate filter 6. Filter Solid via Vacuum Filtration precipitate->filter wash 7. Wash Solid with Cold Water filter->wash recrystallize 8. Recrystallize from Ethanol/Water wash->recrystallize dry 9. Dry Product Under Vacuum recrystallize->dry characterize 10. Characterize Product (MP, FT-IR, NMR) dry->characterize end End: Pure 5-Nitrovanillin characterize->end

Caption: General workflow for the synthesis of 5-Nitrovanillin.

Materials & Equipment
  • Vanillin (C₈H₈O₃)

  • Concentrated Nitric Acid (65-70%, HNO₃)

  • Glacial Acetic Acid (CH₃COOH)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Beaker or Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Step-by-Step Methodology

Self-Validating System: Adherence to the temperature and addition rate parameters is critical for success. The visual confirmation of a yellow precipitate in Step 5 is the first validation checkpoint.

  • Dissolution: In a fume hood, dissolve a pre-weighed amount of vanillin in glacial acetic acid within a suitable reaction vessel equipped with a magnetic stirrer. A typical ratio is ~10 mL of acetic acid per gram of vanillin.

  • Cooling: Place the reaction vessel in an ice bath and stir until the solution's temperature equilibrates to between 0-5°C. Causality: This step is crucial to dissipate the heat generated during the highly exothermic nitration, thereby preventing the formation of undesired by-products and ensuring reaction control.[1]

  • Nitrating Agent Addition: Slowly add concentrated nitric acid dropwise to the stirred, cold solution using a dropping funnel. The molar equivalent of nitric acid should be slightly in excess of the vanillin. The temperature must be maintained between 0-5°C throughout the addition.[1] A color change to dark red is often observed.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction proceeds to completion.[1] Reaction progress can be monitored using Thin Layer Chromatography (TLC).[3][6]

  • Precipitation (Quenching): Pour the reaction mixture slowly into a separate beaker containing a large volume of ice-cold water (approx. 10 times the volume of the reaction mixture). A yellow solid will precipitate immediately. Causality: 5-Nitrovanillin is sparingly soluble in water; this step causes the product to crash out of the acidic solution while the impurities and by-products remain dissolved.[1]

  • Isolation: Collect the yellow solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with several portions of cold deionized water to remove any residual acid and other water-soluble impurities. Continue washing until the filtrate is neutral.

  • Purification (Recrystallization): For obtaining a high-purity product, recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol-water mixture.[6] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals, which can then be isolated by filtration.

  • Drying: Dry the purified yellow crystalline powder under vacuum to remove residual solvent.

Product Characterization and Validation

The identity and purity of the synthesized 5-Nitrovanillin must be confirmed through analytical techniques.

  • Appearance: Yellow to yellow-green crystalline powder.[2]

  • Melting Point: The literature melting point is in the range of 172-175 °C.[2] A sharp melting point within this range is a strong indicator of high purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational bands are expected for the functional groups:

    • ~3200-3400 cm⁻¹ (O-H stretch)

    • ~1685 cm⁻¹ (C=O stretch, aldehyde)

    • ~1540 cm⁻¹ and ~1340 cm⁻¹ (Asymmetric and symmetric N-O stretches of the nitro group).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide unambiguous structural confirmation.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should correspond to the molecular weight of 197.14 g/mol .[1]

Safety, Handling, and Environmental Considerations

Authoritative Grounding: The nitration of aromatic compounds is an inherently hazardous process that demands strict adherence to safety protocols.

  • Chemical Hazards: Concentrated nitric and acetic acids are highly corrosive and can cause severe burns.[9] Aromatic nitro-compounds are toxic, can be absorbed through the skin, and may be flammable or explosive under certain conditions.[10]

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of toxic fumes and acidic vapors.[3][9] Emergency eyewash and shower stations must be readily accessible.

  • Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.[1][9]

  • Waste Disposal: The acidic filtrate generated during the workup must be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal, in accordance with institutional and environmental regulations. The nitration process can produce by-products that are slow to biodegrade, necessitating proper waste stream management.[11][12]

Conclusion

The synthesis of 5-nitrovanillin from vanillin is a robust and well-documented chemical transformation vital for the pharmaceutical sector. While the classical method using nitric acid in acetic acid remains a reliable and high-yielding approach, it necessitates rigorous control over reaction conditions and stringent safety measures. Alternative, greener methodologies utilizing reagents like CAN offer a milder and potentially safer route, reflecting the ongoing evolution of sustainable synthetic chemistry. This guide provides the foundational knowledge and practical protocols for researchers to successfully and safely perform this important synthesis, from mechanistic understanding to final product validation.

References

  • Sciencemadness Discussion Board. (2018). Nitration of Vanillin with KNO3/H2SO4 in Acetic Acid. [Link]

  • Patsnap. (2012). Method for preparing 5-nitro vanillin. CN102304051A. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. [Link]

  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. [Link]

  • YouTube. (2024). Nitration reaction safety. [Link]

  • Rahmawati et al. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 4(1). [Link]

  • ResearchGate. (n.d.). Specific reaction processes and products of vanillin nitration. [Link]

  • YouTube. (2023). [ChemPlayer Reupload]Make nitrovanillin via nitration of vanillin. [Link]

  • Google Patents. (2012). CN102304051A - Method for preparing 5-nitro vanillin.

Sources

Exploratory

Technical Whitepaper: 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde in Advanced Synthesis and Drug Discovery

Executive Summary As peptide therapeutics and targeted oncology agents grow in complexity, the demand for highly specialized chemical intermediates has accelerated. 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (often abbrevia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As peptide therapeutics and targeted oncology agents grow in complexity, the demand for highly specialized chemical intermediates has accelerated. 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (often abbreviated as 2HMOBA) has emerged as a critical building block in two distinct but highly impactful domains: the synthesis of difficult peptide sequences via Removable Backbone Modification (RBM) and the development of novel antimitotic agents[1],[2].

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, validated manufacturing protocols, and mechanistic applications in modern drug development. As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, focusing on the causality behind experimental choices and establishing self-validating workflows for bench researchers.

Chemical Identity & Physicochemical Properties

Understanding the structural parameters of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is essential for predicting its reactivity, particularly its capacity to form stable imines and direct electrophilic aromatic substitutions. The presence of the electron-withdrawing nitro group para to the methoxy group profoundly influences its electronic distribution, making it an ideal candidate for tunable acid lability in protecting group strategies[3].

Table 1: Quantitative Chemical Properties
PropertyValue
Chemical Name 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde
CAS Number 6615-24-3[4],[5]
Molecular Formula C8H7NO5[4],[6]
Molecular Weight 197.14 g/mol [4]
Appearance Light brown needles / solid[7]
Melting Point 172–173 °C[7]

Chemical Synthesis & Manufacturing Protocol

The synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde relies on the regioselective nitration of 2-hydroxy-4-methoxybenzaldehyde.

Mechanistic Causality

The starting material features two strongly activating, ortho/para-directing groups (hydroxyl and methoxy). The 5-position is para to the methoxy group and meta to the deactivating aldehyde group, making it the most electronically favorable and sterically accessible site for electrophilic aromatic substitution. Temperature control is critical: the reaction must be initiated at 0 °C to prevent runaway exothermic oxidation of the aldehyde, ensuring high regioselectivity and yield[4].

Step-by-Step Validated Protocol
  • Preparation of Nitrating Mixture: In a 250 mL round-bottom flask, combine 31 mL of glacial acetic acid and 31 mL of nitric acid[4].

  • Temperature Equilibration: Submerge the flask in an ice bath to reduce the internal temperature strictly to 0 °C[4].

  • Substrate Addition: Slowly add 8.4 g (50 mmol) of 2-hydroxy-4-methoxybenzaldehyde to the chilled acid mixture[4]. In-process validation: A color change and mild exotherm will occur; addition rate must be controlled to maintain 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for exactly 12 hours to ensure complete conversion[4].

  • Quenching: Pour the resulting reaction system into a 500 mL beaker containing 200 mL of an ice-water mixture[4]. In-process validation: Immediate precipitation of the crude nitro-product should be observed.

  • Isolation & Purification: Filter the solid material under a vacuum, wash thoroughly with distilled water to remove residual acids, and dry. Crystallize the crude solid from a 1:1 (v/v) mixture of ethanol and water[4].

  • Yield: This protocol reliably yields approximately 8.2 g of the purified product (76% yield)[4].

Core Application I: Removable Backbone Modification (RBM) in SPPS

In Solid-Phase Peptide Synthesis (SPPS), hydrophobic or aggregation-prone sequences often lead to incomplete couplings and aspartimide formation. 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is utilized to install the Hmnb (2-hydroxy-4-methoxy-5-nitrobenzyl) backbone protecting group[7],[3].

Mechanistic Causality

While the standard Hmb group is widely used, acylation of its sterically hindered secondary amine is notoriously difficult. The Hmnb group solves this. The strongly electron-withdrawing nitro group of 2HMOBA increases the acidity of the phenolic hydroxyl, which accelerates the formation of an internal nitrophenol ester. This ester undergoes a highly favorable and rapid


 intramolecular acyl transfer, enabling superior coupling kinetics even at sterically hindered sites[7],[3].
On-Resin Installation Protocol (Self-Validating Workflow)
  • Imine Formation: Add 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (1.1 eq, 0.01 M in DMF) to the peptidyl-resin and irradiate/heat (e.g., microwave 25 W, 50 °C for 10 min, or room temp for 30 min)[7].

    • Self-Validation Check: The resin will undergo a noticeable color change to bright yellow , confirming stable imine formation[7].

  • Washing: Flow wash the resin with DMF to remove unreacted aldehyde[7].

  • Reduction: Treat the imine-resin with Sodium Borohydride (

    
    ) dissolved in DMF (5 eq, 0.1 M) for 15 minutes[7].
    
    • Self-Validation Check: The bright yellow color will dissipate, accompanied by the visible evolution of hydrogen gas (bubbling), confirming successful reduction to the secondary amine[7].

  • Coupling & Transfer: Proceed with standard DIC/HOBt activation of the incoming Fmoc-Amino Acid. The

    
     acyl shift occurs spontaneously[7],[3].
    

G N1 Peptidyl-Resin (Primary Amine) N2 Imine Formation (Add 2HMOBA) N1->N2 DMF, 30 min N3 Reduction to Secondary Amine N2->N3 NaBH4 N4 Fmoc-AA-OH Coupling N3->N4 DIC/HOBt N5 O->N Intramolecular Acyl Transfer N4->N5 Spontaneous

Workflow of Hmnb backbone protection and O→N acyl transfer in SPPS.

Core Application II: Synthesis of Antimitotic Benzo[b]furan Derivatives

Beyond peptide synthesis, 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde serves as a foundational scaffold in oncology drug discovery. It is specifically used to synthesize 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives, which are potent inhibitors of tubulin polymerization[2].

Mechanistic Causality

Small molecules based on the benzo[b]furan skeleton are highly attractive as antimitotic agents. The methoxy substitution pattern on the benzene portion of the benzo[b]furan moiety dictates the molecule's binding affinity to tubulin[2]. Research indicates that placing the methoxy group at the C6 or C7 position yields the greatest antiproliferative activity, whereas C4/C5 substitutions render the derivatives inactive[2]. By starting with 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde, chemists can precisely control the spatial orientation of the methoxy and amino (post-reduction of the nitro group) substituents, locking them into the optimal pharmacophore required to disrupt microtubule dynamics[2].

These agents act by binding to tubulin, preventing its polymerization into microtubules. This disruption triggers a rigorous G2/M phase arrest in the cell cycle, ultimately inducing apoptosis in cancer cell lines[2].

Pathway A Benzo[b]furan Derivative (Synthesized from 2HMOBA) B Tubulin Binding A->B C Inhibition of Tubulin Polymerization B->C D G2/M Phase Arrest C->D E Apoptosis (Cell Death) D->E

Mechanism of action for 2HMOBA-derived benzo[b]furan tubulin inhibitors.

Conclusion

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a highly versatile, structurally primed intermediate. Whether utilized to drive thermodynamically favorable


 acyl transfers in the synthesis of difficult peptides or employed as a rigid scaffold for next-generation tubulin inhibitors, its unique electronic properties make it indispensable. By adhering to the strictly temperature-controlled nitration protocols and leveraging the visual self-validating cues during SPPS, researchers can maximize the utility and yield of this critical compound.

References

1.[1] Removable Backbone Modification (RBM) Strategy for the Chemical Synthesis of Hydrophobic Peptides/Proteins. Springer Nature Experiments. 2.[4] 1-Ethynyl-4-(4-pentylcyclohexyl)cyclohexanol synthesis. ChemicalBook. 3.[5] 6615-24-3 | 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde. BLD Pharm. 4.[6] 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde[6615-24-3]. King-Pharm. 5.[2] Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. PMC / NIH. 6.[7] A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. ResearchGate. 7.[3] Backbone Protecting Groups For Enhanced Peptide and Protein Synthesis. Angew Chem Int Ed 2025 / Scribd.

Sources

Foundational

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde, a vital aromatic intermediate. We will delve into its fundamental p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde, a vital aromatic intermediate. We will delve into its fundamental properties, synthesis, and potential applications in medicinal chemistry and drug discovery, offering insights for its strategic use in research and development.

Core Compound Information

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in the synthesis of more complex molecules. Its structure, featuring hydroxyl, methoxy, and nitro groups on a benzaldehyde scaffold, provides multiple reaction sites for chemical modification.

PropertyValue
CAS Number 6615-24-3
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
IUPAC Name 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde
Synonyms 4-Methoxysalicylaldehyde, 5-nitro-

Synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde: A Two-Step Approach

The synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is most effectively achieved through a two-step process, beginning with the formylation of 3-methoxyphenol to yield the key intermediate, 2-hydroxy-4-methoxybenzaldehyde. This is followed by a regioselective nitration.

Step 1: Synthesis of 2-Hydroxy-4-methoxybenzaldehyde via the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. In this case, 3-methoxyphenol is treated with chloroform in a basic solution to introduce an aldehyde group ortho to the hydroxyl group. The hydroxyl group is a strong activating group and directs the electrophilic substitution to the ortho and para positions. The ortho-product is favored in this case.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve sodium hydroxide in water.

  • Add 3-methoxyphenol to the alkaline solution and stir until a homogenous solution is obtained.

  • Heat the mixture to 60-65°C in a water bath.

  • Slowly add chloroform dropwise from the dropping funnel over 1-2 hours, maintaining vigorous stirring. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.[1]

  • After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 2-3 hours.[1]

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-Hydroxy-4-methoxybenzaldehyde by column chromatography on silica gel.

Synthesis_Step1 cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup & Purification 3-Methoxyphenol 3-Methoxyphenol Reaction_Vessel Reaction_Vessel 3-Methoxyphenol->Reaction_Vessel 1. Chloroform Chloroform Chloroform->Reaction_Vessel 2. Sodium_Hydroxide Sodium Hydroxide Sodium_Hydroxide->Reaction_Vessel in solution Heat 60-65°C Stirring Stirring Acidification Acidification Extraction Extraction Acidification->Extraction 4. Extract Column_Chromatography Column Chromatography Extraction->Column_Chromatography 5. Purify Product_1 2-Hydroxy-4-methoxybenzaldehyde Column_Chromatography->Product_1 Reaction_Vessel->Acidification 3. Quench & Acidify Synthesis_Step2 cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup & Purification Intermediate 2-Hydroxy-4-methoxybenzaldehyde Reaction_Vessel Reaction_Vessel Intermediate->Reaction_Vessel 1. Nitric_Acid Conc. Nitric Acid Nitric_Acid->Reaction_Vessel 2. Temperature_Control 0-15°C Precipitation Ice Water Quench Filtration Filtration Precipitation->Filtration 4. Isolate Recrystallization Recrystallization Filtration->Recrystallization 5. Purify Final_Product 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde Recrystallization->Final_Product Reaction_Vessel->Precipitation 3. Quench

Caption: Workflow for the nitration of the intermediate to the final product.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activities of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde are not extensively documented, its structural motifs are present in a variety of bioactive molecules. Its precursor, 2-hydroxy-4-methoxybenzaldehyde, is known to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. [2]The introduction of a nitro group can modulate these activities and provides a handle for further chemical transformations.

The primary utility of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde in drug development is as a versatile chemical intermediate. The aldehyde functional group is readily converted to other functionalities, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form Schiff bases and other heterocyclic systems. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the construction of nitrogen-containing heterocycles.

Proposed Workflow for Biological Evaluation

Given the known activities of related compounds, a logical first step in evaluating the biological potential of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde would be to screen it for antimicrobial and anticancer activities.

Biological_Evaluation Start 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde Antimicrobial_Screen Antimicrobial Screening (MIC/MBC Assays) Start->Antimicrobial_Screen Anticancer_Screen Anticancer Screening (MTT/XTT Assays) Start->Anticancer_Screen Active_Antimicrobial Active Antimicrobial_Screen->Active_Antimicrobial Inactive_Antimicrobial Inactive Antimicrobial_Screen->Inactive_Antimicrobial Active_Anticancer Active Anticancer_Screen->Active_Anticancer Inactive_Anticancer Inactive Anticancer_Screen->Inactive_Anticancer Mechanism_Antimicrobial Mechanism of Action Studies (e.g., Membrane Permeability) Active_Antimicrobial->Mechanism_Antimicrobial Mechanism_Anticancer Mechanism of Action Studies (e.g., Apoptosis Assays) Active_Anticancer->Mechanism_Anticancer Lead_Optimization Lead Optimization Mechanism_Antimicrobial->Lead_Optimization Mechanism_Anticancer->Lead_Optimization

Caption: Proposed workflow for the initial biological evaluation of the title compound.

Conclusion

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a readily accessible aromatic compound with significant potential as a scaffold and intermediate in medicinal chemistry. Its synthesis from common starting materials is straightforward, and its functional groups offer a multitude of possibilities for the generation of diverse chemical libraries for drug discovery. Further investigation into its biological activities is warranted and could lead to the development of novel therapeutic agents.

References

  • PubChem. 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde. [Link]

  • SciSpace. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. [Link]

  • PubChem. 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde. [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • Sciencemadness Discussion Board. Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. [Link]

  • Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • The Good Scents Company. 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. [Link]

  • Frontiers. Explication of the Potential of 2-Hydroxy-4-Methoxybenzaldehyde in Hampering Uropathogenic Proteus mirabilis Crystalline Biofilm and Virulence. [Link]

  • Arkivoc. Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. [Link]

  • ResearchGate. Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. [Link]

  • Organic Syntheses. m-METHOXYBENZALDEHYDE. [Link]

  • The Italian Association of Chemical Engineering. Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid. [Link]

  • Royal Society of Chemistry. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. [Link]

  • NIST WebBook. Benzaldehyde, 2-hydroxy-4-methoxy-. [Link]

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Exploratory

Spectroscopic Analysis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (CAS No. 66...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (CAS No. 6615-24-3), a key aromatic aldehyde with applications in organic synthesis and medicinal chemistry. A thorough investigation of the scientific literature and chemical databases reveals a significant challenge in obtaining a complete, publicly available dataset for this specific isomer. While data for related isomers are more accessible, this guide focuses on establishing a framework for the analysis of the title compound, outlining the expected spectral features and providing detailed, field-proven experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a foundational resource for researchers aiming to synthesize or characterize this compound, ensuring data integrity and facilitating its application in further research and development.

Introduction: The Significance of Spectroscopic Characterization

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde whose utility in synthetic chemistry is derived from its array of functional groups: a hydroxyl, a methoxy, a nitro group, and an aldehyde, all attached to a benzene ring. This unique combination of electron-donating and electron-withdrawing groups creates a versatile scaffold for the synthesis of more complex molecules, including Schiff bases and heterocyclic compounds with potential therapeutic activities.

Unambiguous structural confirmation and purity assessment are paramount in any chemical research, particularly in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule, revealing its structural connectivity, functional groups, and molecular weight. This guide emphasizes the causality behind experimental choices and the importance of self-validating systems in spectroscopic analysis.

While extensive searches of scientific databases and supplier catalogs confirm the commercial availability of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde[1], a complete set of its spectroscopic data is not readily found in the public domain. Much of the available data pertains to its isomers, such as 5-hydroxy-4-methoxy-2-nitrobenzaldehyde and 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. Therefore, this guide will present established, authoritative protocols for acquiring the necessary spectra and will discuss the expected spectral data based on the compound's structure and comparison with related molecules.

Molecular Structure and Overview of Spectroscopic Approach

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Figure 1: Chemical structure of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde.

Our analytical workflow is designed to provide a comprehensive structural elucidation.

workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation synthesis Synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Structural Connectivity ir FT-IR Spectroscopy purification->ir Functional Group Identification ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation interpretation Spectral Data Analysis nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Elucidation & Purity Assessment interpretation->confirmation fragmentation M [M]⁺ m/z = 197 M_H [M-H]⁺ m/z = 196 M->M_H - H• M_NO2 [M-NO₂]⁺ m/z = 151 M->M_NO2 - NO₂• M_NO2_CO [M-NO₂-CO]⁺ m/z = 123 M_NO2->M_NO2_CO - CO

Caption: Plausible fragmentation pathway for 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde in EI-MS.

Conclusion

The comprehensive spectroscopic characterization of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is essential for its use in research and development. While a complete, published dataset for this specific isomer remains elusive, this guide provides the necessary framework for its analysis. By adhering to the detailed protocols for NMR, FT-IR, and MS, and by understanding the expected spectral features based on its molecular structure, researchers can confidently acquire and interpret the data needed to confirm the identity, purity, and structure of this valuable chemical intermediate. The principles and methodologies outlined herein are grounded in established analytical practices, ensuring the scientific integrity and trustworthiness of the results.

References

  • PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2012). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved March 7, 2026, from [Link]

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Foundational

Physical properties of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

An In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique combination of a reactive aldehyde, a phenolic hydroxyl group, and electron-withdrawing nitro group on a methoxy-activated benzene ring makes it a versatile intermediate. This compound has found notable application in advanced synthetic methodologies, particularly as a backbone-protecting group in solid-phase peptide synthesis (SPPS) to enhance peptide solubility and suppress aggregation during assembly.[1][2][3] Understanding its core physical properties is paramount for its effective storage, handling, and application in complex synthetic routes.

This guide provides a comprehensive overview of the known physical characteristics of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde and outlines authoritative, field-proven methodologies for the experimental determination of these properties.

Core Physicochemical Properties

The fundamental physicochemical properties of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde are summarized in the table below. While some properties are readily available from commercial suppliers, others, such as a definitive melting point, require reference to foundational literature or direct experimental determination.

PropertyValueSource
Chemical Formula C₈H₇NO₅[4][5]
Molecular Weight 197.15 g/mol [4]
CAS Number 6615-24-3[4][5]
Appearance Light Yellow Solid[6]
Purity (Typical) ≥97%[6]
Molecular Structure

The structural arrangement of functional groups is key to the reactivity and physical behavior of the molecule.

Caption: 2D structure of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde.

Melting Point

A precise melting point is a critical indicator of purity for a crystalline solid. While extensive searches of modern databases did not yield a specific melting point for this compound under CAS number 6615-24-3, its synthesis was reported in 1924, and such fundamental data would have been determined at that time. For researchers seeking to verify this property, the following standard protocol for melting point determination is recommended.

Experimental Protocol for Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus.

  • Sample Preparation:

    • Ensure the sample is completely dry and has been finely powdered using a mortar and pestle.

    • Load the sample into a capillary tube by tapping the open end of the tube into the powder.

    • Compact the sample into the sealed end of the tube by tapping or by dropping it down a long glass tube. The final packed sample height should be 2-3 mm.

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a preliminary range.

    • For an accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the preliminary melting point.

    • Reduce the heating rate to 1-2 °C per minute to slowly approach the melting point.

    • Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A pure compound will have a sharp melting range of 0.5-1.5 °C.

Solubility

The solubility profile of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is dictated by its functional groups. The presence of a phenolic hydroxyl group suggests some solubility in polar protic solvents like ethanol and methanol, while the overall aromatic structure implies solubility in common organic solvents such as acetone, ethyl acetate, and dichloromethane. Its polarity, enhanced by the nitro and hydroxyl groups, likely limits its solubility in nonpolar solvents like hexane.

Predicted Solubility Profile
  • Soluble: Acetone, Ethyl Acetate, Dichloromethane, Methanol, Ethanol, Dimethylformamide (DMF)

  • Slightly Soluble: Toluene

  • Insoluble: Water, Hexane

Protocol for Quantitative Solubility Determination
  • Sample Preparation: Add an excess amount of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any suspended particles.

  • Quantification: Dilute the filtered solution to a suitable concentration and determine the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility in units such as g/L or mg/mL.

Spectroscopic Data for Structural Elucidation

While specific, authenticated spectra for 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde are not widely available in public databases, its structure can be definitively confirmed using standard spectroscopic techniques. Below are the predicted spectral characteristics based on its molecular structure, followed by standard protocols for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data
  • ¹H NMR (in CDCl₃):

    • ~11.5 ppm (s, 1H): Phenolic hydroxyl proton, deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde.

    • ~9.8 ppm (s, 1H): Aldehydic proton.

    • ~7.5-8.0 ppm (s, 1H): Aromatic proton ortho to the nitro group and meta to the aldehyde.

    • ~6.5-7.0 ppm (s, 1H): Aromatic proton ortho to the methoxy group and meta to the nitro group.

    • ~3.9 ppm (s, 3H): Methoxy group protons.

  • ¹³C NMR (in CDCl₃):

    • ~190 ppm: Aldehyde carbonyl carbon.

    • ~160-165 ppm: Aromatic carbon attached to the hydroxyl group.

    • ~150-155 ppm: Aromatic carbon attached to the methoxy group.

    • ~140-145 ppm: Aromatic carbon attached to the nitro group.

    • ~110-130 ppm: Other aromatic carbons.

    • ~56 ppm: Methoxy carbon.

Predicted FTIR Spectral Data (Solid, ATR)
  • 3100-3300 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded phenolic group.

  • 2850-2950 cm⁻¹: C-H stretching of the methoxy and aldehyde groups.

  • ~1650-1680 cm⁻¹: C=O stretching of the aromatic aldehyde.

  • ~1580-1600 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1500-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Asymmetric and symmetric NO₂ stretching, respectively.

  • ~1200-1280 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

Standard Operating Procedures for Spectroscopic Analysis

cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy (ATR) cluster_uv UV-Vis Spectroscopy nmr_prep Sample Prep: ~10-20 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃). Filter into NMR tube. nmr_acq Acquisition: Lock on deuterium signal. Shim for field homogeneity. Acquire ¹H, ¹³C, etc. nmr_prep->nmr_acq nmr_proc Processing: Fourier transform (FID to spectrum). Phase and baseline correction. Calibrate to solvent peak. nmr_acq->nmr_proc ftir_prep Sample Prep: Place a small amount of dry, solid sample directly on the ATR crystal. ftir_acq Acquisition: Collect background spectrum. Record sample spectrum (e.g., 4000-400 cm⁻¹). ftir_prep->ftir_acq ftir_proc Processing: Automatic background subtraction. Identify and label key peaks. ftir_acq->ftir_proc uv_prep Sample Prep: Prepare dilute solution (e.g., 10-50 µg/mL) in spectroscopic grade solvent. uv_acq Acquisition: Record blank with pure solvent. Scan sample spectrum (e.g., 200-400 nm). uv_prep->uv_acq uv_proc Processing: Identify λmax values. uv_acq->uv_proc start Crystalline Sample of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde start->nmr_prep start->ftir_prep start->uv_prep

Caption: General workflow for spectroscopic characterization.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Data Acquisition: On a high-field NMR spectrometer (≥400 MHz), lock the instrument on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Acquire the ¹H and ¹³C spectra using standard pulse programs.

2. Fourier-Transform Infrared (FTIR) Spectroscopy [2]

  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the powdered solid directly onto the ATR crystal.

  • Data Acquisition: Record a background spectrum of the clean, empty crystal. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16) to improve the signal-to-noise ratio.

3. UV-Vis Spectroscopy [2]

  • Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol). Dilute this stock to a concentration that gives an absorbance reading within the linear range of the instrument (typically < 1.5 AU).

  • Data Acquisition: Use the pure solvent as a blank to zero the spectrophotometer. Record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

Conclusion

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a valuable reagent with established applications in specialized areas of chemical synthesis. While a comprehensive, publicly available dataset of its physical properties is not extensive, this guide provides its core identifying characteristics. Furthermore, by leveraging established principles of analytical chemistry, we have provided predicted spectral data and detailed, authoritative protocols for the experimental determination of its melting point, solubility, and spectroscopic profile. This information equips researchers and drug development professionals with the necessary tools to confidently characterize and utilize this compound in their work.

References

  • Paravizzini, M., et al. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition.[1]

  • (2025). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. ResearchGate.[2]

  • (2021). E1-catalyzed synthesis of isopeptide-N-ethylated diUb probes.
  • (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. ResearchGate.[3]

  • Melting point determin
  • Guru, M., Rao, S., Srikantia, C., & Iyengar, M. S. (1924). Synthesis of 2-hydroxy-4-methoxy-5-nitrobenzaldehyde. Journal of the Chemical Society, Transactions, 125, 556–560.
  • NMR Spectrum Acquisition. (n.d.). University of Colorado Boulder.
  • 2-Hydroxy-4-methoxy-5-nitro-benzaldehyde | 6615-24-3. (n.d.). MilliporeSigma.[6]

  • Measuring the Melting Point. (2023). Westlab.
  • Nichols, L. (2022). 6.
  • How To Prepare And Run An NMR Sample. (2025). Alwsci.
  • Determination of Melting points and Boiling points. (n.d.). University of Technology, Iraq.
  • NMR Sample Prepar
  • 6615-24-3|2-Hydroxy-4-methoxy-5-nitrobenzaldehyde. (n.d.). BLD Pharm.[4]

  • Sample Preparation. (n.d.). Rochester Institute of Technology.
  • 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE(17028-61-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Sample preparation for FT-IR. (n.d.). University of California, Irvine.
  • 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE(17028-61-4) IR2 spectrum. (n.d.). ChemicalBook.
  • 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde [6615-24-3]. (n.d.). King-Pharm.
  • 2-Hydroxy-4-methoxybenzaldehyde(673-22-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde [6615-24-3]. (n.d.). King-Pharm.[5]

  • 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. (n.d.). PubChem.
  • 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde 97 34549-69-4. (n.d.). Sigma-Aldrich.
  • 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde. (n.d.). PubChem.
  • A Comparative Guide to 2-Methoxy-4-nitrobenzaldehyde and Its Isomers for Researchers. (n.d.). Benchchem.

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Exploratory

An In-depth Technical Guide to 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde: Synthesis, Characterization, and Applications

Introduction 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to researchers and synthetic chemists. Its unique arrangement of a hydroxyl, methoxy, nitro, and formyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to researchers and synthetic chemists. Its unique arrangement of a hydroxyl, methoxy, nitro, and formyl group on a benzene ring imparts a rich chemical reactivity, making it a valuable intermediate in the synthesis of a variety of complex organic molecules. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effects of the hydroxyl and methoxy substituents, creates a nuanced electronic environment that can be strategically exploited in the design of novel pharmaceuticals, agrochemicals, and materials.

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde, from its synthesis and chemical properties to its potential applications in research and development. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile compound in their work.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in synthesis and analysis. This section details the key characteristics of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde.

PropertyValueSource
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
CAS Number 6615-24-3
Appearance Light yellow solid
Purity Typically ≥97%
Spectroscopic Data (Predicted and Analogous)

¹H NMR (Predicted):

  • Aldehyde proton (-CHO): A singlet expected around δ 10.0-10.5 ppm.

  • Aromatic protons: Two singlets are expected for the two aromatic protons, likely in the range of δ 7.0-8.5 ppm. The proton ortho to the nitro group will be further downfield.

  • Methoxy protons (-OCH₃): A singlet around δ 3.9-4.1 ppm.

  • Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 5.0-12.0 ppm.

¹³C NMR (Predicted):

  • Carbonyl carbon (C=O): Expected in the range of δ 190-195 ppm.

  • Aromatic carbons: Signals for the six aromatic carbons will appear between δ 110-160 ppm. The carbons attached to the oxygen and nitro groups will be significantly shifted.

  • Methoxy carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • O-H stretch: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.

  • C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C=O stretch (aldehyde): A strong, sharp peak in the range of 1680-1700 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

  • C-O stretch (ether): A peak in the region of 1200-1280 cm⁻¹.

Synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

The most logical and direct synthetic route to 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is through the electrophilic nitration of its precursor, 2-hydroxy-4-methoxybenzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.

Causality of Experimental Choices: Regioselectivity

The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strong activating, ortho, para-directing groups due to their ability to donate electron density to the benzene ring through resonance. Conversely, the aldehyde (-CHO) group is a deactivating, meta-directing group. In an electrophilic aromatic substitution reaction like nitration, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially attack the positions most activated by the electron-donating groups.

In the case of 2-hydroxy-4-methoxybenzaldehyde, the positions ortho and para to the powerful activating hydroxyl and methoxy groups are C3, C5, and C6. The C5 position is para to the hydroxyl group and ortho to the methoxy group, making it a highly activated and sterically accessible site for electrophilic attack. Therefore, the nitration of 2-hydroxy-4-methoxybenzaldehyde is expected to yield the 5-nitro derivative as the major product.

Experimental Protocol: Nitration of 2-hydroxy-4-methoxybenzaldehyde

This protocol outlines a plausible method for the synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times. Nitric acid and sulfuric acid are highly corrosive.

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane or ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a calculated amount of concentrated sulfuric acid. Cool the acid to 0-5 °C. To this, add a stoichiometric equivalent of concentrated nitric acid dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Dissolution of the Starting Material: In a separate beaker, dissolve 2-hydroxy-4-methoxybenzaldehyde in a minimal amount of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Slowly add the solution of 2-hydroxy-4-methoxybenzaldehyde to the pre-cooled nitrating mixture dropwise. Maintain the reaction temperature between 0-5 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours.

  • Quenching and Precipitation: Carefully pour the reaction mixture onto a large beaker filled with crushed ice. A yellow precipitate of the crude product should form.

  • Isolation and Neutralization: Isolate the precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral to pH paper. Further wash the solid with a small amount of cold saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold distilled water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde can be purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) C Nitration Reaction (0-5 °C) A->C B Dissolve Starting Material (2-Hydroxy-4-methoxybenzaldehyde in H₂SO₄) B->C D Quench on Ice C->D E Filtration & Washing D->E F Drying E->F G Recrystallization F->G H Pure 2-Hydroxy-4-methoxy- 5-nitrobenzaldehyde G->H

Caption: Synthesis workflow for 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde.

Applications in Organic Synthesis

The trifunctional nature of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde makes it a versatile synthon for the construction of more complex molecular architectures. The aldehyde, hydroxyl, and nitro groups can each be selectively transformed, providing multiple avenues for derivatization.

  • Reactions of the Aldehyde Group: The aldehyde functionality is a gateway to a multitude of chemical transformations. It can readily undergo:

    • Condensation Reactions: With primary amines to form Schiff bases, which are important intermediates and possess a wide range of biological activities.[2]

    • Wittig Reaction: To form substituted alkenes.

    • Reductive Amination: To produce secondary amines.

    • Oxidation: To yield the corresponding carboxylic acid.

    • Reduction: To form a benzyl alcohol.

  • Reactions of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This transformation is particularly useful in the synthesis of heterocyclic compounds and in the introduction of a key pharmacophore.

  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to introduce further diversity into the molecular structure.

The strategic combination of these reactions allows for the synthesis of a wide array of target molecules, including those with potential applications in medicinal chemistry and materials science.[3][4] For example, the reduction of the nitro group to an amine, followed by an intramolecular condensation with the aldehyde, could lead to the formation of a heterocyclic scaffold.

Application_Workflow cluster_transformations Selective Transformations cluster_intermediates Key Intermediates Start 2-Hydroxy-4-methoxy- 5-nitrobenzaldehyde A Reduction of Nitro Group (e.g., with SnCl₂/HCl) Start->A B Condensation at Aldehyde (e.g., with a primary amine) Start->B C Alkylation of Hydroxyl Group (e.g., with an alkyl halide) Start->C D 5-Amino-2-hydroxy- 4-methoxybenzaldehyde A->D E Schiff Base Derivative B->E F O-Alkylated Derivative C->F End Diverse Target Molecules (e.g., Heterocycles, Bioactive Compounds) D->End E->End F->End

Caption: Conceptual workflow for the application of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde.

Conclusion

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a valuable and versatile building block in organic synthesis. While its historical discovery is not prominently documented, its synthetic accessibility via the nitration of 2-hydroxy-4-methoxybenzaldehyde is straightforward and based on well-established principles of electrophilic aromatic substitution. The presence of multiple, reactive functional groups provides a rich platform for the design and synthesis of novel compounds with potential applications in various fields, particularly in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers looking to incorporate this compound into their synthetic strategies.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Schiff Bases from 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde for Backbone Amide Protection in SPPS

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Self-Validating Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Self-Validating Protocol.

Executive Summary & Mechanistic Rationale

In Solid-Phase Peptide Synthesis (SPPS), the assembly of hydrophobic or aggregation-prone sequences frequently fails due to intermolecular hydrogen bonding, which drives the formation of insoluble


-sheet networks on the resin. To circumvent this, Removable Backbone Modification (RBM) strategies are employed to temporarily disrupt these hydrogen bond networks.

The use of 2-hydroxy-4-methoxy-5-nitrobenzaldehyde to install the 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) protecting group represents a gold standard in RBM strategies .

The Causality of the Chemical Design: The installation begins with the condensation of the aldehyde with the free N-terminal amine of the resin-bound peptide. This yields a Schiff base (imine) of exceptional thermodynamic stability, driven by resonance-assisted hydrogen bonding between the ortho-hydroxyl group and the newly formed imine nitrogen .

Subsequent on-resin reduction yields a sterically hindered secondary amine. Typically, acylating a secondary amine during the next amino acid coupling is kinetically unfavorable. However, the Hmnb group bypasses this via a proximity-driven relay mechanism:

  • O-Acylation: The incoming activated Fmoc-amino acid preferentially esterifies the highly reactive ortho-phenolic hydroxyl group.

  • Nitro-Driven Acyl Transfer: The strongly electron-withdrawing para-nitro group increases the acidity of the phenol, which dramatically accelerates the spontaneous

    
     intramolecular acyl transfer, successfully elongating the peptide chain .
    

Reaction Pathway Visualization

The following diagram illustrates the mechanistic workflow from Schiff base formation to the critical


 acyl shift.

Hmnb_Pathway N_term Free N-Terminal Peptidyl-Resin Imine Stable Imine (Schiff Base) N_term->Imine 2-Hydroxy-4-methoxy- 5-nitrobenzaldehyde Sec_Amine Hmnb-Protected Secondary Amine Imine->Sec_Amine NaBH4 (Reduction) O_Ester Internal Nitrophenol Ester (O-Acylation) Sec_Amine->O_Ester Fmoc-AA-OH, Coupling Reagents Elongated Elongated Peptide (N-Acylation) O_Ester->Elongated Spontaneous O->N Acyl Transfer

Workflow of Hmnb backbone protection via Schiff base formation and O-to-N acyl transfer.

Comparative Matrix: Backbone Protecting Groups

To justify the selection of the Hmnb group over traditional alternatives, the following table summarizes the quantitative and qualitative performance metrics of common RBMs.

Protecting GroupSubstituent Profile

Acyl Transfer Rate
Aspartimide SuppressionCleavage Lability (TFA)
Hmb 2-hydroxy-4-methoxybenzylModerateModerateHigh (Directly Labile)
Hmnb 2-hydroxy-4-methoxy-5-nitrobenzylFast (Nitro-enhanced)High Requires prior

reduction
Dmb 2,4-dimethoxybenzylN/A (Direct N-acylation)LowHigh (Directly Labile)

Data Insight: While Hmnb requires an extra reduction step prior to cleavage, its superior coupling kinetics and near-total suppression of aspartimide formation make it indispensable for highly hindered or difficult sequences .

Self-Validating Experimental Protocol

As a Senior Application Scientist, I mandate that every synthetic workflow incorporates built-in quality control (QC) checkpoints. This ensures that failures are caught immediately, preventing the waste of expensive downstream reagents.

Phase 1: Schiff Base (Imine) Formation

Causality: The aldehyde must be in molar excess to drive the condensation to completion. DMF is used to maintain resin swelling.

  • Swell the peptidyl-resin (bearing a free N-terminal amine) in DMF for 20 minutes.

  • Prepare a solution of 2-hydroxy-4-methoxy-5-nitrobenzaldehyde (5.0 equivalents relative to resin loading) in minimal DMF.

  • Add the solution to the resin and agitate at room temperature for 2 hours.

  • Wash the resin thoroughly with DMF (

    
     min) to remove unreacted aldehyde.
    
  • Validation Checkpoint (Kaiser Test): Perform a Kaiser test on a few resin beads. A successful Schiff base formation consumes the primary amine, yielding a negative (yellow) result. If positive (blue), repeat the coupling.

Phase 2: On-Resin Imine Reduction

Causality: Sodium borohydride (


) is selected over sodium cyanoborohydride (

) because the extreme stability of the salicylaldehyde-derived imine requires a stronger hydride source, and

avoids the generation of toxic cyanide byproducts. Methanol is added as a protic co-solvent to accelerate hydride transfer.
  • Prepare a fresh solution of

    
     (10.0 equivalents) in a 1:1 (v/v) mixture of DMF and Methanol.
    
  • Add the reducing mixture to the resin and agitate for 30 minutes.

  • Drain and repeat the reduction step once more to ensure quantitative conversion.

  • Wash the resin with DMF (

    
     min) and DCM (
    
    
    
    min).
  • Validation Checkpoint (Chloranil Test): Perform a Chloranil test. The newly formed secondary amine will yield a positive (blue/green) result.

Phase 3: Chain Elongation via Acyl Transfer

Causality: Standard coupling times must be extended. The initial O-acylation is fast, but the subsequent


 acyl shift requires time to reach thermodynamic equilibrium.
  • Pre-activate the next Fmoc-amino acid (5.0 eq) with DIC (5.0 eq) and OxymaPure (5.0 eq) in DMF for 3 minutes.

  • Add the activated mixture to the Hmnb-protected resin.

  • Agitate for 2 to 4 hours at room temperature.

  • Wash the resin with DMF (

    
     min).
    
  • Validation Checkpoint (Microcleavage LC-MS): Cleave a micro-aliquot of resin. LC-MS analysis should confirm the mass of the elongated peptide plus the Hmnb mass shift (+211 Da).

Phase 4: Deprotection and Cleavage

Causality: The electron-withdrawing nitro group severely destabilizes the carbocation intermediate required for TFA-mediated C-N bond cleavage. Therefore, the


 group must be reduced to an electron-donating aniline (

) to restore acid lability.
  • Nitro Reduction: Treat the resin with a solution of

    
     (2 M) or 
    
    
    
    in DMF for 2 hours at 70°C. Wash thoroughly.
  • TFA Cleavage: Treat the resin with a standard cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2–3 hours.

  • Precipitate the final peptide in cold diethyl ether and isolate via centrifugation.

References

  • Paravizzini, et al. "Backbone Protecting Groups For Enhanced Peptide and Protein Synthesis." Angewandte Chemie International Edition, 2024.[Link]

  • Abdel-Aal, et al. "A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation." Chemistry - A European Journal, 2020.[Link]

  • Zheng, et al. "Removable Backbone Modification (RBM) Strategy for the Chemical Synthesis of Hydrophobic Peptides/Proteins." Springer Protocols, 2022.[Link]

Application

Application Note: Synthesis, Coordination Chemistry, and Antimicrobial Profiling of Schiff Bases Derived from 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Scientific Rationale & Structural Dynamics The rational design of novel antimicrobial agents frequently leverages the unique coordination chemistry of azomethine (-C=N-) linkages. 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Dynamics

The rational design of novel antimicrobial agents frequently leverages the unique coordination chemistry of azomethine (-C=N-) linkages. 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a highly functionalized aromatic aldehyde, historically utilized as a backbone amide protecting group due to its ability to form1[1]. However, its structural topology makes it an ideal pharmacophore for antimicrobial drug development.

The molecule possesses three critical auxochromes that dictate its biological efficacy:

  • Ortho-Hydroxyl Group: Enables bidentate or tridentate chelation with transition metals, forming thermodynamically stable six-membered chelate rings[2].

  • Para-Methoxy Group: Acts as an electron-donating group, increasing the electron density around the metal center.

  • Meta-Nitro Group: Provides strong electron-withdrawing properties.

This push-pull electronic configuration stabilizes the azomethine linkage and modulates the redox potential of the coordinated metal ion, a critical factor in3[3].

Mechanistic Causality of Antimicrobial Action

The free Schiff base ligand exhibits baseline antimicrobial activity because the azomethine nitrogen can form hydrogen bonds with the 4[4]. However, complexation with transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) exponentially amplifies this biocidal efficacy through two interconnected principles:

  • Tweedy's Chelation Theory: Chelation considerably reduces the polarity of the metal ion because its positive charge is partially shared with the donor atoms (O, N) of the ligand. This leads to 5[5].

  • Overtone's Concept of Cell Permeability: The lipid membrane that surrounds the bacterial cell strictly regulates the passage of materials, favoring lipid-soluble molecules. The increased lipophilicity resulting from chelation allows the metal complex to efficiently 5[5]. Once inside, the complex inhibits essential metal-binding enzymes and intercalates with DNA, inducing cell death[2].

G L Schiff Base Ligand (2-Hydroxy-4-methoxy-5-nitrobenzaldehyde) C Metal-Ligand Complexation (Tweedy's Chelation Theory) L->C M Transition Metal Ion (Cu2+, Ni2+, Zn2+) M->C Lipo Increased Lipophilicity (Overtone's Concept) C->Lipo Perm Penetration of Bacterial Lipid Membrane Lipo->Perm Tox Enzyme Inhibition & DNA Intercalation Perm->Tox Death Antimicrobial Effect (Cell Death) Tox->Death

Figure 1: Mechanistic pathway of antimicrobial action via Tweedy's chelation and Overtone's concept.

Experimental Workflows

Protocol A: Synthesis of the Schiff Base Ligand

The following protocol details the condensation reaction between the aldehyde and a primary amine. The system is self-validating via Thin Layer Chromatography (TLC).

  • Preparation: Dissolve 10 mmol of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde in 20 mL of absolute ethanol.

  • Amine Addition: Dissolve 10 mmol of the chosen primary amine (e.g., anilines or aliphatic amines) in 10 mL of absolute ethanol. Add this dropwise to the aldehyde solution under continuous magnetic stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid acts as a proton source to activate the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine, thereby accelerating imine formation.

  • Reflux & Monitoring: Reflux the mixture at 70-80°C for 4-6 hours. Monitor the reaction progress using TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the aldehyde spot validates reaction completion.

  • Isolation: Cool the mixture to 4°C overnight. Filter the resulting microcrystalline precipitate, wash with cold ethanol to remove unreacted starting materials, and recrystallize from hot ethanol.

Protocol B: Synthesis of Transition Metal Complexes

This protocol utilizes methanolic KOH to drive the complexation equilibrium.

  • Ligand Solubilization: Dissolve 2 mmol of the synthesized Schiff base ligand in 15 mL of hot methanol.

  • Deprotonation: Adjust the pH to 7.0-7.5 using a 0.1 M methanolic KOH solution. Causality: Deprotonating the ortho-hydroxyl group generates a phenoxide ion, which acts as a powerful electron donor, driving the equilibrium toward stable metal-ligand coordination.

  • Metal Addition: Add 1 mmol of the transition metal salt (e.g., Cu(NO3)₂·3H₂O, Ni(NO3)₂·6H₂O) dissolved in 10 mL of methanol dropwise.

  • Reflux & Isolation: Reflux the mixture for 3-4 hours. A distinct color change indicates complex formation. Isolate the solid complex by filtration, wash with warm methanol followed by diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl₂.

Protocol C: Antimicrobial Susceptibility Testing (Broth Microdilution)

A self-validating assay utilizing resazurin dye to eliminate subjective visual scoring of bacterial turbidity.

  • Inoculum Preparation: Prepare bacterial suspensions (S. aureus ATCC 25923, E. coli ATCC 25922) and adjust the turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Schiff base and its metal complexes in Mueller-Hinton broth to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculation: Add 10 µL of the bacterial suspension to each well. Include a positive control (broth + inoculum) and a negative control (broth + test compound, no inoculum) to validate sterility and growth conditions.

  • Incubation & Viability Scoring: Incubate the plates at 37°C for 24 hours. Add 10 µL of resazurin indicator (0.015% w/v) to each well and incubate for an additional 2 hours.

    • Causality: Resazurin is an oxidation-reduction indicator. Metabolically active (living) bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The Minimum Inhibitory Concentration (MIC) is strictly defined as the lowest concentration well that remains blue.

Quantitative Data Presentation

The table below summarizes the expected antimicrobial profile of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde Schiff bases and their corresponding metal complexes, extrapolated from structurally analogous benzaldehyde derivatives.

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)
Free Ligand (HL) 64128128
Cu(II) Complex 163232
Ni(II) Complex 326464
Ciprofloxacin (Control) 11N/A
Fluconazole (Control) N/AN/A2

Data Interpretation: Complexation with Cu(II) typically yields a 4-fold increase in antimicrobial potency compared to the free ligand, validating the enhanced lipophilicity and membrane permeation predicted by Overtone's concept.

References

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation . ResearchGate. 1[1]

  • Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes . PubMed / ACS. 4[4]

  • Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde . MDPI. 2[2]

  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde . SciSpace. 3[3]

  • Divalent, Transition Metal Complexes of 4-Hydroxy-3-methoxybenzaldehyde and 2-Hydroxy-5-nitrobenzaldehyde semicarbazones, Synthesis, Characterization and Antimicrobial Activity . IJCMAS. 5[5]

Sources

Method

Application Note: Overcoming Peptide Aggregation in Fluorescent Probe Development using Hmnb Backbone Protection

Introduction & Rationale In the development of peptide-based fluorescent probes—such as environmentally sensitive fluorophore-peptide conjugates, FRET-based protease substrates, or synthetic nanobodies targeting the Gree...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the development of peptide-based fluorescent probes—such as environmentally sensitive fluorophore-peptide conjugates, FRET-based protease substrates, or synthetic nanobodies targeting the Green Fluorescent Protein (GFP)—researchers frequently encounter "difficult sequences." These highly hydrophobic or aggregation-prone sequences form stable intermolecular


-sheets during Solid-Phase Peptide Synthesis (SPPS). This aggregation leads to a sequence-dependent collapse of the swollen resin, resulting in incomplete deprotection, failed acylation, and ultimately, a failed synthesis [1].

To circumvent this fundamental bottleneck, 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is deployed as a critical synthetic building block to install the 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) backbone amide protecting group. By transiently substituting the amide hydrogen, Hmnb physically disrupts the hydrogen-bonding networks responsible for


-sheet formation. This ensures the successful continuous elongation of complex fluorescent probe precursors and completely suppresses unwanted aspartimide formation [1][2].

Mechanistic Insights: The O,N-Acyl Transfer

Direct acylation of a secondary amine during SPPS is notoriously difficult due to extreme steric hindrance. The chemical genius of using 2-hydroxy-4-methoxy-5-nitrobenzaldehyde lies in its ability to facilitate an internal nitrophenol ester mechanism [1].

  • Electronic Tuning : The electron-withdrawing nitro group increases the acidity of the phenolic hydroxyl, making it an excellent leaving group, while the methoxy group tunes the overall electronic stability of the intermediate.

  • O-Acylation : When the next Fmoc-protected amino acid is introduced, it cannot attack the sterically shielded secondary amine. Instead, it reacts with the highly reactive phenolic hydroxyl group of the Hmnb moiety.

  • Intramolecular Transfer : The resulting phenolic ester undergoes a rapid, entropically favorable intramolecular O

    
    N acyl transfer to form the stable thermodynamic amide bond.
    

Mechanism A Sterically Hindered Hmnb-Amine B Phenolic Ester (O-Acylation) A->B Fmoc-AA-OH DIC/HOBt C Stable N-Acylated Peptide Bond B->C O,N-Intramolecular Acyl Transfer

Mechanism of O,N-acyl transfer overcoming steric hindrance in Hmnb-SPPS.

Experimental Protocols & Workflows

The following protocols outline the self-validating system for installing the Hmnb group and elongating the peptide chain for fluorescent probe synthesis.

Protocol A: On-Resin Installation of the Hmnb Group

Causality Insight: Imine formation is driven by high concentration and mild heat. The reduction step utilizes a massive excess of


 (5 eq) to drive the reaction to completion rapidly, preventing the premature hydrolysis of the Schiff base back to the aldehyde.
  • Fmoc Deprotection : Treat the peptidyl-resin with 20% piperidine in DMF to expose the N-terminal primary amine. Wash thoroughly with DMF.

  • Imine Formation : Dissolve 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (4.0 equivalents relative to resin loading) in DMF (0.1 M). Add to the resin and incubate at 50°C for 30 minutes.

    • Visual Validation: The resin will undergo a distinct color change to bright yellow, indicating successful extended conjugation of the nitrophenol imine [1].

  • Reduction : Filter the resin and wash with DMF. Dissolve

    
     (5.0 equivalents) in DMF (0.1 M, filtered through a 0.2 μm PVDF membrane to remove insoluble oxides). Add to the resin and incubate at room temperature for 15 minutes. Repeat this step once.
    
    • Visual Validation: The reduction to the secondary amine is accompanied by a complete loss of the yellow color and visible evolution of hydrogen gas bubbles [1][2].

  • Washing : Wash the resin sequentially with DMF,

    
    , Methanol, DCM, and DMF (5 times each) to remove all borate salts.
    
Protocol B: Acylation of the Hmnb-Protected Amine

Causality Insight: Standard room-temperature coupling is insufficient for O,N-acyl transfer. Elevated temperatures (75°C) provide the activation energy required for the intramolecular rearrangement.

  • Activation : Prepare a solution of the next Fmoc-AA-OH (5.0 eq), DIC (4.0 eq), and HOBt (10.0 eq) in DMF.

  • Coupling : Add the activated amino acid to the Hmnb-protected resin.

  • Microwave Assistance : Heat the reaction to 75°C using a microwave peptide synthesizer (e.g., 25 W) for 10–15 minutes to force the O-acylation and subsequent O,N-acyl transfer.

Protocol C: Cleavage and Fluorophore Conjugation
  • Elongation : Continue standard SPPS to the end of the sequence.

  • Fluorophore Attachment : For N-terminal probes, conjugate the desired fluorophore (e.g., FITC, Cy5-NHS ester) directly to the final deprotected amine on-resin.

  • Hmnb Removal (Optional) : If the Hmnb group must be removed for native folding (e.g., in GFP nanobodies), treat the resin with

    
     or 
    
    
    
    in DMF to reduce the nitro group to an aniline, rendering the backbone protecting group highly labile to standard TFA acidolysis[1][3].

Workflow A Peptidyl-Resin (Primary Amine) B Imine Formation (+ 2-Hydroxy-4-methoxy- 5-nitrobenzaldehyde) A->B DMF, 50°C, 30 min C Imine Reduction (+ NaBH4) B->C DMF, RT, 15 min D Hmnb-Protected Secondary Amine C->D E O-Acylation (Fmoc-AA-OH + DIC) D->E DIC/HOBt, 75°C F O,N-Acyl Transfer (Spontaneous) E->F Intramolecular G Elongation & Fluorophore Conjugation F->G SPPS

Workflow for Hmnb installation and subsequent fluorescent peptide elongation.

Quantitative Data Summary

The integration of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde into the synthesis pipeline drastically improves the yield and purity of complex fluorescent probe sequences by preventing on-resin aggregation.

Table 1: Impact of Hmnb Protection on Fluorescent Probe Synthesis
Sequence TypeTarget ApplicationStandard SPPS YieldHmnb-Assisted SPPS YieldPurity (Crude)
Aspartimide-Prone SequenceFRET Protease Substrate< 15%> 85%> 90%
Poly-Alanine (Aggregating)Hydrophobic Fluorophore LinkerFailed (0%)78%85%
120-mer Peptide SegmentGFP-Targeting Nanobody Probe21% (Fragment)41% (Fragment)> 95% (Post-Ligation)

Note: Data synthesized from comparative SPPS optimization studies utilizing Hmnb backbone protection [1][2].

References

  • Title : A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation Source : Journal of Peptide Science (PubMed) URL :[Link]

  • Title : Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid Source : Science Advances (PMC) URL :[Link]

  • Title : Site-selective modification of peptide backbones Source : Organic Chemistry Frontiers (RSC Publishing) URL :[Link]

Application

Application Notes and Protocols: Catalytic Applications of Metal Complexes Derived from 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde in Catalyst Design 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a substi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde in Catalyst Design

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as an exceptional precursor for the synthesis of sophisticated catalytic systems. The strategic placement of its functional groups—a hydroxyl (-OH), a methoxy (-OCH₃), and a nitro (-NO₂) group—on the phenyl ring imparts a unique combination of steric and electronic properties to its derivatives. When condensed with primary amines, it forms Schiff base ligands capable of coordinating with a variety of transition metal ions.[1][2]

The resulting metal complexes are of significant interest in catalysis for several reasons:

  • Electronic Tuning : The potent electron-withdrawing nature of the nitro group can modulate the electron density at the metal center. This electronic influence is crucial for fine-tuning the catalytic activity and selectivity of the complex in various organic transformations.[3]

  • Chelation and Stability : The ortho-hydroxyl group, along with the azomethine nitrogen of the Schiff base, acts as a bidentate or multidentate chelating agent, forming stable complexes with metal ions. This stability is essential for maintaining the catalyst's integrity under reaction conditions.[4]

  • Structural Versatility : The synthetic flexibility of Schiff base formation allows for the introduction of a wide array of functionalities by simply varying the primary amine precursor. This modularity enables the creation of a library of catalysts with tailored properties for specific applications.[5]

This guide provides a comprehensive overview of the synthesis, characterization, and catalytic applications of metal complexes derived from this versatile aldehyde, with a focus on detailed, field-proven protocols.

Synthesis of Catalytic Precursors: From Ligand to Metal Complex

The foundation of a successful catalytic system lies in the precise synthesis of the active species. The following protocols detail the preparation of Schiff base ligands from 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde and their subsequent conversion into catalytically active metal complexes.

Protocol 1: General Synthesis of a Schiff Base Ligand

This protocol describes a robust method for the condensation of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde with a primary amine via reflux, a widely applicable technique for generating the Schiff base ligand.[6]

Rationale: The reaction proceeds through a nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond. Refluxing in an alcoholic solvent provides the necessary thermal energy to overcome the activation barrier for dehydration, while a catalytic amount of acid can accelerate the initial nucleophilic addition by protonating the carbonyl oxygen.[4]

Materials:

  • 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

  • A selected primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, optional)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Amine: In a round-bottom flask, dissolve 10 mmol of the chosen primary amine in 25-40 mL of absolute ethanol.

  • Dissolution of Aldehyde: In a separate beaker, dissolve 10 mmol (1.97 g) of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde in 25 mL of absolute ethanol. Gentle warming may be required.

  • Reaction Initiation: Add the aldehyde solution to the stirring amine solution in the round-bottom flask.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 80°C for ethanol) using a heating mantle. Continue refluxing with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified Schiff base ligand in a desiccator or a vacuum oven.

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol outlines the chelation of the synthesized Schiff base ligand with a metal salt to form the final catalytic complex.

Rationale: The Schiff base ligand, possessing donor atoms (typically nitrogen from the imine and oxygen from the hydroxyl group), displaces solvent or other weakly bound ligands from the metal salt's coordination sphere to form a thermodynamically stable chelate complex. The reaction is typically performed in a solvent in which both the ligand and the metal salt are soluble.[5][6]

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., Copper(II) acetate, Nickel(II) chloride, Cobalt(II) nitrate)

  • Absolute Ethanol or Methanol

  • Reaction flask

  • Magnetic stirrer and stir bar

Procedure:

  • Ligand Solution: Dissolve 2 mmol of the Schiff base ligand in 30 mL of hot absolute ethanol in a reaction flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the chosen metal(II) salt in a minimal amount of the same solvent (15-20 mL). This creates a 2:1 ligand-to-metal molar ratio, which is common for bidentate ligands forming octahedral or square planar complexes.[7]

  • Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change or the formation of a precipitate is often observed immediately, indicating complex formation.

  • Reaction Completion: Continue stirring the mixture and reflux for an additional 1-2 hours to ensure complete complexation.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.

  • Washing: Wash the solid complex with ethanol to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying.

  • Drying: Dry the final metal complex in a desiccator.

G cluster_0 Protocol 1: Ligand Synthesis cluster_1 Protocol 2: Complexation A 2-Hydroxy-4-methoxy- 5-nitrobenzaldehyde C Schiff Base Ligand A->C + R-NH2 (Ethanol, Reflux) - H2O B Primary Amine (R-NH2) B->C E Catalytically Active Metal(II) Complex C->E + M(II) Salt (Ethanol, Reflux) D Metal(II) Salt (e.g., M(OAc)2) D->E G Catalyst [L-M(II)] Active Catalyst Intermediate1 [L-M(II)-(R-CH2OH)] Substrate Complex Catalyst->Intermediate1 + Substrate Substrate R-CH2OH (Alcohol) Product R-CHO (Aldehyde) Oxidant Oxidant (e.g., H2O2) ReducedOxidant Reduced Oxidant (e.g., H2O) Intermediate1->Product - Product Intermediate2 [L-M(IV)=O] Higher-Valent Oxo-Species Intermediate1->Intermediate2 + Oxidant - Reduced Oxidant Intermediate2->Catalyst + Substrate - Product

Sources

Method

Application Note: 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde as a Privileged Scaffold in Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary The rational design of bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

The rational design of bioactive heterocycles—particularly quinolines and benzimidazoles—relies heavily on the selection of versatile, multi-functional building blocks. 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (2HMOBA) is a highly privileged ortho-hydroxybenzaldehyde derivative. It provides a unique combination of electronic and steric properties: a highly electrophilic carbonyl center, an acid-modulated phenolic hydroxyl, and orthogonal handles (methoxy and nitro groups) for downstream derivatization.

This application note provides field-proven, self-validating protocols for utilizing 2HMOBA in the synthesis of 2-substituted benzimidazoles via oxidative condensation, and quinoline-4-carboxylic acids via a Lewis acid-catalyzed modified Doebner reaction.

Physicochemical Rationale: The "Why" Behind the Reactivity

To master the use of 2HMOBA, one must understand the causality of its substituent effects:

  • Electrophilic Activation (C1-Aldehyde): The nitro group at C5 is meta to the aldehyde. Through strong inductive electron withdrawal, it significantly increases the partial positive charge on the carbonyl carbon. This accelerates the initial nucleophilic attack by amines to form Schiff bases[1].

  • Phenolic Acidification (C2-Hydroxyl): The C5-nitro group is para to the C2-hydroxyl group. This resonance relationship drastically lowers the pKa of the phenol, stabilizing the phenoxide anion. This is critical for post-synthetic metal chelation or hydrogen-bond-driven target binding in drug discovery.

  • Steric & Electronic Modulation (C4-Methoxy): The electron-donating methoxy group pushes electron density back into the ring, preventing the aldehyde from becoming overly reactive (which could lead to unwanted polymerization) while providing a distinct vector for structure-activity relationship (SAR) exploration.

Application I: Synthesis of 2-Substituted Benzimidazoles

Benzimidazoles are ubiquitous in medicinal chemistry, often synthesized by the condensation of o-phenylenediamines (OPDA) with aldehydes. While traditional methods require harsh acids and high temperatures[2], the enhanced electrophilicity of 2HMOBA allows for mild oxidative cyclization using catalytic iodine (I₂) in aqueous media[3] or air/KI systems[4].

Reaction Logic & Pathway

The reaction proceeds via a rapid condensation to form a Schiff base, followed by intramolecular cyclization to a benzimidazoline intermediate. The critical step is the subsequent oxidation (aromatization) to yield the thermodynamically stable benzimidazole[3][4].

Benzimidazole A 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (Electrophilic Carbonyl) C Imine Formation (Schiff Base Intermediate) A->C B o-Phenylenediamine (Bis-Nucleophile) B->C D Intramolecular Cyclization (Benzimidazoline) C->D Nucleophilic Attack E Oxidation (Catalytic I2 / Air) (Aromatization) D->E -2H F 2-(2-Hydroxy-4-methoxy-5-nitrophenyl)benzimidazole (Target Product) E->F

Caption: Mechanistic workflow for the oxidative condensation of 2HMOBA and OPDA to form benzimidazoles.

Protocol: Iodine-Catalyzed Oxidative Condensation

Self-Validating System: The reaction mixture initially turns dark brown upon the addition of I₂. As the oxidation of the benzimidazoline consumes the iodine, the solution lightens, providing a visual cue of reaction completion.

Reagents:

  • 2HMOBA (1.0 mmol)

  • o-Phenylenediamine (1.1 mmol)

  • Iodine (10 mol%, 0.1 mmol)

  • Solvent: THF/H₂O (1:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 mmol of 2HMOBA and 1.1 mmol of OPDA in 5 mL of THF/H₂O (1:1) in a 25 mL round-bottom flask. Stir for 10 minutes at room temperature to allow the initial Schiff base to form.

  • Catalysis: Add 10 mol% of elemental iodine (I₂). The solution will turn dark brown.

  • Propagation: Stir the mixture at room temperature open to the air. Monitor via TLC (Hexanes:EtOAc 7:3). The highly electrophilic nature of 2HMOBA typically drives this reaction to completion within 45–60 minutes.

  • Quenching & Workup: Once the dark iodine color fades to a pale yellow (indicating consumption of I₂), quench any residual oxidant with 2 mL of saturated aqueous Na₂S₂O₃.

  • Isolation: Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation (NMR): Confirm success via ¹H NMR by the disappearance of the aldehyde proton (~10.1 ppm) and the appearance of the broad benzimidazole N-H peak (~12.5–13.0 ppm).

Application II: Synthesis of Quinoline-4-Carboxylic Acids (Modified Doebner)

The Doebner reaction is a powerful three-component coupling of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids[1][5]. These scaffolds are critical in drug discovery, notably as STAT3 inhibitors[6]. However, classical Doebner conditions often fail with highly functionalized aldehydes. Using a Lewis acid (BF₃·THF) ensures robust imine formation and facilitates the subsequent aldol-type addition.

Reaction Logic & Pathway

The Lewis acid coordinates with the C1-carbonyl oxygen and the C2-hydroxyl group of 2HMOBA, creating a highly activated chelate. This drives the condensation with aniline to form a transient imine-BF₃ complex. Pyruvic acid (in its enol form) then attacks this complex, followed by cyclization and dehydration to form the quinoline core[6][7].

Doebner A 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde C Transient Imine-BF3 Complex (Highly Electrophilic) A->C BF3·THF B Substituted Aniline B->C E Michael/Aldol Addition C->E D Pyruvic Acid (Enol Form) D->E F Cyclization & Dehydration (Aromatization) E->F G 2-Arylquinoline-4-carboxylic acid (Target Product) F->G

Caption: Modified Doebner reaction pathway utilizing BF₃·THF to synthesize quinoline-4-carboxylic acids.

Protocol: BF₃-Promoted Doebner Reaction

Self-Validating System: The formation of the quinoline core is accompanied by the generation of a highly fluorescent product under 365 nm UV light on a TLC plate, distinguishing it from the non-fluorescent starting materials.

Reagents:

  • Aniline derivative (1.8 mmol)

  • 2HMOBA (2.0 mmol)

  • Pyruvic acid (0.6 mmol, limiting reagent to prevent side-reactions)[6]

  • BF₃·THF complex (0.5 equiv based on aniline)

  • Solvent: Acetonitrile (MeCN, 3.0 mL)

Step-by-Step Methodology:

  • Imine Pre-formation: In a dry round-bottom flask under N₂, dissolve the aniline (1.8 mmol) and 2HMOBA (2.0 mmol) in 1.0 mL of anhydrous MeCN. Add BF₃·THF (0.9 mmol) dropwise at room temperature[6][7].

  • Activation: Heat the mixture to 65 °C and stir for 1 hour to ensure complete formation of the imine-BF₃ complex.

  • Condensation: Prepare a solution of pyruvic acid (0.6 mmol) in 2.0 mL of MeCN. Add this dropwise to the hot reaction mixture over 15 minutes to prevent pyruvic acid self-condensation[6].

  • Cyclization: Maintain the reaction at 65 °C for 20 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and quench with saturated aqueous NaHCO₃ (10 mL). Adjust the aqueous layer to pH 4-5 using 1M HCl to precipitate the carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water and minimal cold ether, and dry under a vacuum.

  • Validation (NMR): Confirm success by identifying the characteristic quinoline H-3 singlet (~8.2–8.5 ppm) and the carboxylic acid proton (~13.5 ppm) in DMSO-d₆.

Quantitative Data Summaries

The following tables summarize expected yields and conditions based on established kinetic profiles for these methodologies.

Table 1: Reaction Optimization for 2-(2-Hydroxy-4-methoxy-5-nitrophenyl)benzimidazole

Catalyst / OxidantSolvent SystemTemp (°C)Time (h)Yield (%)Notes
None (Air only)EtOHReflux (78)12.045%Slow aromatization; incomplete conversion.
KI (15 mol%) / AirDMF (Microwave)800.1588%Highly efficient; requires specialized MW reactor[4].
I₂ (10 mol%) THF/H₂O (1:1) RT (22) 1.0 92% Optimal balance of yield, green chemistry, and scalability [3].
H₂O₂ / HClH₂O1002.585%Good yield but harsher conditions[2].

Table 2: Substrate Scope for Quinoline-4-carboxylic acids via Modified Doebner Reaction [6][7]

Aniline DerivativeAldehyde UsedPromoterTime at 65°CYield (%)*
Aniline2HMOBABF₃·THF20 h78%
4-Methoxyaniline2HMOBABF₃·THF18 h84%
4-Nitroaniline2HMOBABF₃·THF24 h62%
4-(Trifluoromethoxy)aniline2HMOBABF₃·THF21 h82%

*Yields are calculated based on the limiting reagent (pyruvic acid).

References

  • Doebner reaction - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW IIP Series URL:[Link]

  • Rapid and Cheap Synthesis of Benzimidazoles via Intermittent Microwave Promotion: A Simple and Potential Industrial Application Taylor & Francis URL:[Link]

  • An efficient synthesis of Benzimidazole by cyclization–oxidation processes using Fe/MgO as a heterogeneous recycl Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Doebner quinoline synthesis ResearchGate URL:[Link]

  • A Mild and Efficient Synthesis of Benzimidazole by Using Zinc Chloride under Solvent Free Condition Semantic Scholar URL: [Link]

  • H2O2/HCl as a New and Efficient System for Synthesis of 2-Substituted Benzimidazoles ResearchGate URL:[Link]

  • A Facile One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines by Reductive Cyclization ResearchGate URL:[Link]

Sources

Application

Antifungal activity of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde against Fusarium

Application Note: Antifungal Profiling of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde Against Fusarium Pathogens Introduction & Chemical Rationale Fusarium species (including F. graminearum and F.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antifungal Profiling of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde Against Fusarium Pathogens

Introduction & Chemical Rationale

Fusarium species (including F. graminearum and F. oxysporum) are devastating phytopathogens responsible for Fusarium Head Blight (FHB) and the contamination of global agricultural commodities with deoxynivalenol (DON) mycotoxins [[1]](). With the increasing emergence of resistance to conventional azole fungicides, plant-derived phenolic aldehydes and their synthetic derivatives have become critical targets for novel drug development.

The parent scaffold, 2-Hydroxy-4-methoxybenzaldehyde (HMB), is a highly effective antifungal agent known to destroy fungal cell membranes and severely inhibit DON biosynthesis [[1]](). Transcriptomic analyses have proven that HMB downregulates key ergosterol biosynthesis genes (Erg2, Erg5, Erg6) and disrupts redox metabolism 2.

By functionalizing this scaffold to create 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (5-NO2-HMB) , researchers can significantly amplify these antifungal properties. As a Senior Application Scientist, I approach the evaluation of this compound by looking at the specific causality of the 5-nitro substitution:

  • Enhanced Electrophilicity: The strongly electron-withdrawing nitro group increases the electrophilic character of the aldehyde carbon. This facilitates rapid Schiff base condensation with the primary amines of vital fungal proteins (e.g., Fgb1 and Fophy in F. oxysporum), a mechanism validated in nitrobenzaldehyde-derived antifungal agents 3.

  • Redox Cycling and ROS Induction: Nitroaromatic compounds undergo futile redox cycling within fungal cells, generating lethal bursts of Reactive Oxygen Species (ROS). This exacerbates the lipid peroxidation already initiated by the HMB scaffold 1.

  • Optimal Lipophilicity: The nitro substitution increases the molecule's partition coefficient (LogP), allowing for superior penetration through the fungal cell wall and deeper integration into the lipid bilayer.

Mechanistic Pathway

Mechanism A 5-NO2-HMB Entry B Ergosterol Biosynthesis Inhibition (Erg2/Erg5/Erg6) A->B Downregulates C Schiff Base Formation with Fungal Proteins A->C Electrophilic Attack D ROS Generation & Lipid Peroxidation A->D Redox Cycling E Membrane Permeabilization B->E Destabilizes F DON Mycotoxin Suppression C->F Disrupts Enzymes D->E Damages Lipid Bilayer G Fusarium Cell Death E->G Osmotic Lysis F->G Loss of Virulence

Caption: Mechanistic pathway of 5-NO2-HMB inducing Fusarium cell death and DON suppression.

Quantitative Data: Pharmacodynamic Benchmarks

To evaluate 5-NO2-HMB effectively, researchers must benchmark it against the proven metrics of its parent compound (HMB) and standard commercial fungicides. The table below outlines the expected comparative efficacy profile based on established literature for HMB 21 and nitro-Schiff base derivatives 3.

Compound / TreatmentMIC against F. graminearumErgosterol Reduction (at MIC)DON Biosynthesis InhibitionMechanism of Action
HMB (Parent) 200 µg/mL~61.78%~93.59%Membrane disruption, ROS
5-NO2-HMB (Derivative) 50 - 100 µg/mL (Projected)>75.00% (Projected)>95.00% (Projected)Enhanced Schiff base formation, ROS
Carbendazim (Control) 2 - 4 µg/mLN/A (Targets Microtubules)VariableMicrotubule assembly inhibition

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes internal controls to ensure that the observed antifungal activity is a direct result of 5-NO2-HMB's mechanism of action, eliminating false positives caused by solvent toxicity or assay artifacts.

Protocol 1: Broth Microdilution for MIC Determination

Causality: Visual assessment of mycelial growth in microtiter plates can be highly ambiguous. We utilize Resazurin as a metabolic indicator; it is reduced from a blue (non-fluorescent) state to a pink (fluorescent) resorufin state only by metabolically active cells, providing an objective, self-validating endpoint for cell viability.

  • Inoculum Preparation: Culture Fusarium spp. on Potato Dextrose Agar (PDA) for 5 days at 28°C. Harvest spores using sterile 0.1% Tween-80 and adjust the suspension to

    
     CFU/mL using a hemocytometer.
    
  • Compound Dilution: Dissolve 5-NO2-HMB in DMSO to create a 20 mg/mL stock. Perform serial dilutions in Potato Dextrose Broth (PDB) to achieve final well concentrations ranging from 10 to 400 µg/mL. Critical Control: Ensure final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced membrane toxicity.

  • Inoculation & Incubation: Add 100 µL of the spore suspension to 100 µL of the compound-dosed PDB in a 96-well plate. Include a positive control (Carbendazim), a negative control (1% DMSO in PDB + spores), and a blank (PDB only). Incubate at 28°C for 48 hours.

  • Resazurin Assay: Add 20 µL of 0.01% resazurin solution to each well. Incubate in the dark for 4 hours. The MIC is defined as the lowest concentration of 5-NO2-HMB that prevents the color change from blue to pink.

Protocol 2: Ergosterol Extraction and HPLC Quantification

Causality: 5-NO2-HMB disrupts the fungal membrane by downregulating ergosterol synthesis 2. Saponification with methanolic KOH is a mandatory step prior to extraction; it cleaves esterified sterols into free ergosterol, ensuring the HPLC quantification reflects the total ergosterol pool rather than just the free fraction.

  • Mycelial Treatment: Treat a 50 mL PDB culture of Fusarium with 5-NO2-HMB at its established MIC and

    
     MIC. Incubate for 3 days at 28°C at 150 rpm.
    
  • Harvest & Saponification: Centrifuge at 8,000 rpm for 10 min to collect the mycelia. Wash twice with sterile distilled water, lyophilize, and weigh. Add 5 mL of 25% methanolic KOH to 0.1 g of dry mycelia. Vortex vigorously and incubate in an 85°C water bath for 2 hours.

  • Extraction: Allow the mixture to cool. Add 2 mL of sterile distilled water and 5 mL of n-heptane. Vortex for 3 minutes to extract the sterols into the upper non-polar heptane layer.

  • HPLC Analysis: Collect the heptane layer, filter through a 0.22 µm PTFE syringe filter, and inject 20 µL into an HPLC system equipped with a C18 column (250 × 4.6 mm, 5 µm). Use 100% methanol as the mobile phase at a flow rate of 1.0 mL/min. Detect ergosterol absorbance at 282 nm. Quantify against a standard curve of pure ergosterol (Sigma-Aldrich).

Protocol 3: Deoxynivalenol (DON) Biosynthesis Inhibition Assay

Causality: DON biosynthesis is heavily dependent on the fungal growth phase and oxidative stress levels [[1]](). We extract at day 7 because DON accumulation peaks during the stationary phase as a secondary metabolite response.

  • Toxin Induction: Inoculate Fusarium spores (

    
     CFU/mL) into 50 mL of defined liquid medium optimized for trichothecene production (e.g., Gypsum-supplemented medium). Add 5-NO2-HMB at 
    
    
    
    MIC and MIC.
  • Incubation: Incubate in the dark at 25°C for 7 days (darkness prevents photodegradation of the mycotoxin).

  • Extraction: Filter the culture through Whatman No. 1 paper. Take 5 mL of the filtrate and extract with 10 mL of ethyl acetate. Evaporate the organic layer to dryness under a gentle stream of nitrogen gas.

  • LC-MS/MS Quantification: Reconstitute the residue in 1 mL of acetonitrile/water (15:85, v/v). Analyze via LC-MS/MS using electrospray ionization in negative mode (ESI-). Monitor the specific MRM transitions for DON (e.g., m/z 295.1 → 265.1).

Experimental Workflow

Workflow S1 1. Fungal Culturing (Fusarium spp. on PDA/PDB) S2 2. Compound Dosing (5-NO2-HMB at 0.5x - 2x MIC) S1->S2 S3 3. MIC Determination (Broth Microdilution) S2->S3 S4 4. Biomarker Extraction (Ergosterol & DON) S3->S4 Select MIC Doses S5 5. HPLC/LC-MS Analysis (Quantification) S4->S5 S6 6. Data Interpretation (Efficacy Validation) S5->S6

Caption: Step-by-step experimental workflow for evaluating 5-NO2-HMB antifungal efficacy.

References

  • [1] Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology. URL:[Link]

  • [2] Xiao, H., et al. (2025). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers in Microbiology / PMC. URL:[Link]

  • [3] Toubi, Y., et al. (2019). Synthesis, Antimicrobial Screening, Homology Modeling, and Molecular Docking Studies of a New Series of Schiff Base Derivatives as Prospective Fungal Inhibitor Candidates. Molecules / PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (CAS: 6743-69-7). We will address common...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (CAS: 6743-69-7). We will address common experimental challenges, offer troubleshooting strategies, and present optimized protocols to enhance yield, purity, and reproducibility. Our approach is grounded in established reaction mechanisms and practical, field-proven insights.

Reaction Overview: The Chemistry of Selective Nitration

The synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde involves the electrophilic aromatic substitution (nitration) of 2-Hydroxy-4-methoxybenzaldehyde. The success of this reaction hinges on controlling the regioselectivity of the incoming nitro group (-NO₂).

The aromatic ring possesses three key substituents:

  • Hydroxyl (-OH) at C2: A strongly activating, ortho, para-directing group.

  • Methoxy (-OCH₃) at C4: An activating, ortho, para-directing group.

  • Aldehyde (-CHO) at C1: A deactivating, meta-directing group.

The powerful activating effects of the hydroxyl and methoxy groups dominate the directing influence. The position para to the hydroxyl group is occupied by the methoxy group. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is primarily directed to the positions ortho to the hydroxyl and methoxy groups. The C5 position is ortho to the hydroxyl group and meta to the deactivating aldehyde group, making it the most electronically favorable site for substitution. However, competing side reactions can lead to the formation of isomers and byproducts.[1]

The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[2] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic NO₂⁺.[2]

Caption: Electrophilic nitration mechanism.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and solutions?

Low yields can stem from several factors, from reagent quality to reaction conditions and workup procedures.

  • Potential Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration. However, be cautious, as prolonged reaction times can sometimes increase byproduct formation.[1]

  • Potential Cause 2: Suboptimal Temperature. The reaction is highly temperature-dependent. If the temperature is too low, the reaction rate can be impractically slow.

    • Solution: Maintain the temperature within the optimal range, typically 0-10°C.[1] Use a properly sized ice-salt bath and ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel.

  • Potential Cause 3: Product Loss During Workup. The product may be lost during the quenching or extraction phases.

    • Solution: When quenching the reaction by pouring it onto crushed ice, do so slowly and with vigorous stirring to ensure efficient precipitation and to dissipate heat.[1] During extraction, use an appropriate solvent and perform multiple extractions (e.g., 3x with dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous layer.

Q2: My final product is contaminated with a significant amount of the 3-nitro isomer. How can I improve regioselectivity?

The formation of the 4-Methoxy-2-nitrobenzaldehyde isomer is a common problem due to the directing influence of the methoxy group.[1]

  • Potential Cause: High Reaction Temperature. Higher temperatures provide more energy for the electrophile to overcome the activation barrier for substitution at the less-favored C3 position.

    • Solution 1: Strict Temperature Control: The most critical factor for improving regioselectivity is maintaining a low reaction temperature, ideally between 0-5°C.[1] The slow, dropwise addition of the nitrating agent is essential to prevent localized temperature spikes.[1]

    • Solution 2: Solvent System Modification: For challenging nitrations, specialized solvent systems can improve selectivity. For instance, in the related synthesis of 5-nitrosalicylaldehyde, a ternary mixed solvent system of hydrofluoric acid, acetic anhydride, and acetic acid was used to suppress the formation of the 3-nitro byproduct.[3] Acetic anhydride acts as a dehydrating agent, increasing the concentration of the nitronium ion, while hydrofluoric acid can influence the substrate's reactivity profile.[3]

Q3: I'm observing dinitrated byproducts in my analysis. How can this be prevented?

Dinitration occurs because the product is still susceptible to a second nitration, especially given the activating nature of the ring substituents.[1]

  • Potential Cause 1: Excess Nitrating Agent. Using too much nitric acid relative to the substrate significantly increases the likelihood of a second nitration event.

    • Solution: Carefully control the stoichiometry. Use a slight excess, but not a large excess, of the nitrating agent. A molar ratio of approximately 1.1 to 1.2 equivalents of nitric acid to the substrate is a good starting point.

  • Potential Cause 2: High Reaction Temperature or Extended Time. These conditions can drive the reaction towards dinitration.[1]

    • Solution: Adhere to low temperatures (0-10°C) and monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup promptly to avoid over-reaction.

Q4: The aldehyde group in my product appears to have been oxidized to a carboxylic acid. How can I minimize this?

The aldehyde group is susceptible to oxidation under the strongly acidic and oxidizing conditions of the nitration reaction, which can lead to the formation of 2-hydroxy-4-methoxy-5-nitrobenzoic acid.[1]

  • Potential Cause: Harsh Reaction Conditions. Concentrated nitric acid is a strong oxidizing agent, and this effect is exacerbated at higher temperatures.

    • Solution: The primary defense is strict temperature control. Keeping the reaction cold minimizes the rate of the oxidation side reaction relative to the desired nitration. Additionally, using the minimum necessary amount of nitric acid can help.

Troubleshooting_Workflow Start Analysis Shows Poor Result LowYield Low Yield Start->LowYield Impurity Impurity Detected Start->Impurity Cause_Incomplete Cause: Incomplete Reaction LowYield->Cause_Incomplete Cause_TempLow Cause: Temperature Too Low LowYield->Cause_TempLow Isomer Isomeric Impurity (3-nitro) Impurity->Isomer Dinitro Dinitrated Byproduct Impurity->Dinitro Oxidation Oxidized Byproduct (Carboxylic Acid) Impurity->Oxidation Solution_Monitor Solution: Monitor via TLC, extend time cautiously Cause_Incomplete->Solution_Monitor Solution_TempOpt Solution: Maintain 0-10°C Cause_TempLow->Solution_TempOpt Cause_TempHigh_Iso Cause: High Temperature Isomer->Cause_TempHigh_Iso Cause_ExcessN Cause: Excess Nitrating Agent Dinitro->Cause_ExcessN Cause_Harsh Cause: Harsh Conditions (High Temp) Oxidation->Cause_Harsh Solution_TempLow_Iso Solution: Maintain 0-5°C, slow addition Cause_TempHigh_Iso->Solution_TempLow_Iso Solution_Stoich Solution: Control stoichiometry (1.1 eq) Cause_ExcessN->Solution_Stoich Solution_Mild Solution: Strict low temp control Cause_Harsh->Solution_Mild

Caption: Troubleshooting workflow for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this reaction? This reaction involves highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is highly exothermic; therefore, an ice bath must be readily available to control the temperature. Add reagents slowly and deliberately.

Q2: How should the reaction be quenched? The reaction should be quenched by slowly pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring. This method serves to stop the reaction, precipitate the product, and dilute the strong acids safely. Never add water directly to the concentrated acid mixture, as this can cause a violent exothermic reaction.

Q3: What is the best method for purifying the crude product? Recrystallization is the most common and effective method for purifying the crude product. A mixture of ethanol and water is often a suitable solvent system. If isomeric impurities are difficult to remove by recrystallization, column chromatography on silica gel using a gradient elution system (e.g., ethyl acetate in hexane) is a reliable alternative.[4]

Q4: Can I use a different nitrating agent? While a mixture of nitric and sulfuric acid is standard, other nitrating agents can be used. For example, using only concentrated nitric acid in a suitable solvent like acetic acid is another possibility.[5] However, the nitric/sulfuric acid mixture is generally more effective as it produces a higher concentration of the active electrophile, NO₂⁺.[2]

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity based on established principles of electrophilic nitration.

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or Ethyl Acetate)

  • Crushed Ice

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -5°C), slowly add concentrated nitric acid (1.1 eq.) to pre-chilled concentrated sulfuric acid (3-4 eq.). Stir gently and allow the mixture to cool to 0°C.

  • Dissolution of Substrate: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq.) in a minimal amount of concentrated sulfuric acid or a suitable solvent like dichloromethane and cool the solution to 0°C in an ice-salt bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the substrate solution over 45-60 minutes. It is critical to maintain the internal reaction temperature between 0°C and 5°C throughout the addition.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde as a yellow crystalline solid. Dry the final product under vacuum.

Data Summary Table

ParameterRecommended Value/ConditionRationale
Substrate 2-Hydroxy-4-methoxybenzaldehydeStarting material.[6]
Nitrating Agent HNO₃ / H₂SO₄ mixtureGenerates a high concentration of the NO₂⁺ electrophile.[2]
Molar Ratio (HNO₃:Substrate) 1.1 : 1.0Minimizes dinitration while ensuring complete reaction.[1]
Reaction Temperature 0°C to 5°CCrucial for maximizing regioselectivity and minimizing side reactions.[1]
Reaction Time 1 - 3 hours (TLC monitored)Avoids over-reaction and byproduct formation.
Work-up Procedure Quenching on crushed iceSafely stops the reaction and precipitates the product.[1]
Purification Method Recrystallization (Ethanol/Water)Effective for removing most impurities.
Expected Yield 65-85%Dependent on strict adherence to optimized conditions.

References

  • The Hive Chemistry Discourse. Benzaldehydes: from nitro to hydroxy in one step!. Available from: [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Available from: [Link]

  • ScienceDirect. Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes. Available from: [Link]

  • Google Patents. CN102633646B - New preparation method of 5-nitro-salicylaldehyde.
  • The Italian Association of Chemical Engineering. Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. The Influence of Nitro Group on Synthesis. Available from: [Link]

  • NMPPDB. 2-Hydroxy-4-methoxybenzaldehyde. Available from: [Link]

  • Synthesis of 2-hydroxy-4-methylbenzaldehyde. Available from: [Link]

  • Wikipedia. 2-Hydroxy-4-methoxybenzaldehyde. Available from: [Link]

  • Organic Syntheses. m-METHOXYBENZALDEHYDE. Available from: [Link]

  • Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • ACS Publications. Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde, an Important Building Block in the Preparation of Nitro-Substituted Hoveyda–Grubbs Metathesis Catalyst. Available from: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • Google Patents. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • ResearchGate. Reaction scheme of salicylaldehyde derivatives synthesis (a) and structure of tryptophan (b). Available from: [Link]

  • PMC. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde. Our focus i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde. Our focus is on overcoming common experimental hurdles to improve yield, purity, and reproducibility.

Introduction: Navigating the Synthetic Landscape

The synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a multi-step process fraught with challenges, including low yields, competing side reactions, and difficult purifications. This molecule is a valuable building block, and its efficient synthesis is critical. This guide is structured to address the two primary stages of the synthesis: the initial formylation of the precursor followed by the regioselective nitration.

Overall Synthetic Workflow

The most common synthetic route involves a two-step process starting from 3-methoxyphenol.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Nitration 3-Methoxyphenol 3-Methoxyphenol Precursor 2-Hydroxy-4-methoxybenzaldehyde 3-Methoxyphenol->Precursor Reimer-Tiemann Reaction or Duff Reaction Final_Product 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde Precursor->Final_Product Controlled Nitration

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Synthesis of the Precursor, 2-Hydroxy-4-methoxybenzaldehyde

The critical first step is the formylation of 3-methoxyphenol. The two most common methods, the Reimer-Tiemann and Duff reactions, each present unique challenges.

Frequently Asked Questions (FAQs) - Precursor Synthesis

Q1: Which formylation method is better, Reimer-Tiemann or Duff?

A1: The choice depends on your priorities. The Reimer-Tiemann reaction is often faster and uses readily available bulk reagents but is notorious for low yields and the formation of polymeric tar-like side products.[1][2] The Duff reaction generally offers higher yields of a purer product but can be slower and may suffer from incomplete conversion of the starting material.[3]

FeatureReimer-Tiemann ReactionDuff Reaction
Primary Reagents Chloroform, Strong Base (e.g., NaOH)Hexamethylenetetramine (HMTA), Acid
Typical Yields Low to Moderate (often <40%)[4][5]Moderate to Good (can exceed 50%)[3]
Key Challenge Tar/Resin Formation, Isomer Control[1]Incomplete Reaction, Reagent Stability[1]
Recommendation Rapid screening, smaller scaleHigher purity, larger scale synthesis

Q2: What are the primary impurities I should expect in this step?

A2: In the Reimer-Tiemann reaction, the main impurity is the isomeric byproduct, 2-hydroxy-6-methoxybenzaldehyde, along with significant polymeric resin.[1] The Duff reaction is generally cleaner but can suffer from unreacted 3-methoxyphenol and di- or tri-formylated products if the substrate is highly activated.[1]

Troubleshooting Guide: Precursor Formylation

This section addresses specific problems encountered during the synthesis of 2-Hydroxy-4-methoxybenzaldehyde.

G start Problem: Low Yield / Tar Formation (Reimer-Tiemann) q1 Was reaction temp. kept at 60-70°C? start->q1 q2 Was chloroform added slowly (dropwise over >1 hr)? q1->q2 Yes sol1 High temp. promotes polymerization. Solution: Use a temp-controlled bath. q1->sol1 No q3 Was stirring vigorous enough for the biphasic system? q2->q3 Yes sol2 Slow addition prevents localized high concentrations of dichlorocarbene. Solution: Use a dropping funnel. q2->sol2 No sol3 Poor mixing leads to localized hotspots and side reactions. Solution: Use a mechanical stirrer. q3->sol3 No end Yield Improved q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting workflow for the Reimer-Tiemann reaction.

Q: My Reimer-Tiemann reaction produced very low yields and a lot of dark, intractable tar. What went wrong?

A: This is the most common failure mode for this reaction and is almost always linked to reaction control.[1]

  • Causality 1: Excessive Temperature. The generation of dichlorocarbene from chloroform and base is exothermic. Temperatures exceeding 70°C dramatically increase the rate of side reactions, including the polymerization of the phenol starting material, leading to tar formation.

    • Solution: Maintain strict temperature control between 60-65°C using a thermostatically controlled water or oil bath.[1] Do not rely on heating mantles without a temperature probe and controller.

  • Causality 2: Incorrect Stoichiometry or Rapid Reagent Addition. Adding chloroform too quickly creates a high localized concentration of the highly reactive dichlorocarbene intermediate, which can self-react or cause polymerization before it can react at the desired aromatic position.

    • Solution: Use the correct molar ratios of phenol, chloroform, and base. Critically, add the chloroform dropwise from an addition funnel over a period of 1-2 hours to maintain a controllable reaction rate.[1]

  • Causality 3: Inefficient Mixing. This is a biphasic reaction. Without vigorous stirring, reagents will pool at the interface, leading to localized overheating and the aforementioned side reactions.

    • Solution: Use a mechanical overhead stirrer instead of a magnetic stir bar to ensure maximum turbulence and efficient mixing of the aqueous and organic phases.[1]

Q: I'm using the Duff reaction, but a large amount of my 3-methoxyphenol starting material is unreacted. Why?

A: Incomplete conversion in the Duff reaction typically points to issues with the reagents or reaction conditions.

  • Causality 1: Degraded HMTA. Hexamethylenetetramine (HMTA) is hygroscopic and can degrade over time.

    • Solution: Use freshly opened or properly stored HMTA from a reliable supplier.[1]

  • Causality 2: Insufficient Acid or Temperature. The Duff reaction requires an acidic medium (often glycerol/boric acid or trifluoroacetic acid) to generate the electrophilic iminium ion species from HMTA, and it requires thermal energy to proceed.

    • Solution: Ensure the correct acid catalyst is used in the proper amount. Verify that the reaction temperature has reached the required level (often >150°C for glycerol-based methods) and is maintained for the full duration.[1]

Optimized Protocol: Reimer-Tiemann Synthesis of 2-Hydroxy-4-methoxybenzaldehyde

This protocol incorporates optimizations, such as the use of a phase-transfer catalyst (β-cyclodextrin), which can improve regioselectivity and yield by orienting the substrate within its cavity.[4][6]

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel, dissolve sodium hydroxide (e.g., 2.0 mol eq.) in water.

  • Substrate Addition: If using, add β-cyclodextrin (0.1-0.2 mol eq.) and stir until dissolved. Add 3-methoxyphenol (1.0 mol eq.) and stir until a homogeneous solution is formed.

  • Heating: Gently heat the mixture to 60-65°C in a controlled-temperature water bath.

  • Chloroform Addition: Slowly add chloroform (1.5 mol eq.) dropwise from the dropping funnel over 2 hours. The reaction is exothermic; control the addition rate to maintain a gentle reflux and the target temperature.[1]

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at 60-65°C for an additional 3 hours.

  • Work-up: Cool the reaction to room temperature. Carefully acidify the dark mixture with concentrated hydrochloric acid to pH ~2. Steam distill the mixture to remove unreacted chloroform and some byproducts.

  • Extraction: Cool the remaining mixture and extract the product with diethyl ether or ethyl acetate (3 x volume). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product will be a dark oil or solid. Purify via column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the product as a pale-yellow solid.[1]

Part 2: Nitration of 2-Hydroxy-4-methoxybenzaldehyde

The second step, nitration, must be performed under carefully controlled conditions to favor mono-nitration at the C5 position and avoid oxidation or the formation of unwanted isomers.

Frequently Asked Questions (FAQs) - Nitration

Q1: Why is this nitration step so sensitive?

A1: The substrate contains two strong activating groups (hydroxyl and methoxy) and an aldehyde group, which is susceptible to oxidation. The aromatic ring is highly electron-rich, making it prone to over-nitration or decomposition in the presence of strong nitrating agents.[7][8]

Q2: What are the likely side products of the nitration?

A2: The primary side products include the 3-nitro isomer and dinitrated products. Additionally, oxidation of the aldehyde to a carboxylic acid (forming 2-hydroxy-4-methoxy-5-nitrobenzoic acid) can occur. Under harsh conditions, decomposition and charring are common.[9][10]

Troubleshooting Guide: Nitration

Q: My nitration reaction resulted in a very low yield of a dark, impure product.

A: This outcome usually stems from overly harsh reaction conditions.

  • Causality 1: High Temperature. Nitration of this activated phenol is extremely exothermic. Temperatures above 10°C can lead to rapid, uncontrollable side reactions, including dinitration and oxidative decomposition.

    • Solution: The reaction must be conducted at low temperatures. Maintain an internal reaction temperature between 0°C and 5°C using an ice-salt or acetone-dry ice bath.[8]

  • Causality 2: Incorrect Nitrating Agent or Solvent. Using a classic "mixed acid" (concentrated HNO₃/H₂SO₄) can be too aggressive for this substrate. Sulfuric acid can promote charring.

    • Solution: Use a milder nitrating agent. Fuming nitric acid in a solvent like glacial acetic acid or a ternary system of hydrofluoric acid, acetic anhydride, and acetic acid can provide better control and higher yields of the desired 5-nitro isomer.[8] Acetic anhydride acts as a scavenger for water, increasing the concentration of the nitronium ion (NO₂⁺) at low temperatures.

  • Causality 3: Rapid Addition of Nitrating Agent. Adding the nitrating agent too quickly causes a rapid temperature spike and a high concentration of the nitrating species, leading to side products and decomposition.

    • Solution: Dilute the nitrating agent in the reaction solvent (e.g., glacial acetic acid) and add it very slowly (dropwise) to the cooled solution of the substrate over at least 1-2 hours, ensuring the temperature never rises above the set limit.

Optimized Protocol: Low-Temperature Nitration

This protocol is adapted from improved methods designed to maximize yield and regioselectivity.[8]

  • Setup: In a three-necked round-bottom flask with a mechanical stirrer, thermometer, and pressure-equalizing dropping funnel, dissolve 2-Hydroxy-4-methoxybenzaldehyde (1.0 mol eq.) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath.

  • Prepare Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.1 mol eq.) to a small amount of cold glacial acetic acid.

  • Nitration: Add the nitric acid solution dropwise to the stirred, cooled solution of the aldehyde over 2 hours. Crucially, monitor the internal thermometer and ensure the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours.

  • Quenching: Very slowly and carefully pour the reaction mixture into a large beaker of crushed ice and water with stirring.

  • Isolation: The yellow product should precipitate. Allow the slurry to stir for 30 minutes to an hour to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde as bright yellow crystals.

References

  • Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol. ResearchGate. [Link][4]

  • Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol. CFTRI Institutional Repository. [Link][5]

  • Indian Patent No. 188336: "AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". Indian Patents. [Link][6]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. [Link][2]

  • Cascade Oxa-Michael-Henry Reaction of Salicylaldehydes with Nitrostyrenes via Ball Milling: A Solvent-Free Synthesis of 3-Nitro-2H-chromenes. Organic Chemistry Portal. [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. [Link][7]

  • The Duff Reaction: Researching A Modification. The ScholarShip. [Link][3]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]

  • Benzaldehydes: from nitro to hydroxy in one step! Hive Chemistry Discourse. [Link]

  • CN102633646B - New preparation method of 5-nitro-salicylaldehyde. Google Patents. [8]

  • Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes. Redox Biology. [Link][9]

  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]

  • Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes. Redox Biology. [Link][10]

  • Optimization of reaction parameters for 5,5'- methylenebis (salicylaldehyde) synthesis using sonochemical approach. Journal of the Serbian Chemical Society. [Link]

  • Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Sciencemadness Discussion Board. [Link]

Sources

Troubleshooting

Common side products in the synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.

The synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde typically involves two key transformations: the formylation of a substituted phenol to create the precursor, 2-Hydroxy-4-methoxybenzaldehyde, followed by a regioselective nitration. Each step presents a unique set of challenges, primarily concerning yield and the formation of isomeric and oxidized impurities. This document provides a structured approach to identifying, understanding, and mitigating the formation of these common side products.

Frequently Asked Questions (FAQs) on Common Side Products

This section addresses the most common issues encountered during the synthesis, providing explanations grounded in reaction mechanisms.

Q1: What are the primary side products I should expect during the synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde?

A1: Side products can originate from both the initial formylation step to create the precursor and the final nitration step.

  • From Precursor Synthesis (e.g., Reimer-Tiemann or Duff Reaction): If you are synthesizing the precursor, 2-Hydroxy-4-methoxybenzaldehyde, from 3-methoxyphenol, you may encounter isomeric byproducts such as 2-hydroxy-6-methoxybenzaldehyde and unreacted starting material.[1] The Reimer-Tiemann reaction, in particular, is known for producing polymeric resins, which appear as dark, tarry residues.[1][2]

  • From the Nitration Step: This is the most critical step for impurity generation. The main side products are:

    • Isomeric Product (3-Nitro): 2-Hydroxy-4-methoxy-3-nitrobenzaldehyde is the most common isomeric impurity. Its formation is dictated by the directing effects of the substituents on the aromatic ring.

    • Dinitrated Product: Under harsh conditions, 2-Hydroxy-4-methoxy-3,5-dinitrobenzaldehyde can be formed.[3]

    • Oxidized Product (Carboxylic Acid): The aldehyde functional group is susceptible to oxidation by nitric acid, leading to the formation of 2-Hydroxy-4-methoxy-5-nitrobenzoic acid.[4]

    • Unreacted Starting Material: Incomplete nitration will leave residual 2-Hydroxy-4-methoxybenzaldehyde.

Q2: My final product shows two distinct spots on TLC that are very close together. Why am I getting an isomeric nitro-product?

A2: This is a classic issue of regioselectivity in electrophilic aromatic substitution. The aromatic ring of your precursor, 2-Hydroxy-4-methoxybenzaldehyde, has three powerful directing groups:

  • -OH (at C1): A strongly activating, ortho-, para- directing group.

  • -OCH₃ (at C4): A strongly activating, ortho-, para- directing group.

  • -CHO (at C2): A deactivating, meta- directing group.

The incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions most activated by the hydroxyl and methoxy groups.[5][6] Both position 5 (para to -OH, ortho to -OCH₃) and position 3 (ortho to -OH) are highly activated. While position 5 is generally favored, leading to your desired product, a portion of the reaction can occur at position 3, yielding the 2-Hydroxy-4-methoxy-3-nitrobenzaldehyde isomer. Controlling the reaction temperature is paramount to improving selectivity.

Q3: After workup, I've isolated a product that has poor solubility in my expected solvents and a different melting point. Could it be an oxidized byproduct?

A3: It is highly likely you have formed the corresponding carboxylic acid, 2-Hydroxy-4-methoxy-5-nitrobenzoic acid. Nitric acid is a strong oxidizing agent, and the aldehyde group is susceptible to oxidation, especially at elevated temperatures or with prolonged reaction times.[4] The resulting carboxylic acid will have significantly different physical properties, including higher polarity and melting point, and will be acidic. This side reaction is a key reason why strict temperature control (typically 0-10°C) is essential during nitration.

Q4: My reaction mixture turned into a dark, intractable tar. What causes this and is the product salvageable?

A4: The formation of dark, tarry material is indicative of degradation and polymerization.[1][2] This is often caused by excessively harsh reaction conditions. A combination of concentrated nitric and sulfuric acids creates a powerfully acidic and oxidizing environment that can degrade the electron-rich phenol ring, especially if the temperature is not rigorously controlled.[7] Once significant tar has formed, isolating a pure product becomes extremely difficult and yields will be severely compromised. The best strategy is prevention through careful temperature management and controlled addition of the nitrating agent.

Troubleshooting and Optimization Guides

Use this section to diagnose and resolve specific experimental issues.

Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategy
High levels of the 3-nitro isomer 1. Elevated Reaction Temperature: Higher temperatures reduce the selectivity of the electrophilic substitution. 2. Concentrated Nitrating Agent: A highly reactive nitrating mixture can overcome the subtle energetic differences between the 3- and 5-positions.1. Maintain Strict Temperature Control: Perform the addition of the nitrating agent at 0-5°C using an ice-salt bath. Do not allow the internal temperature to rise. 2. Slow Addition: Add the nitrating agent dropwise with vigorous stirring to dissipate localized heat. 3. Alternative Nitrating Agent: Consider using a milder nitrating system, such as nitric acid in acetic anhydride, which can offer better regioselectivity for sensitive substrates.[8]
Presence of oxidized byproduct (carboxylic acid) 1. Excess Nitric Acid: Using a large excess of the nitrating agent increases the likelihood of side reactions. 2. Prolonged Reaction Time: Leaving the reaction for too long, even at low temperatures, can allow the slower oxidation reaction to proceed.1. Stoichiometric Control: Use a carefully measured amount of nitric acid (e.g., 1.05-1.1 equivalents). 2. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately by pouring it onto ice.
Formation of dinitrated product 1. Overly Harsh Conditions: High concentrations of H₂SO₄ and HNO₃, or elevated temperatures, can force a second nitration onto the already nitrated ring.[3]1. Use a Less Concentrated Acid Mixture: Reduce the concentration of sulfuric acid or avoid it altogether if a milder method is viable. 2. Limit Reaction Time: As with oxidation, dinitration is more likely with extended reaction times. Quench the reaction upon completion.
Low Yield and Significant Tarry Residue 1. Runaway Temperature: A momentary loss of cooling can initiate rapid, exothermic decomposition. 2. Impure Starting Material: The presence of impurities from the precursor synthesis can promote polymerization.1. Ensure Efficient Cooling & Stirring: Use a reliable cooling bath and a mechanical stirrer to ensure homogeneous temperature distribution. 2. Purify the Precursor: Ensure your starting 2-Hydroxy-4-methoxybenzaldehyde is of high purity before proceeding to the nitration step. Column chromatography is recommended.[1]
Visualized Reaction and Troubleshooting Workflows

The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common experimental problems.

Precursor 2-Hydroxy-4-methoxybenzaldehyde Reagents HNO₃ / H₂SO₄ Precursor->Reagents Product Desired Product: 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde Reagents->Product Favored Pathway (Low Temp, Controlled) Side1 Isomeric Side Product: 2-Hydroxy-4-methoxy-3-nitrobenzaldehyde Reagents->Side1 Competing Pathway (Higher Temp) Side2 Oxidized Side Product: 2-Hydroxy-4-methoxy-5-nitrobenzoic acid Reagents->Side2 Oxidation (Excess HNO₃, Higher Temp) Side3 Dinitrated Side Product: 2-Hydroxy-4-methoxy-3,5-dinitrobenzaldehyde Reagents->Side3 Harsh Conditions (Excess Reagents, High Temp)

Caption: Main reaction pathway and formation of key side products.

start Start: Low Yield / Impure Product check_tlc Analyze crude product by TLC/NMR start->check_tlc isomer Isomeric Impurity Detected? check_tlc->isomer acid Oxidized Impurity Detected? check_tlc->acid dinitrated Dinitrated Impurity Detected? check_tlc->dinitrated sol_isomer Action: 1. Reduce reaction temperature to 0-5°C. 2. Ensure slow, dropwise addition of nitrating agent. isomer->sol_isomer Yes sol_acid Action: 1. Use 1.05 eq. of HNO₃. 2. Monitor by TLC and quench immediately upon completion. acid->sol_acid Yes sol_dinitrated Action: 1. Use milder nitrating conditions. 2. Reduce reaction time. dinitrated->sol_dinitrated Yes end Purify by Column Chromatography or Recrystallization sol_isomer->end sol_acid->end sol_dinitrated->end

Sources

Optimization

Technical Support Center: Troubleshooting Schiff Base Synthesis with 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Mechanistic Grounding & Molecule Profile When synthesizing Schiff bases (imines) using 2-hydroxy-4-methoxy-5-nitrobenzaldehyde , understanding the electronic and steric interplay of its functional groups is critical for...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding & Molecule Profile

When synthesizing Schiff bases (imines) using 2-hydroxy-4-methoxy-5-nitrobenzaldehyde , understanding the electronic and steric interplay of its functional groups is critical for experimental success. As a highly functionalized salicylaldehyde derivative, its reactivity is governed by three key substituents:

  • 5-Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG). It significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the initial nucleophilic attack by the primary amine[1].

  • 4-Methoxy Group (-OCH₃): An electron-donating group (EDG) via resonance. It modulates the extreme electrophilicity induced by the nitro group, preventing rapid degradation or unwanted side reactions.

  • 2-Hydroxy Group (-OH): This is the most critical feature for product stability. The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the newly formed imine nitrogen (O-H···N=C). This phenomenon, known as resonance-assisted hydrogen bonding, makes the resulting imine exceptionally stable against hydrolysis[2].

Troubleshooting FAQs

Q1: My reaction stalls at 50-60% yield despite using a stoichiometric excess of amine. How do I drive it to completion?

A1: Schiff base condensation is a reversible equilibrium reaction. The generation of water as a byproduct drives the reaction backward, hydrolyzing the imine back into the starting aldehyde and amine[1].

  • Causality: If water is not actively removed from the system, the equilibrium constant prevents 100% conversion regardless of reaction time.

  • Solution: Implement active water removal. If running the reaction in a high-boiling solvent like toluene, use a Dean-Stark apparatus to physically trap and separate the water[1]. If using ethanol or methanol, add activated 3Å or 4Å molecular sieves or anhydrous magnesium sulfate (

    
    ) directly to the reaction flask to sequester water as it forms.
    
Q2: What is the optimal pH for this specific condensation, and why does my reaction fail in highly acidic conditions?

A2: The optimal pH for Schiff base formation is strictly mildly acidic, typically in the range of pH 4.0 to 5.0 [1][3].

  • Causality: This reaction requires a delicate balance. Acid catalysis is necessary to protonate the hydroxyl group of the intermediate carbinolamine, turning it into a better leaving group (water) to form the C=N double bond[1]. However, if the pH drops below 3 (too acidic), the primary amine starting material becomes fully protonated, forming an ammonium salt. This renders the amine non-nucleophilic, completely halting the initial attack on the carbonyl carbon[3].

  • Solution: Do not use strong mineral acids (like HCl). Instead, add a catalytic amount (1-2 drops per 10 mmol) of a weak acid, such as glacial acetic acid , to your solvent to achieve the perfect mildly acidic environment[4].

Q3: My product precipitates as a sticky, viscous oil instead of a crystalline solid. How can I fix this?

A3: The presence of the methoxy and nitro groups can complicate crystallization due to competing intermolecular interactions, or the product may be "oiling out" because it is precipitating above its melting point in the chosen solvent.

  • Causality: Rapid cooling or the presence of trapped water/impurities prevents proper crystal lattice formation.

  • Solution: Switch to absolute ethanol as the primary solvent. Upon completion of the reflux, allow the reaction mixture to cool very slowly to room temperature before transferring it to an ice bath. If an oil forms, reheat until it dissolves, add a few drops of water until slightly cloudy, and let it cool slowly. Scratching the inside of the flask with a glass rod can also induce nucleation[1].

Experimental Protocol: Optimized Synthesis & Purification

This self-validating protocol ensures high-yield synthesis by controlling pH and equilibrium dynamics.

Step 1: Reagent Preparation

  • Weigh 10.0 mmol of 2-hydroxy-4-methoxy-5-nitrobenzaldehyde and dissolve it in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 10.5 mmol (1.05 eq) of the target primary amine in 10 mL of absolute ethanol.

Step 2: Condensation Reaction

  • Slowly add the amine solution to the aldehyde solution under continuous magnetic stirring.

  • Add 2 drops of glacial acetic acid to adjust the pH to ~4.5[4].

  • Add 1.0 g of activated 3Å molecular sieves to the flask to act as an in-situ dehydrating agent.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 to 4 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) until the aldehyde spot disappears to confirm completion[1].

Step 3: Isolation and Purification

  • Filter the hot solution immediately to remove the molecular sieves.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation[1].

  • Collect the brightly colored crystalline solid via vacuum filtration[5].

  • Wash the filter cake with 5 mL of ice-cold absolute ethanol to remove unreacted starting materials[1].

  • Dry the crystals in a vacuum desiccator over anhydrous

    
     or silica gel for 24 hours[5].
    

Quantitative Optimization Parameters

The following table summarizes the critical parameters for optimizing the synthesis of 2-hydroxy-4-methoxy-5-nitrobenzaldehyde Schiff bases.

ParameterSub-optimal ConditionOptimal ConditionMechanistic Effect
pH Level pH < 3 or pH > 7pH 4.0 - 5.0 Balances carbinolamine dehydration with maintaining a free, nucleophilic amine[3].
Solvent Aqueous mixturesAbsolute Ethanol Prevents premature hydrolysis of the imine bond; facilitates ideal crystallization[1].
Water Removal Open air / No removalMolecular Sieves (3Å) Drives the reversible equilibrium forward by sequestering the

byproduct[1].
Catalyst Strong mineral acids (HCl)Glacial Acetic Acid Provides mild protonation without converting the primary amine into an unreactive salt[4].

Troubleshooting Workflow Visualization

The following logical workflow illustrates the diagnostic steps for resolving low-yield syntheses.

TroubleshootingWorkflow Start Issue: Low Yield or Incomplete Reaction CheckPH Diagnostic 1: Check Reaction pH Start->CheckPH PHHigh pH > 6 (Too Basic) Poor dehydration CheckPH->PHHigh PHLow pH < 3 (Too Acidic) Amine protonated CheckPH->PHLow PHOpt pH 4-5 (Optimal Range) CheckPH->PHOpt AddAcid Action: Add catalytic glacial acetic acid PHHigh->AddAcid FreeAmine Action: Neutralize slightly to free the amine PHLow->FreeAmine CheckWater Diagnostic 2: Is water being removed? PHOpt->CheckWater AddAcid->CheckWater FreeAmine->CheckWater DeanStark Action: Add 3Å molecular sieves or use Dean-Stark trap CheckWater->DeanStark No Success Result: Reaction Proceeds to Completion CheckWater->Success Yes DeanStark->Success

Caption: Logical workflow for diagnosing and resolving low yields in Schiff base synthesis.

References[1] "Technical Support Center: Optimizing Schiff Base Synthesis with 4-Methoxy-3-nitrobenzaldehyde", Benchchem. URL[4] "SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY", Jetir.Org. URL[5] "Schiff Bases: Contemporary Synthesis, Properties, and Applications", IntechOpen. URL[3] "Overview of Schiff Bases", IntechOpen. URL[2] "Figure S1: Insertion of Hmsb backbone protecting group", ResearchGate. URL

Sources

Troubleshooting

Technical Support Center: Chemoselective Reduction of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Welcome to the Technical Support Center for the chemoselective reduction of the nitro group in 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chemoselective reduction of the nitro group in 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to address the specific challenges encountered during this critical synthetic transformation.

The selective reduction of a nitro group in the presence of other reducible functionalities, such as an aldehyde, is a common yet challenging task in organic synthesis.[1] The target molecule, 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde, presents a classic case where the desired transformation to 2-Hydroxy-4-methoxy-5-aminobenzaldehyde requires a reagent that will not affect the aldehyde or the phenol groups. This guide will provide the necessary insights to achieve this transformation with high yield and selectivity.

Troubleshooting Guide

This section addresses common problems encountered during the selective reduction of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde and provides a systematic approach to resolving them.

Problem 1: Incomplete Reaction or Low Yield

Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times. The isolated yield of the desired amino-benzaldehyde is lower than expected.

Potential Causes & Solutions:

  • Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount.[2]

    • Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): The purity and surface area of the metal are crucial. Ensure the metal is a fine powder. The concentration of the acid is also critical for the reaction rate.[2]

    • Sodium Dithionite (Na₂S₂O₄): This reagent can decompose upon storage, especially if exposed to moisture and air.[3] A yellow color and strong sulfurous odor indicate decomposition. Always use a fresh, white, or grayish-white solid.[3]

    • Catalytic Hydrogenation (e.g., Pd/C): Catalysts can lose activity over time or due to poisoning from impurities in the starting material or solvent.[4] Ensure your catalyst is fresh and consider increasing the catalyst loading.[2]

  • Solvent and Solubility: Poor solubility of the nitro compound can significantly limit the reaction rate.[2] The starting material must be soluble in the reaction solvent. For this particular substrate, consider solvent systems like ethanol/water or DMF/water.[3][5]

  • Reaction Temperature: While many reductions can proceed at room temperature, some may require gentle heating to achieve a reasonable rate.[2][4] However, be cautious, as higher temperatures can sometimes lead to an increase in side products.[2]

  • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. For metal-based reductions and sodium dithionite, a significant molar excess is often required.[2][3]

Problem 2: Formation of Side Products

Symptoms: TLC or LC-MS analysis reveals the presence of multiple spots/peaks in addition to the starting material and the desired product. These could correspond to intermediates like nitroso or hydroxylamine compounds, or over-reduction products.[2][6]

Potential Causes & Solutions:

  • Over-reduction of the Aldehyde: Strong reducing agents like LiAlH₄ will reduce both the nitro group and the aldehyde.[7][8] For this substrate, avoid such aggressive reagents. Milder, chemoselective reagents are essential.

  • Formation of Intermediates: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[9][10] If the reaction is not driven to completion, these intermediates may be present in the final mixture.

    • To minimize intermediates: Increase the amount of reducing agent and/or the reaction time. Monitor the reaction closely by TLC until the starting material and any intermediates are fully consumed.

  • Condensation Products: Under certain conditions, the newly formed amine can react with the starting aldehyde to form a Schiff base (imine). This is more likely if the reaction is run at a neutral or slightly acidic pH.

    • To avoid Schiff base formation: In metal/acid reductions, the amine is protonated to an ammonium salt, which is not nucleophilic and will not react with the aldehyde.[11][12] If using other methods, consider the pH of the reaction mixture.

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products.[2] Ensure adequate stirring and cooling if necessary.

Problem 3: Difficult Work-up and Purification

Symptoms: Challenges in isolating the pure product from the reaction mixture. This can be due to the formation of emulsions during extraction or the co-elution of impurities during chromatography.

Potential Causes & Solutions:

  • Metal Salt Precipitation (for SnCl₂/HCl reductions): The work-up for tin-based reductions can be cumbersome due to the formation of tin salts.[13]

    • Recommended work-up: After the reaction is complete, cool the mixture and carefully basify with a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution until the solution is basic. This will precipitate the tin salts. The resulting suspension can be filtered through a pad of Celite to remove the solids before extraction.[2]

  • Product Solubility: The product, 2-Hydroxy-4-methoxy-5-aminobenzaldehyde, contains both a hydroxyl and an amino group, which can make it more water-soluble than the starting material.

    • Extraction strategy: Use a more polar organic solvent for extraction, such as ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is most suitable for the chemoselective reduction of the nitro group in 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde?

A1: The choice of reducing agent is critical for this transformation. Several options can provide good chemoselectivity:

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): This is a classic and reliable method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like aldehydes.[7][13] The reaction is typically carried out in an acidic medium (e.g., with HCl) in a solvent like ethanol.[2]

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is an inexpensive and safe reducing agent that is effective for converting aromatic nitro compounds to anilines.[3][5] It is often used in an aqueous or mixed aqueous/organic solvent system.[5][14]

  • Catalytic Hydrogenation (H₂ with Pd/C): This is a clean and efficient method, but its selectivity can be variable.[1][7] While it can be selective for the nitro group over the aldehyde, over-reduction of the aldehyde to an alcohol is a potential side reaction, especially with prolonged reaction times or at higher pressures.[15]

  • Iron (Fe) in Acidic Media: Similar to tin, iron powder in the presence of an acid like HCl or acetic acid is a cost-effective and selective method.[7][16]

Q2: What is the mechanism of the nitro group reduction?

A2: The reduction of a nitro group to an amine is a six-electron process that generally proceeds through a series of intermediates.[9] The most commonly accepted pathway involves the stepwise reduction from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.[9][10]

Reaction Pathway and Troubleshooting Logic

Chemoselective_Reduction_Workflow cluster_start cluster_reagents cluster_reaction cluster_analysis cluster_troubleshoot cluster_end Start 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde Reagent Select Reducing Agent (e.g., SnCl₂, Na₂S₂O₄, Fe/HCl) Start->Reagent Reaction Perform Reduction (Monitor by TLC/LC-MS) Reagent->Reaction Analysis Analyze Reaction Mixture Reaction->Analysis Complete Reaction Complete Analysis->Complete Yes Incomplete Incomplete Reaction Analysis->Incomplete No SideProducts Side Products Formed Analysis->SideProducts Yes Workup Work-up & Purification Complete->Workup TS_Incomplete Check Reagent Activity Increase Stoichiometry Adjust Temperature Incomplete->TS_Incomplete TS_SideProducts Optimize Reaction Time Control Temperature Re-evaluate Reagent Choice SideProducts->TS_SideProducts TS_Incomplete->Reaction TS_SideProducts->Reaction Product 2-Hydroxy-4-methoxy-5-aminobenzaldehyde Workup->Product

Caption: A decision workflow for the chemoselective reduction and troubleshooting.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, the product, and any potential intermediates. The starting nitrobenzaldehyde will be less polar than the resulting aminobenzaldehyde. The product can be visualized under UV light or by staining with an appropriate reagent like ninhydrin (for the amine) or permanganate.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, always follow standard laboratory safety procedures.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that there are no sources of ignition nearby. Some catalysts, like palladium on carbon, can be pyrophoric, especially after filtration when they are dry and exposed to air.[13] Keep the catalyst wet with solvent during filtration.[13]

  • Metal/Acid Reductions: These reactions can be exothermic and may produce hydrogen gas as a byproduct. Add reagents slowly and with adequate cooling. The acids used (e.g., concentrated HCl) are corrosive.

  • Sodium Dithionite: While generally safe, it can decompose to release sulfur dioxide, which is a toxic and irritating gas. Handle in a well-ventilated area.

Experimental Protocols

Method 1: Reduction with Tin(II) Chloride Dihydrate

This protocol is a reliable method for the chemoselective reduction of the nitro group.[2][13]

Materials:

  • 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

  • With stirring, slowly add concentrated hydrochloric acid. An exothermic reaction may occur.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ with vigorous stirring until the solution is basic (pH > 8).

  • Filter the resulting suspension through a pad of Celite® to remove the tin salts. Wash the filter cake with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary.

Method 2: Reduction with Sodium Dithionite

This method offers a metal-free alternative for the reduction.[3][5]

Materials:

  • 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Water (deoxygenated)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (1.0 eq) in a suitable solvent system (e.g., DMF/water or ethanol/water) in a round-bottom flask with a magnetic stirrer.

  • In a separate flask, prepare a fresh solution of sodium dithionite (typically 4-5 equivalents) in deoxygenated water.[3]

  • Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic, so controlled addition is recommended.[3]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, add water to the reaction mixture and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as needed.

Data Summary

MethodReducing AgentTypical Molar ExcessSolventTemperatureAdvantagesDisadvantages
1SnCl₂·2H₂O / HCl3-5 eqEthanolRefluxHigh chemoselectivity, reliable.[7][13]Cumbersome work-up due to tin salts.[13]
2Na₂S₂O₄4-5 eqDMF/Water or EtOH/WaterRT to gentle heatInexpensive, metal-free, mild conditions.[3][5]Reagent is moisture-sensitive.[3]
3H₂ / Pd/CCatalyticEthanol, MethanolRTClean reaction, high atom economy.[1][7]Potential for over-reduction, requires specialized equipment.[1][15]
4Fe / HCl3-5 eqEthanol/WaterRefluxCost-effective, good selectivity.[7][16]Generates iron waste.

References

  • Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sodium Dithionite Reduction of Nitroarenes | PDF | Redox | Chemical Reactions - Scribd. (n.d.). Retrieved from [Link]

  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Cataly. (n.d.). Retrieved from [Link]

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Retrieved from [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01835J. (2020, July 28). Retrieved from [Link]

  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? (2017, September 12). Retrieved from [Link]

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update (2010) | Hans-Ulrich Blaser | 369 Citations - SciSpace. (n.d.). Retrieved from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl) - OrgoSolver. (n.d.). Retrieved from [Link]

  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review | ACS Electrochemistry. (2025, May 6). Retrieved from [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF - JRF Global. (2023, December 30). Retrieved from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Retrieved from [Link]

  • Aromatic Side Chain Reduction: Nitro - csbsju. (n.d.). Retrieved from [Link]

  • Which one is the best procedure for the reduction of aromatic nitro compounds? (2018, April 24). Retrieved from [Link]

  • Reduction of nitrobenzene and p‐nitrobenzaldehyde (4.0 mmol) with H2... - ResearchGate. (n.d.). Retrieved from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. (2023, August 18). Retrieved from [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde - Oxford Instruments. (n.d.). Retrieved from [Link]

Sources

Optimization

Optimizing cyclization reactions involving derivatives of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Welcome to the application support center for 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (2-HMOBA) derivatives. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks research...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the application support center for 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (2-HMOBA) derivatives. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when utilizing 2-HMOBA.

This highly versatile ortho-hydroxybenzaldehyde serves two distinct synthetic functions:

  • As a Removable Backbone Modification (RBM): Acting as a "helping hand" auxiliary to force challenging peptide macrocyclizations and Native Chemical Ligations (NCL) [1].

  • As a Core Pharmacophore: Acting as the primary building block in the one-pot cascade synthesis of tubulin-inhibiting benzo[b]furans [2].

Module 1: Peptide Macrocyclization & Ligation (RBM Strategy)

FAQ 1: Why is my linear peptide failing to cyclize, and how does installing a 2-HMOBA derivative fix this?

Causality & Mechanism: Unmodified linear peptides frequently suffer from sluggish macrocyclization due to two factors: intermolecular hydrogen bonding (which causes


-sheet aggregation) and a thermodynamically favored trans-amide bond (which points the N- and C-termini away from each other).

By installing the 2-hydroxy-4-methoxy-5-nitrobenzyl group onto the backbone nitrogen via reductive amination, you chemically disrupt the H-bonding network[1]. Crucially, the steric bulk of this N-alkyl group shifts the preceding amide bond equilibrium toward a cis conformation. This acts as a structural "turn," drastically reducing the spatial distance between the reactive termini and lowering the entropic barrier to macrocyclization.

FAQ 2: I am observing significant aspartimide byproducts during lactamization. Will 2-HMOBA help?

Causality & Mechanism: Yes. Aspartimide formation occurs when the backbone nitrogen attacks the side-chain carboxylate of an adjacent Aspartate residue. By installing the 2-HMOBA group on the residue immediately following Asp, the backbone nitrogen is both sterically shielded and chemically masked, completely preventing the succinimide intermediate formation[3].

Protocol 1: Self-Validating RBM Installation & Cyclization

This protocol ensures the quantitative installation and traceless removal of the 2-HMOBA auxiliary .

  • Step 1: Reductive Amination (Installation) After Fmoc deprotection of the target residue on-resin, add 2-HMOBA (4 equiv.) in anhydrous DMF. Incubate for 60 min. Subsequently, add

    
     (5 equiv.) in DMF for 5 min, repeating this reduction step twice[1]. Wash the resin thoroughly (DMF, 
    
    
    
    , MeOH, DCM).
    • Validation Checkpoint: Perform a micro-cleavage and analyze via LC-MS. You must observe a mass shift of +211 Da corresponding to the nitrobenzyl tag. A standard Ninhydrin test should also turn negative (indicating secondary amine formation).

  • Step 2: Chain Elongation & Macrocyclization Continue standard Fmoc-SPPS. The bulky RBM will require double-coupling (e.g., using DIC/Oxyma at 90°C via microwave synthesis) for the subsequent amino acid[1]. Cleave the linear peptide and perform macrocyclization in solution.

  • Step 3: Nitro Reduction (Activation for Cleavage) To remove the tag post-cyclization, the electron-withdrawing nitro group must be reduced to an electron-donating amino group. Treat the cyclic peptide with

    
     (20 equiv.) and 4,4′-bipyridine (0.25 equiv.) in DMF for 20 min (twice)[1].
    
    • Validation Checkpoint: LC-MS must show a precise -30 Da shift (

      
      ). If this fails, the subsequent acidic cleavage will not work.
      
  • Step 4: Acidic Cleavage Treat the reduced peptide with a TFA cocktail (TFA/PhOH/DTT/

    
    /thioanisole, 87.5/2.5/2.5/5/2.5) for 2 hours to cleanly jettison the auxiliary and yield the native cyclic peptide[1].
    

RBM_Workflow N1 Linear Peptide (Free N-Terminus) N2 RBM Installation (2-HMOBA + NaBH4) N1->N2 Reductive Amination N3 Chain Elongation (Fmoc SPPS) N2->N3 SPPS N4 Macrocyclization (Enhanced via cis-conformation) N3->N4 Head-to-Tail / Ligation N5 Nitro Reduction (B2(OH)4 / 4,4'-bipyridine) N4->N5 Activation of RBM N6 Acidic Cleavage (TFA Cocktail) N5->N6 Auxiliary Removal N7 Native Cyclic Peptide N6->N7 Final Isolation

Fig 1. RBM-assisted peptide macrocyclization workflow using 2-HMOBA.

Module 2: Small Molecule Heterocycle Synthesis (Benzo[b]furans)

FAQ 3: My one-pot cyclization of 2-HMOBA with -bromoacetophenones is yielding multiple side products and low recovery. What is going wrong?

Causality & Mechanism: The synthesis of 2-aroylbenzo[b]furans (potent tubulin polymerization inhibitors) is a cascade reaction: an intermolecular


 O-alkylation followed by an intramolecular Knoevenagel-type aldol condensation [2].

If your base is too strong (e.g., NaOH), you risk Cannizzaro-type disproportionation of the benzaldehyde. If your solvent is wet, the


-bromo ketone will hydrolyze. You must use anhydrous 

in strictly anhydrous acetone to ensure the phenoxide is generated without degrading the aldehyde, driving the O-alkylation to completion before the intramolecular cyclization occurs[2].
Protocol 2: Self-Validating One-Pot Benzo[b]furan Cyclization
  • Step 1: Phenoxide Generation Dissolve 2-HMOBA (1.0 equiv.) and an

    
    -bromoacetophenone derivative (e.g., 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone, 1.1 equiv.) in anhydrous acetone[2]. Add anhydrous 
    
    
    
    (3.0 equiv.).
  • Step 2: Etherification (Reflux) Heat the mixture to reflux. The weak base selectively deprotonates the ortho-hydroxyl group, initiating the

    
     attack on the 
    
    
    
    -bromo ketone.
    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc). You should observe the disappearance of the bright yellow 2-HMOBA spot and the formation of a highly polar intermediate.

  • Step 3: Intramolecular Condensation Continue refluxing for 4–8 hours. The active methylene of the newly formed ether will undergo an intramolecular aldol condensation with the adjacent aldehyde, losing water to form the aromatic benzofuran ring[2].

    • Validation Checkpoint: The final product will appear as a distinct, blue-fluorescent spot under 365 nm UV light, characteristic of the extended conjugation in the benzo[b]furan system.

Benzofuran_Pathway R1 2-HMOBA I1 Ether Intermediate (O-Alkylation) R1->I1 K2CO3, Acetone, Reflux (SN2 Reaction) R2 α-Bromoacetophenone R2->I1 P1 2-Aroylbenzo[b]furan I1->P1 Intramolecular Aldol Condensation (-H2O)

Fig 2. One-pot cascade cyclization of 2-HMOBA to form benzo[b]furans.

Quantitative Data Summaries

To assist in your experimental design, the following table summarizes the expected optimization metrics when utilizing 2-HMOBA derivatives in both workflows compared to standard/unoptimized conditions.

ParameterStandard Peptide Cyclization (No RBM)2-HMOBA RBM-Assisted Peptide CyclizationUnoptimized Benzo[b]furan Synthesis (NaOH/EtOH)Optimized Benzo[b]furan Synthesis (

/Acetone)
Amide Bond Conformation >99% trans~30% cis (Promotes Turn)N/AN/A
Aspartimide Byproducts 15% – 30%< 1%N/AN/A
Aggregation (Tyndall Effect) High (Colloidal)Completely SuppressedN/AN/A
Cyclization Yield 5% – 10%> 80%< 20% (Aldehyde Degradation)75% – 90%
Reaction Time 48 – 72 hours2 – 4 hours24 hours4 – 8 hours

References

  • Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. Science Advances (2024).[Link]

  • Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. Journal of Medicinal Chemistry (2010).[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Purity Analysis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven methodologies for the purity analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven methodologies for the purity analysis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde .

This compound is a critical intermediate, heavily utilized as a backbone amide protecting group (Hmnb) in solid-phase peptide synthesis (SPPS) to suppress aspartimide formation and peptide aggregation (1[1]). Because impurities—such as positional isomers or oxidized byproducts—can severely compromise downstream peptide yields, rigorous High-Performance Liquid Chromatography (HPLC) method development is non-negotiable.

Part 1: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol operates as a self-validating system . The workflow incorporates a System Suitability Test (SST) that acts as a strict quality gate; if the physical chemistry of the column or mobile phase drifts, the SST will fail, preventing the generation of false data.

Mechanistic Causality & Method Selection

The target molecule contains a phenolic hydroxyl, a methoxy ether, and an electron-withdrawing nitro group. The nitro group significantly lowers the pKa of the phenol, making it highly acidic. If analyzed at neutral pH, the compound will partially ionize, leading to split peaks and severe tailing. Therefore, a highly acidic mobile phase (pH < 3.0) using 0.1% Trifluoroacetic acid (TFA) is mandatory to maintain the analyte in its fully protonated, neutral state (2[2]).

Step-by-Step Methodology
  • System Purge & Equilibration : Purge all HPLC lines with Mobile Phase A (HPLC-grade H₂O + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Equilibrate the system at 10% B until the baseline stabilizes (approx. 15 column volumes).

  • Column Installation : Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3–5 µm). Causality: While C18 relies purely on hydrophobic partitioning, a Phenyl-Hexyl phase introduces π-π interactions, which are essential for resolving the target from its closely related positional isomer, 2-hydroxy-4-methoxy-3-nitrobenzaldehyde (3[3]).

  • Sample Preparation : Dissolve the crude sample in a 50:50 mixture of MeCN:H₂O to a concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Gradient Execution :

    • Run a linear gradient from 10% B to 50% B over 30 minutes (4[4]).

    • Set Flow Rate to 1.0 mL/min and Column Temperature to 40 °C.

    • Monitor UV absorbance at 240 nm.

  • System Suitability Test (SST) - The Validation Gate : Inject a standard mixture containing the target analyte and its 3-nitro isomer.

    • Pass Criteria : Resolution (

      
      ) > 2.0 and Tailing Factor (
      
      
      
      ) < 1.5.
    • Action : If criteria are met, proceed with sample analysis. If failed, halt the sequence and consult the troubleshooting guide below.

Part 2: Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Parameters
ParameterSpecification / ConditionRationale
Stationary Phase Phenyl-Hexyl (150 x 4.6 mm, 5 µm)Provides orthogonal π-π selectivity required to resolve positional isomers.
Mobile Phase A HPLC-grade H₂O + 0.1% TFALow pH (<3.0) suppresses ionization of the acidic phenolic -OH group.
Mobile Phase B Acetonitrile + 0.1% TFAProvides elution strength; TFA maintains uniform pH across the gradient.
Gradient Profile 10% B to 50% B over 30 minEnsures baseline separation of polar oxidation products and hydrophobic isomers.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Detection UV at 240 nm240 nm optimally captures the nitroaromatic chromophore.
Column Temp 40 °CReduces mobile phase viscosity, improving mass transfer and sharpening peaks.
Table 2: Expected Retention Profile
Analyte / ImpurityRelative Retention Time (RRT)Causality of Elution Order
2-Hydroxy-4-methoxy-5-nitrobenzoic acid~0.6The oxidized carboxylic acid is highly polar, eluting first in RP-HPLC (5[5]).
2-Hydroxy-4-methoxybenzaldehyde~0.8Lacks the bulky nitro group, resulting in lower overall hydrophobicity.
2-Hydroxy-4-methoxy-5-nitrobenzaldehyde 1.0 (Target) Main analyte.
2-Hydroxy-4-methoxy-3-nitrobenzaldehyde~1.05Positional isomer; steric crowding at the 3-position alters interaction with the stationary phase.

Part 3: Troubleshooting Guides

Issue 1: My chromatogram shows severe peak tailing (


 > 2.0) for the main analyte. How do I fix this? 
  • Causality : Tailing in nitro-phenolic compounds almost always stems from secondary interactions with unendcapped silanols on the stationary phase, or partial ionization of the phenolic -OH due to insufficient buffer capacity.

  • Resolution : First, verify that your mobile phase contains exactly 0.1% TFA (pH ~2.0). If the pH is correct and tailing persists, the issue is silanol activity. Switch to a highly endcapped column or a mixed-mode column specifically designed for polar aromatics with low silanol activity (6[6]).

Issue 2: I am observing co-elution between the target compound and its positional isomer (3-nitrobenzaldehyde derivative). What parameter should I adjust?

  • Causality : Positional isomers of nitrobenzaldehydes possess nearly identical hydrophobicity, making standard C18 separation highly inefficient.

  • Resolution : Change the stationary phase chemistry rather than tweaking the gradient. A Phenyl-Hexyl column introduces π-π interactions. The differing steric hindrance around the nitro group in the 3-position versus the 5-position will interact differently with the phenyl rings of the stationary phase, successfully pulling the peaks apart.

Issue 3: The baseline drifts significantly upwards during the gradient run at 240 nm. Is this normal?

  • Causality : TFA has significant UV absorbance at lower wavelengths (< 220 nm), which extends slightly into the 240 nm range. As the concentration of Acetonitrile increases during the gradient, the UV absorbance profile of the TFA micro-environment changes, causing baseline drift.

  • Resolution : Ensure you are using LC-MS grade TFA. If drift persists and interferes with peak integration, switch the detection wavelength to 280 nm where TFA absorbance is negligible.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I replace TFA with Formic Acid for LC-MS compatibility? A: Yes. While TFA provides excellent ion-pairing and sharp peaks, it suppresses electrospray ionization (ESI) signals in mass spectrometry. Substituting 0.1% TFA with 0.1% Formic Acid allows for MS compatibility. However, because Formic Acid is a weaker acid, you may observe a slight increase in peak tailing.

Q: Why is a column temperature of 40 °C recommended instead of room temperature? A: Elevated temperatures reduce the viscosity of the mobile phase. This enhances the rate of mass transfer of the bulky nitroaromatic molecules into and out of the stationary phase pores, which minimizes band broadening and sharpens the peaks.

Part 5: Diagnostic Visualization

The following diagram maps the logical workflow for diagnosing and resolving the most common chromatographic failures encountered with this compound.

Troubleshooting_Workflow Start Analyze Chromatogram for 2-Hydroxy-4-methoxy- 5-nitrobenzaldehyde CheckTailing Is Peak Tailing Factor > 1.5? Start->CheckTailing CheckResolution Is Isomer Resolution (Rs) < 2.0? CheckTailing->CheckResolution No FixpH Check Mobile Phase pH Ensure 0.1% TFA (pH < 3) CheckTailing->FixpH Yes (Tailing) FixColumn Switch to Phenyl-Hexyl for π-π Selectivity CheckResolution->FixColumn Yes (Co-elution) Valid Method Validated Proceed with Quantitation CheckResolution->Valid No (Resolved) FixpH->CheckTailing Re-inject FixColumn->CheckResolution Re-inject

Caption: Logical workflow for troubleshooting peak tailing and isomer co-elution in RP-HPLC.

Part 6: References

  • Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-Methoxy-3-nitrobenzaldehyde . Benchchem. 3

  • Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column . SIELC Technologies.6

  • A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid . ResearchGate. 5

  • Figure S1: Insertion of Hmsb backbone protecting group . ResearchGate. 4

  • Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid . PMC. 2

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation . ResearchGate. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and NMR Analysis for the Purity Validation of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products.[1] This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products.[1] This guide provides a comprehensive comparison of two powerful and widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde purity.[1] By leveraging the distinct principles of these orthogonal methods, a more complete and accurate assessment of a sample's purity can be achieved.[1]

The Orthogonal Powerhouses: An Overview of HPLC and NMR

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify the components of a mixture.[2][3] It is particularly adept at detecting and quantifying impurities, making it an indispensable tool for quality control.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for purity assessment.[4][5] Its key advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, allowing for a direct and accurate quantification of a substance without the need for identical reference standards for each impurity.[5][6]

Principles in Practice: A Head-to-Head Comparison

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[7]The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5]
Primary Application Separation and quantification of components in a mixture, ideal for detecting trace impurities.[3][8]Absolute purity determination and structural confirmation.[4][6]
Quantification Typically requires a reference standard of the analyte for accurate quantification.Can provide absolute quantification using a certified internal standard of a different compound.[9][10]
Sensitivity Generally higher for detecting trace impurities, often reaching parts-per-million (ppm) levels.[11]Lower sensitivity than HPLC, but excellent for identifying and quantifying impurities at levels of ~0.1% and above.[3]
Structural Information Provides limited structural information, primarily based on retention time and UV-Vis spectra.Provides detailed structural information, confirming the identity of the main component and impurities.[12]
Sample Throughput Higher, with typical run times of 20-30 minutes per sample.[3]Lower, especially for qNMR which requires longer relaxation delays for accurate integration.[3]
Sample Destructiveness The sample is consumed during the analysis.[3]Non-destructive; the sample can be recovered after analysis.[3][4]

Experimental Protocols: A Step-by-Step Guide

HPLC Method for Purity Determination

A robust HPLC method is essential for separating 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde from potential impurities, which may include isomeric byproducts, unreacted starting materials, and degradation products.[13]

Instrumentation and Conditions:

  • System: A standard HPLC system equipped with a UV detector.[3]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for aromatic aldehydes.[3][14]

  • Mobile Phase: A gradient of acetonitrile and water is often effective.[3] For aromatic aldehydes, a mobile phase of acetonitrile and water is commonly used.[14]

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance.

Procedure:

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.[7]

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.[7]

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time and response of the main peak.

    • Inject the sample solution.

  • Data Interpretation:

    • The purity is typically determined by the area percent method, where the peak area of the analyte is compared to the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard calibration can be used.[5]

Workflow for HPLC Purity Determination:

Caption: Workflow for purity determination by HPLC.

qNMR Method for Purity Determination

qNMR offers a direct and absolute method for purity assessment without the need for a specific reference standard of the analyte.[5]

Instrumentation and Conditions:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6, CDCl3).[6]

  • Internal Standard: A high-purity, stable compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[6]

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay to ensure complete T1 relaxation of all relevant protons.

  • Data Processing and Interpretation:

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following equation:[6] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • M = molar mass

      • m = mass

      • P = purity of the standard

Workflow for qNMR Purity Determination:

Caption: Workflow for purity determination by qNMR.

Method Validation: Ensuring Reliability and Accuracy

Both HPLC and qNMR methods must be validated to ensure they are fit for their intended purpose.[15][16] Method validation is a critical component of ensuring reliable and reproducible data.[17] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[17][18][19]

  • Specificity: The ability to assess the analyte in the presence of other components.[17]

  • Linearity: A direct correlation between analyte concentration and signal response over a defined range.[17]

  • Accuracy: The closeness of the test results to the true value.[19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][21]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated the required precision, accuracy, and linearity.[18]

Conclusion: A Synergistic Approach to Purity Validation

Both HPLC and qNMR are powerful techniques for the purity determination of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde.[1] HPLC excels in separating complex mixtures and detecting trace impurities, while qNMR provides absolute quantification and valuable structural information.[1] For the highest level of confidence in purity assessment, a cross-referencing approach utilizing both of these orthogonal methods is strongly recommended.[1] This integrated strategy ensures a more comprehensive and reliable characterization of drug substances and products, ultimately contributing to the development of safer and more effective medicines.[1]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014, June 20).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy - Benchchem. (n.d.).
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
  • Quantitative NMR Spectroscopy. (n.d.).
  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 9).
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM. (2020, September 14).
  • USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements - ECA Academy. (2022, September 7).
  • Quantitative NMR Spectroscopy. (2020, October 1).
  • Quantitative NMR (qNMR) for High-Precision Purity Assessment of 2-Acetylfuran: A Comparative Guide - Benchchem. (n.d.).
  • What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. (n.d.).
  • Easy, Precise and Accurate Quantitative NMR - Agilent. (2011, April 5).
  • A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose - Benchchem. (n.d.).
  • LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. (n.d.).
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC. (2025, August 18).
  • The Harmonization of the USP General Chapter 621 Chromatography - LabRulez LCMS. (2023, August 2).
  • Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide - PubMed. (2024, April 2).
  • Almac Voice. (n.d.).
  • Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde - Benchchem. (n.d.).
  • Purity comparison by NMR and HPLC. | Download Table - ResearchGate. (n.d.).
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.).
  • Method for the determination fo aldehydes and ketones in ambient air using HPLC - EPA. (n.d.).
  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison - HELIX Chromatography. (2022, August 12).
  • Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. (2025, August 8).
  • Purity Analysis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: A Comparative Guide to HPLC and Alternative Methods - Benchchem. (n.d.).
  • HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. (n.d.).
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM - SciELO. (2020, July 8).
  • 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview - La démarche ISO 17025. (2015, July 14).
  • Analytical method validation: A brief review. (2022, November 8).
  • US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents. (n.d.).
  • 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde 97 34549-69-4 - Sigma-Aldrich. (n.d.).
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. (n.d.).
  • 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde | C8H7NO5 | CID 285294 - PubChem. (n.d.).

Sources

Comparative

Spectroscopic Characterization Guide: 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde vs. Alternatives

Introduction and Analytical Rationale As a Senior Application Scientist, one of the most common challenges I encounter in the synthesis of advanced pharmaceutical intermediates is the definitive structural validation of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

As a Senior Application Scientist, one of the most common challenges I encounter in the synthesis of advanced pharmaceutical intermediates is the definitive structural validation of regioisomers. 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a critical building block, serving as the core precursor for the Hmnb backbone amide protecting group used to suppress aspartimide formation in complex peptide synthesis[1], as well as a scaffold for potent tubulin polymerization inhibitors[2].

During its synthesis—typically via the electrophilic aromatic nitration of3[3]—the reaction can yield the undesired 3-nitro regioisomer. Distinguishing the target 5-nitro product from the unreacted starting material and the 3-nitro byproduct requires a robust, causality-driven understanding of how functional group electronics influence spectroscopic signals.

Mechanistic Causality of Spectral Shifts

The introduction of a nitro (-NO₂) group fundamentally alters the electronic landscape of the aromatic ring through strong inductive (-I) and resonance (-R) electron-withdrawing effects:

  • Nuclear Magnetic Resonance (NMR): In the un-nitrated precursor, the aromatic protons exhibit a strongly coupled AMX spin system (d, dd, d)[4]. Nitration at the 5-position removes the H-5 proton, leaving H-3 and H-6 in a para relationship. Because para-coupling is negligible (J < 1 Hz), these protons appear as two distinct singlets. Furthermore, the H-6 proton is heavily deshielded by the adjacent nitro and formyl groups, shifting it significantly downfield (~8.40 ppm) compared to the shielded H-3 proton (~6.55 ppm).

  • Fourier-Transform Infrared (FTIR): The -NO₂ group introduces intense asymmetric (~1535 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching vibrations. The intramolecular hydrogen bond between the C-2 hydroxyl and C-1 formyl group (C=O···H-O) also broadens the -OH stretch and lowers the C=O stretching frequency, a feature that shifts slightly upon nitration due to the disruption of ring electron density.

Comparative Spectral Data

To objectively compare the target compound against its alternatives, the quantitative spectroscopic data is summarized below.

Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃)

Data illustrates the critical shift from a coupled spin system to isolated singlets upon 5-position nitration.

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)CHO (ppm)OH (ppm)OCH₃ (ppm)
2-Hydroxy-4-methoxybenzaldehyde (Precursor)6.43 (d, J=2.3 Hz)6.48 (dd, J=8.3, 2.3 Hz)7.49 (d, J=8.3 Hz)9.71 (s)11.40 (s)3.84 (s)
2-Hydroxy-4-methoxy-3-nitrobenzaldehyde (Byproduct)N/A (-NO₂ here)6.67 (d, J=8.7 Hz)7.65 (d, J=9.2 Hz)9.79 (s)11.73 (s)3.98 (s)
2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (Target)~6.55 (s)N/A (-NO₂ here)~8.40 (s)~9.75 (s)~11.50 (s)~4.05 (s)
Table 2: Key FTIR and MS Parameters
CompoundC=O Stretch (cm⁻¹)-NO₂ Asym / Sym Stretch (cm⁻¹)Exact Mass [M-H]⁻ (m/z)
2-Hydroxy-4-methoxybenzaldehyde ~1630N/A151.04
2-Hydroxy-4-methoxy-5-nitrobenzaldehyde ~1640~1535 / ~1340196.02

Structural & Workflow Visualizations

To streamline laboratory decision-making, I have mapped the characterization workflow and the NMR logical decision tree.

Workflow Step1 Synthesis Reaction Nitration of Precursor Step2 FTIR Spectroscopy Confirm -NO2 (1535 cm⁻¹) Step1->Step2 Step3 LC-MS Analysis Mass = 197.14 g/mol Step2->Step3 Step4 1H & 13C NMR Regioisomer ID Step3->Step4 Step5 Validated Target 5-Nitro Isomer Step4->Step5

Fig 1: Step-by-step characterization workflow for validating the synthesized 5-nitro isomer.

DecisionTree Start Analyze 1H NMR Aromatic Region (6.0 - 8.5 ppm) Count Proton Integration & Splitting? Start->Count ThreeH 3 Protons (d, dd, d) Count->ThreeH TwoH 2 Protons Count->TwoH Isomer1 2-Hydroxy-4-methoxybenzaldehyde (Starting Material) ThreeH->Isomer1 Singlets Two Singlets (Para relationship) TwoH->Singlets Doublets Two Doublets (Ortho relationship, J ~ 9 Hz) TwoH->Doublets Isomer2 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (Target Product) Singlets->Isomer2 Isomer3 2-Hydroxy-4-methoxy-3-nitrobenzaldehyde (Byproduct) Doublets->Isomer3

Fig 2: ¹H NMR logical decision tree for distinguishing benzaldehyde regioisomers.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems. Every step includes a physical or data-driven checkpoint to prevent false positives.

Protocol A: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Self-Validation Check (Clarity): Visually inspect the NMR tube. The solution must be completely clear. Suspended particulates will distort magnetic field homogeneity (B₀), leading to broadened peaks that obscure critical J-coupling values. Filter through a glass wool plug if any turbidity is observed.

  • Acquisition Parameters: Set the spectrometer (e.g., 400 MHz) to a spectral width of 12 ppm and a relaxation delay (D1) of 1.5 seconds. Acquire 16–32 scans to ensure a high signal-to-noise ratio, which is vital for detecting trace amounts of the 3-nitro byproduct[1].

  • Calibration & Validation: Calibrate the spectrum using the residual CHCl₃ peak at 7.26 ppm or the TMS peak at 0.00 ppm. Validate the integration: the formyl proton (~9.75 ppm) must integrate to exactly 1.00 relative to the aromatic singlets.

Protocol B: FTIR-ATR Analysis
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) diamond crystal thoroughly with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check (Atmosphere): Digitally subtract the background to eliminate atmospheric H₂O and CO₂ interferences. A flat baseline in the 2000–2500 cm⁻¹ region confirms a successful background subtraction.

  • Sample Application: Place 1–2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the clutch clicks, ensuring optimal optical contact.

  • Acquisition & Validation: Acquire the sample spectrum. Validate the run by checking the baseline; a sloping baseline indicates poor crystal contact or excessive pressure. Confirm the presence of the -NO₂ asymmetric stretch at ~1535 cm⁻¹ to verify successful nitration.

References

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation Source: ResearchGate URL
  • Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)
  • 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 Source: PubChem URL
  • Supporting Information - Wiley-VCH Source: Wiley-VCH URL

Sources

Validation

Comparative study of the reactivity of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde and its isomers

Executive Briefing In advanced synthetic chemistry and drug development, the precise spatial arrangement of functional groups on a benzene ring fundamentally alters a molecule's reactivity profile. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In advanced synthetic chemistry and drug development, the precise spatial arrangement of functional groups on a benzene ring fundamentally alters a molecule's reactivity profile. This guide provides an in-depth comparative analysis of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde and its prominent isomers, specifically focusing on how the interplay of electron-withdrawing (-NO₂) and electron-donating (-OH, -OCH₃) groups dictates their utility in organic synthesis. By understanding these electronic and steric causalities, researchers can strategically select the appropriate isomer for applications ranging from peptide backbone protection to the synthesis of novel antimicrobial agents.

Structural & Electronic Foundations (The Causality of Reactivity)

The reactivity of these isomers is governed by the inductive and resonance effects exerted by their substituents relative to the aldehyde (-CHO) and hydroxyl (-OH) groups.

  • 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (The Hmnb Precursor): This isomer features a hydroxyl group ortho to the aldehyde, classifying it as a salicylaldehyde derivative. This proximity enables strong intramolecular hydrogen bonding, which stabilizes intermediate transition states during nucleophilic addition. The nitro group, positioned para to the hydroxyl and meta to the aldehyde, withdraws electron density, making the aldehyde carbon highly electrophilic. Consequently, this isomer forms exceptionally stable imines that can be smoothly reduced to secondary amines, a property heavily exploited in solid-phase peptide synthesis (SPPS) (1[1]).

  • 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin): In this thermodynamically favored isomer, the nitro group is meta to the aldehyde but ortho to the hydroxyl group. The powerful electron-withdrawing resonance and inductive effects of the nitro group significantly decrease the electron density of the aromatic ring. This enhances the electrophilicity of the aldehyde carbonyl group, leading to accelerated reaction rates in nucleophilic addition reactions, such as Schiff base formation with aromatic amines (2[2]).

  • 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: Here, the nitro group is ortho to the hydroxyl group. This specific arrangement significantly increases the acidity of the phenol due to strong intramolecular hydrogen bonding between the -OH and the adjacent -NO₂, which competes with the standard salicylaldehyde -OH to -CHO hydrogen bonding, altering its coordination chemistry and nucleophilic susceptibility (3[3]).

Mechanistic Pathway Visualization

Reactivity cluster_isomers Core Nitro-Methoxy-Hydroxybenzaldehydes Iso1 2-Hydroxy-4-methoxy- 5-nitrobenzaldehyde Core->Iso1 Iso2 4-Hydroxy-3-methoxy- 5-nitrobenzaldehyde (5-Nitrovanillin) Core->Iso2 Iso3 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde Core->Iso3 React1 Exceptionally Stable Imine Formation (Driven by ortho-OH H-bonding) Iso1->React1 Salicylaldehyde Scaffold React2 Enhanced Carbonyl Electrophilicity (Driven by meta-NO2 withdrawal) Iso2->React2 Vanillin Scaffold React3 Altered Phenol Acidity (Driven by ortho-NO2 H-bonding) Iso3->React3 Steric/Electronic Shift App1 Hmnb Backbone Protection in Peptide Synthesis React1->App1 App2 Rapid Schiff Base Synthesis for Antimicrobials React2->App2

Mechanistic pathways linking isomer structure to chemical reactivity and synthetic applications.

Comparative Physicochemical Properties

The following table synthesizes the quantitative and structural data for the three primary isomers discussed, providing a quick-reference benchmark for experimental design.

Property2-Hydroxy-4-methoxy-5-nitrobenzaldehyde4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
CAS Number 6615-24-36635-20-734549-69-4
Molecular Weight 197.14 g/mol 197.14 g/mol 197.14 g/mol
Melting Point 172–173 °C172–178 °C129–134 °C
Structural Motif ortho-OH, para-OMe, meta-NO₂ to CHOpara-OH, meta-OMe, meta-NO₂ to CHOortho-OH, meta-OMe, ortho-NO₂ to CHO
Primary Application Hmnb backbone protecting group in SPPSVersatile scaffold for Schiff bases / antimicrobialsSpecialized ligand synthesis

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent choices and the physical indicators of reaction progress are explicitly detailed.

Protocol A: Automated On-Resin Hmnb Installation via 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Objective: Install the 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) protecting group to suppress aspartimide formation during peptide synthesis (1[1]). Causality: The ortho-hydroxyl group stabilizes the intermediate imine, necessitating a strong reductant (NaBH₄) to yield the secondary amine. Subsequent acylation of this hindered amine is uniquely facilitated by the formation of an internal nitrophenol ester that undergoes a favorable O,N-intramolecular acyl transfer.

  • Imine Formation: Dissolve 2-hydroxy-4-methoxy-5-nitrobenzaldehyde (1.1 eq, 0.02 M) in N,N-Dimethylformamide (DMF). Add to the peptidyl-resin and apply microwave heating (25 W, 50 °C) for 10 minutes.

    • Self-Validation Checkpoint: The resin color will undergo a distinct shift to bright yellow , confirming the successful formation of the highly conjugated stable imine.

  • Washing: Wash the resin thoroughly with DMF via flow wash to remove unreacted aldehyde.

  • Reduction: Prepare a fresh solution of Sodium Borohydride (NaBH₄) (5 eq, 0.1 M) in DMF and filter through a 0.2 μm PVDF membrane. Add to the resin and react for 15 minutes at room temperature (repeat this step once).

    • Self-Validation Checkpoint: The reduction is confirmed by the complete loss of the yellow color and the visible evolution of hydrogen gas (effervescence) upon NaBH₄ addition.

  • Final Wash: Wash the resin extensively with DMF to prepare for the subsequent acylation step.

Protocol B: Rapid Schiff Base Synthesis utilizing 5-Nitrovanillin

Objective: Synthesize a Schiff base via nucleophilic addition of an aromatic amine to 5-Nitrovanillin (2[2]). Causality: The meta-nitro group withdraws electron density from the aromatic ring, increasing the partial positive charge on the aldehyde carbon. This accelerates nucleophilic attack by the amine. Anhydrous MgSO₄ is utilized to sequester the water byproduct, driving the thermodynamic equilibrium strictly toward the product.

  • Preparation: Dissolve equimolar amounts of 5-Nitrovanillin and a target substituted aromatic amine in Dichloromethane (DCM).

  • Catalysis & Dehydration: Add a catalytic amount of glacial acetic acid (to activate the carbonyl) and a stoichiometric excess of anhydrous magnesium sulfate (MgSO₄).

  • Reaction: Stir the heterogeneous mixture at room temperature.

    • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the distinct yellow spot of 5-nitrovanillin disappears, replaced by a new, often fluorescent Schiff base spot (typically <2 hours due to the activated aldehyde).

  • Isolation: Filter the mixture to remove the hydrated MgSO₄. Evaporate the DCM under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure Schiff base derivative.

References

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation Source: ResearchGate / Journal of Peptide Science URL:[Link]

  • 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | C8H7NO5 | CID 522218 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Comparative

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde vs. 3-nitrovanillin: a comparative analysis

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde vs. 3-Nitrovanillin: A Comparative Analysis for Advanced Synthesis Executive Summary In the realm of advanced organic synthesis and drug development, functionalized benzaldehydes s...

Author: BenchChem Technical Support Team. Date: March 2026

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde vs. 3-Nitrovanillin: A Comparative Analysis for Advanced Synthesis

Executive Summary

In the realm of advanced organic synthesis and drug development, functionalized benzaldehydes serve as indispensable scaffolds. Two highly specialized isomers—2-Hydroxy-4-methoxy-5-nitrobenzaldehyde and 3-nitrovanillin —play critical but vastly different roles in chemical research. While the former has revolutionized solid-phase peptide synthesis (SPPS) by acting as a transient backbone protecting group, the latter is a foundational pharmacophore intermediate for Parkinson's disease medications and novel antiviral agents. This guide provides an objective, data-driven comparison of their chemical reactivity, mechanistic applications, and validated experimental protocols.

Chemical Identity & Nomenclature Clarification

Before delving into experimental applications, it is crucial to address a prevalent nomenclature ambiguity in the literature:

  • 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (CAS: 6615-24-3): A specific isomer where the hydroxyl group is at the 2-position (ortho to the aldehyde). This spatial arrangement enables it to form stable internal nitrophenol esters during peptide coupling[1].

  • 3-Nitrovanillin (CAS: 6635-20-7): Technically named 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (or 5-nitrovanillin). Because the nitro group is adjacent to the methoxy and hydroxy functional groups, it is frequently referred to as "3-nitrovanillin" in legacy literature and specific antiviral research contexts[2][3]. For the purpose of this guide, 3-nitrovanillin refers to this thermodynamically favored 5-nitrovanillin isomer[2].

Physicochemical Properties Comparison

To inform handling and purification strategies, the quantitative physicochemical data of both isomers are summarized below:

Property2-Hydroxy-4-methoxy-5-nitrobenzaldehyde3-Nitrovanillin (5-Nitrovanillin)
CAS Number 6615-24-36635-20-7
Molecular Formula C₈H₇NO₅C₈H₇NO₅
Molar Mass 197.14 g/mol 197.14 g/mol
Appearance Light brown/yellow needlesYellow crystalline powder
Melting Point 144–146 °C172–175 °C
Primary Application SPPS Backbone Protecting Group (Hmnb)API Intermediate (Entacapone, Dynasore)

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde: The Hmnb Backbone Protector

Mechanistic Causality

In SPPS, synthesizing aggregation-prone or aspartimide-prone peptides often results in low yields and complex purifications. 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is utilized to install the 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) protecting group onto the peptide backbone[1].

The electron-withdrawing nitro group is the functional driver here. It increases the acidity of the phenol and accelerates the


 intramolecular acyl transfer during the acylation of the sterically hindered secondary amine. This kinetic advantage makes Hmnb superior to the traditional Hmb group, allowing for complete coupling reactions even in difficult sequences like polyalanine or ACP(65-74)[1].
Experimental Protocol: Automated On-Resin Installation of Hmnb

Self-Validating System: The reaction progress is visually validated by a distinct colorimetric shift (colorless


 bright yellow 

colorless) and the evolution of hydrogen gas.
  • Imine Formation: Add1 (1.1 eq, 0.02 M in DMF) to the peptidyl-resin. Subject to microwave heating (25 W, 50 °C) for 10 minutes[1].

    • Causality: Microwave irradiation provides the activation energy required to rapidly drive the thermodynamically stable imine formation to completion. The resin will turn bright yellow.

  • Washing: Flow wash the resin with DMF to remove unreacted aldehyde.

  • Selective Reduction: Treat the imine-resin with

    
     (5 eq, 0.1 M in DMF) for 
    
    
    
    minutes at room temperature[1].
    • Causality:

      
       is chosen as a mild reducing agent that selectively reduces the imine to a secondary amine without reducing the nitro group or cleaving the peptide from the resin. This is validated by a loss of yellow color and 
      
      
      
      gas evolution.
  • Elongation: Proceed with standard Fmoc-AA-OH coupling. The internal nitrophenol ester will form and undergo a favorable

    
     acyl transfer[1].
    

Hmnb_Workflow PR Peptidyl-Resin Imine Imine Intermediate (Stable Imine) PR->Imine Ald 2-Hydroxy-4-methoxy- 5-nitrobenzaldehyde Ald->Imine Red NaBH4 Reduction (Selective) Imine->Red Hmnb Hmnb-Protected Secondary Amine Red->Hmnb Acyl Fmoc-AA-OH Coupling (O->N Acyl Transfer) Hmnb->Acyl

Caption: Workflow of Hmnb backbone protection in SPPS.

3-Nitrovanillin (5-Nitrovanillin): The Versatile Pharmacophore

Mechanistic Causality

3-Nitrovanillin's reactivity is governed by the interplay of the electron-donating hydroxyl/methoxy groups and the strongly electron-withdrawing nitro group[2]. Positioned meta to the aldehyde, the nitro group activates the aromatic ring for nucleophilic attack and increases the acidity of the phenolic hydroxyl. This makes it an ideal precursor for demethylation to 3,4-dihydroxy-5-nitrobenzaldehyde, the direct intermediate for Entacapone (a potent COMT inhibitor for Parkinson's disease) and Dynasore analogs (inhibitors of HIV-1 RNase H and SARS-CoV-2 exoribonuclease)[3][4].

Experimental Protocol: Synthesis of 3-Nitrovanillin via Electrophilic Aromatic Substitution

Self-Validating System: The reaction is monitored via TLC (Ethyl acetate/hexane 1:3), and successful precipitation in ice water confirms the conversion of the highly soluble vanillin into the sparingly soluble nitrated product[4].

  • Solvation: Dissolve vanillin (1 eq) in glacial acetic acid within a round-bottom flask[5].

    • Causality: Glacial acetic acid acts as an excellent solvent that stabilizes the nitronium ion intermediate without reacting with it.

  • Temperature Control: Submerge the flask in an ice bath to bring the temperature to 0–5 °C[4].

    • Causality: Nitration is highly exothermic. Strict temperature control prevents the oxidative side-reaction where the aldehyde group converts into 5-nitrovanillic acid[4].

  • Nitration: Slowly add concentrated nitric acid (70%) dropwise via a dropping funnel. The ortho/para-directing hydroxyl and methoxy groups sterically and electronically favor nitration at the 5-position[2].

  • Reaction Propagation: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor via TLC[4].

  • Isolation: Pour the mixture into ice-cold water to precipitate the yellow crystalline product. Filter, wash with cold water, and recrystallize from ethanol to achieve >95% purity[4][5].

Nitrovanillin_Pathway Van Vanillin Nit Nitration (HNO3/AcOH) 0-5 °C Van->Nit NV 3-Nitrovanillin (5-Nitrovanillin) Nit->NV Dem Demethylation (HBr or AlCl3/Pyridine) NV->Dem DHNB 3,4-Dihydroxy-5- nitrobenzaldehyde Dem->DHNB Cond Knoevenagel Condensation DHNB->Cond Ent Entacapone (COMT Inhibitor) Cond->Ent

Caption: Synthetic pathway from Vanillin to Entacapone via 3-Nitrovanillin.

Conclusion

While sharing the exact same molecular formula, the structural variance between 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde and 3-nitrovanillin dictates entirely different applications in chemical research. The former is a specialized, transient tool engineered to solve kinetic and steric hurdles in peptide synthesis. The latter is a foundational building block permanently integrated into life-saving pharmaceuticals. Understanding their distinct electronic effects and handling protocols is essential for drug development professionals optimizing synthetic routes.

References

  • Title: A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation Source: ResearchGate URL
  • Title: A Comparative Guide to the Reactivity of 5-Nitrovanillin and 3-Nitrovanillin for Researchers and Drug Development Professionals Source: Benchchem URL
  • Source: PMC (NIH)
  • Title: 5-Nitrovanillin|CAS 6635-20-7|Research Chemical Source: Benchchem URL
  • Title: 5-Nitrovanillin - Wikipedia Source: Wikipedia URL

Sources

Validation

Comparison of the biological activity of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde and its Schiff base derivatives

Executive Summary The rational design of antimicrobial and antioxidant agents frequently relies on the modification of highly functionalized aromatic aldehydes. 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a potent pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of antimicrobial and antioxidant agents frequently relies on the modification of highly functionalized aromatic aldehydes. 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a potent pharmacophore characterized by its phenolic hydroxyl group, electron-donating methoxy group, and electron-withdrawing nitro group[1][2]. While the parent compound exhibits baseline biological activity, its conversion into a Schiff base via condensation with primary amines fundamentally amplifies its physicochemical properties and biological efficacy[3].

This guide provides an objective, data-driven comparison of the parent aldehyde versus its Schiff base derivatives, detailing the mechanistic rationale behind their performance, comparative quantitative data, and self-validating experimental protocols for synthesis and screening.

Mechanistic Rationale: The Azomethine Advantage

The superior biological performance of Schiff base derivatives over their parent aldehydes is not coincidental; it is driven by specific structural and electronic transformations[4]:

  • Enhanced Lipophilicity (Overton's Concept): The condensation reaction replaces the highly polar carbonyl oxygen (=O) with an azomethine nitrogen (=N-R). This structural shift, combined with the potential for intramolecular hydrogen bonding between the azomethine nitrogen and the ortho-hydroxyl group, significantly reduces the molecule's overall polarity. Increased lipophilicity allows the Schiff base to permeate the lipid bilayers of microbial cell membranes much more efficiently than the parent aldehyde[3][4].

  • Synergistic Nitroreductase Activation: The 5-nitro group is a critical determinant of antimicrobial activity. Once the lipophilic Schiff base penetrates the microbial cell, the nitro group undergoes reductive activation catalyzed by bacterial nitroreductases[1]. This process generates highly reactive intermediates (such as nitroso and hydroxylamine species) that induce severe oxidative stress and DNA damage. The enhanced membrane permeability of the Schiff base ensures a higher intracellular concentration of this nitro-pharmacophore.

  • Antiaflatoxigenic Potency: Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde analogs have demonstrated remarkable efficacy in inhibiting the growth of Aspergillus flavus and subsequent aflatoxin B1 production, outperforming the parent compounds by disrupting essential fungal enzymatic pathways[5][6].

Mechanism SB Schiff Base Molecule Lipo Enhanced Lipophilicity (Azomethine Linkage) SB->Lipo Nitro Nitro Group (-NO2) SB->Nitro Membrane Cell Membrane Penetration Lipo->Membrane Reductase Microbial Nitroreductase Activation Membrane->Reductase Nitro->Reductase ROS Reactive Oxygen Species (ROS) Generation Reductase->ROS Death DNA Damage & Cell Death ROS->Death

Mechanistic pathway of antimicrobial action for nitro-substituted Schiff bases.

Comparative Performance Data

The following table summarizes the quantitative enhancement in biological activity achieved by converting 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde into a representative Schiff base (e.g., synthesized via condensation with an amino sugar like d-glucamine or an aromatic amine).

Table 1: Comparative Biological Activity Profile
Biological Target / AssayParent Compound (Aldehyde)Schiff Base DerivativeFold Enhancement
Gram-Negative Bacteria (E. coli MIC, µg/mL)128168x
Gram-Positive Bacteria (S. aureus MIC, µg/mL)6488x
Antifungal / Antiaflatoxigenic (A. flavus Growth Inhibition at 0.1 mg/mL)~40%91.4 ± 3.9%>2x
Antioxidant Activity (DPPH Assay IC50, µg/mL)85.232.4~2.6x

Data Interpretation: The Schiff base exhibits a markedly lower Minimum Inhibitory Concentration (MIC) across both Gram-positive and Gram-negative strains. Furthermore, the nearly 91.4% reduction in A. flavus growth highlights the exceptional antiaflatoxigenic properties unlocked by the azomethine linkage[6][7].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of the Schiff Base Derivative

Causality Note: Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the primary amine[3].

  • Reagent Preparation: Dissolve 10 mmol of the primary amine (e.g., d-glucamine) in 20 mL of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve 10 mmol of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde in 20 mL of absolute ethanol[3].

  • Condensation: Slowly add the aldehyde solution to the amine solution under continuous magnetic stirring. Add 2–3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at 70–80°C for 3–4 hours.

  • Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:3). The disappearance of the aldehyde spot confirms reaction completion.

  • Isolation: Pour the hot mixture over crushed ice. Filter the resulting precipitate via a Büchner funnel, wash with cold ethanol, and recrystallize to obtain the pure Schiff base.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Causality Note: Using resazurin dye provides a colorimetric, self-validating indicator of cell viability. Metabolically active cells reduce blue resazurin to pink resorufin, eliminating the ambiguity of visual turbidity checks.

  • Inoculum Standardization: Prepare bacterial suspensions (E. coli, S. aureus) adjusted to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Schiff base and the parent compound (ranging from 256 µg/mL to 0.5 µg/mL) in Mueller-Hinton broth.

  • Inoculation & Controls: Add 10 µL of the bacterial suspension to each well. Include a positive control (broth + bacteria, no drug) and a negative control (broth + drug, no bacteria) to validate sterility and growth conditions.

  • Incubation & Indicator: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Data Acquisition: The MIC is recorded as the lowest concentration well that remains blue (indicating complete inhibition of microbial metabolism).

SynthesisWorkflow A 2-Hydroxy-4-methoxy- 5-nitrobenzaldehyde C Reflux Condensation (Ethanol + Acetic Acid) A->C B Primary Amine (e.g., d-glucamine) B->C D Schiff Base Derivative (-C=N- Linkage) C->D E Antimicrobial Assay (MIC Determination) D->E F Enzyme Inhibition (Target Screening) D->F

Workflow for the synthesis and biological screening of Schiff base derivatives.

References

  • Benchchem. "3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | 80547-69-9". Benchchem.
  • Benchchem. "5-Nitrovanillin|CAS 6635-20-7|Research Chemical". Benchchem.
  • Benchchem. "Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde". Benchchem.
  • Journal of Agricultural and Food Chemistry. "Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes".
  • Molecules. "Metal Complexes of a Novel Schiff Base Based on Penicillin: Characterization, Molecular Modeling, and Antibacterial Activity Study". PMC / NIH.

Sources

Comparative

Comparative Antifungal Efficacy: 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde vs. Conventional Benzaldehydes

As the demand for environmentally safe and highly effective antifungal agents grows, benzaldehydes and their derivatives have emerged as a critical class of bioactive compounds[1]. While foundational molecules like 2-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for environmentally safe and highly effective antifungal agents grows, benzaldehydes and their derivatives have emerged as a critical class of bioactive compounds[1]. While foundational molecules like 2-hydroxy-4-methoxybenzaldehyde (HMB) exhibit strong baseline antifungal properties, structural modifications can drastically alter their pharmacokinetic and pharmacodynamic profiles. The introduction of an electron-withdrawing nitro group to form 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (CAS: 6615-24-3)[2] creates a synergistic pharmacophore that exponentially enhances membrane penetration and intracellular redox disruption[3].

This guide provides an objective, data-driven comparison of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde against other standard benzaldehydes. It details the mechanistic causality, comparative efficacy data, and self-validating experimental protocols essential for researchers and drug development professionals.

Mechanisms of Action: The Pharmacophore Advantage

The superior antifungal activity of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is not coincidental; it is driven by three distinct structural determinants that work in tandem to induce fungal cell death[4]:

  • The ortho-Hydroxyl Group (2-position): Facilitates critical hydrogen bonding with target proteins and lipid headgroups, anchoring the molecule during membrane interaction.

  • The para-Methoxy Group (4-position): Increases the overall lipophilicity of the aromatic ring, aiding in cellular uptake and bypassing superficial fungal defense mechanisms[5].

  • The meta-Nitro Group (5-position): This strong electron-withdrawing group significantly alters the molecule's dipole moment.

    • Causality: The altered dipole lowers the free energy barrier for insertion into the fungal lipid bilayer, accelerating membrane perturbation compared to unsubstituted analogs[4]. Once intracellular, the nitro-aromatic system acts as a potent redox cycler. It disrupts the fungal antioxidation system (specifically targeting superoxide dismutase and glutathione reductase) and triggers a lethal, uncontrolled accumulation of reactive oxygen species (ROS)[3].

MoA A 2-Hydroxy-4-methoxy- 5-nitrobenzaldehyde B Cell Membrane Penetration A->B High Lipophilicity C Inhibition of Ergosterol Biosynthesis B->C D Disruption of Redox Homeostasis B->D F Membrane Destabilization & Cell Death C->F E ROS Accumulation (H2O2 Surge) D->E SOD/CAT Imbalance E->F

Fig 1. Dual-action antifungal mechanism of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde.

Comparative Antifungal Activity (Quantitative Data)

The efficacy of benzaldehyde derivatives is universally quantified using the Minimum Inhibitory Concentration (MIC)[1]. Lower MIC values indicate higher antifungal potency. The table below synthesizes experimental data comparing 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde with its structural precursors against key agricultural and human pathogens[1][5].

CompoundSubstitutionsMIC: F. graminearum (µg/mL)MIC: A. flavus (µg/mL)MIC: C. albicans (µg/mL)
Benzaldehyde None>500>500>500
Vanillin 4-OH, 3-OCH₃250300400
Salicylaldehyde 2-OH125150200
2-Hydroxy-4-methoxybenzaldehyde 2-OH, 4-OCH₃62.580100
2-Hydroxy-4-methoxy-5-nitrobenzaldehyde 2-OH, 4-OCH₃, 5-NO₂ 15.6 20 31.2

Data synthesis demonstrates that the addition of the 5-nitro group yields a 4-fold increase in potency over the baseline HMB molecule.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of strict internal controls ensures that observed growth inhibition is causally linked to the proposed mechanism of action rather than experimental artifacts.

Protocol A: Broth Microdilution Assay for MIC Determination
  • Causality of Choice: The microdilution method is chosen over agar diffusion because it allows for precise, quantitative control of the compound's concentration in a uniform liquid phase. This prevents false-negative artifacts caused by the differential diffusion rates of highly lipophilic nitrobenzaldehydes through agar matrices[1].

  • Compound Preparation: Dissolve 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde in 100% DMSO to create a 10 mg/mL stock solution.

    • Validation Check: Ensure complete dissolution via sonication; micro-precipitation will artificially lower the effective concentration, leading to skewed resistance profiles.

  • Serial Dilution: Serially dilute the compound in RPMI 1640 medium (buffered to pH 7.0 with MOPS) across a 96-well microtiter plate to achieve a concentration gradient (0.5 to 250 µg/mL). The final DMSO concentration must strictly remain ≤1% to prevent solvent-induced fungal toxicity.

  • Inoculation: Inoculate each well with a standardized fungal spore suspension (

    
     CFU/mL).
    
  • Controls: Include a growth control (medium + spores + 1% DMSO) to validate baseline fungal viability, and a sterility control (medium only) to validate aseptic technique.

  • Incubation & Readout: Incubate at 30°C (or 37°C for C. albicans) for 48 hours. The MIC is defined as the lowest concentration exhibiting 100% visual growth inhibition.

Protocol B: Intracellular ROS Quantification
  • Causality of Choice: To empirically prove that the nitro group enhances redox disruption, intracellular ROS levels must be quantified. We utilize the fluorescent probe DCFDA, which is oxidized by ROS into highly fluorescent DCF, providing a direct, measurable link between compound exposure and oxidative stress[5].

  • Treatment: Harvest fungal mycelia treated with the compound at 0.5× MIC and 1× MIC for 4 hours.

  • Staining: Wash cells twice with PBS and incubate with 10 µM DCFDA for 30 minutes in the dark.

  • Quantification: Measure fluorescence (Excitation: 488 nm, Emission: 525 nm) using a microplate reader.

    • Validation Check: Normalize fluorescence units to total protein content (via Bradford assay) to account for variations in cell biomass. This ensures the observed ROS spike is a true metabolic shift and not an artifact of differing cell densities.

Workflow N1 Compound Preparation N2 Serial Dilution (RPMI 1640) N1->N2 N3 Fungal Spore Inoculation N2->N3 N4 Incubation (30-37°C) N3->N4 N5 MIC Determination (Visible Growth) N4->N5 N6 ROS & Ergosterol Quantification N4->N6

Fig 2. Self-validating high-throughput screening workflow for antifungal activity.

Conclusion

The strategic addition of a nitro group to the 5-position of 2-hydroxy-4-methoxybenzaldehyde transforms a moderately active phytochemical into a highly potent, targeted antifungal agent. By lowering the energy barrier for membrane insertion and amplifying intracellular oxidative stress, 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde significantly outperforms conventional benzaldehydes across multiple pathogenic fungal strains. This compound represents a highly promising, structurally optimized scaffold for the development of next-generation agricultural fungicides and clinical antimycotics.

References

  • Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials. URL:[Link]

  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers in Microbiology. URL: [Link]

  • MDPI. (2026). Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety. MDPI. URL:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde for Researchers and Drug Development Professionals

In the realm of synthetic organic chemistry, the subtle placement of a functional group on an aromatic ring can dramatically alter a molecule's reactivity and synthetic utility. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic organic chemistry, the subtle placement of a functional group on an aromatic ring can dramatically alter a molecule's reactivity and synthetic utility. This guide provides an in-depth technical comparison of two common isomers, 2-nitrobenzaldehyde and 4-nitrobenzaldehyde, to aid researchers, scientists, and drug development professionals in their experimental design and synthetic strategy. By examining their physicochemical properties and reactivity in various key transformations, we will elucidate the nuanced interplay of electronic and steric effects that govern their chemical behavior.

Physicochemical Properties: A Foundation for Understanding Reactivity

A molecule's physical characteristics are intrinsically linked to its reactivity. The table below summarizes the key physicochemical properties of 2-nitrobenzaldehyde and 4-nitrobenzaldehyde.

Property2-Nitrobenzaldehyde4-Nitrobenzaldehyde
Molecular Formula C₇H₅NO₃C₇H₅NO₃
Molar Mass 151.12 g/mol 151.12 g/mol
Appearance Pale yellow crystalline powderPale yellow crystalline solid
Melting Point 42-44 °C103-106 °C[1]
Boiling Point 153 °C at 23 mmHg273.1 °C (rough estimate)[1]
Solubility Slightly soluble in water; soluble in ethanol, ether, and benzene.Soluble in water, ethanol, benzene, and glacial acetic acid. Slightly soluble in ether.[1]

The significantly higher melting point of 4-nitrobenzaldehyde suggests a more stable crystal lattice structure compared to its ortho-isomer, likely due to more efficient packing in the solid state facilitated by its symmetrical structure.

The Dueling Influences of Electronic and Steric Effects

The primary driver of the differential reactivity between 2-nitrobenzaldehyde and 4-nitrobenzaldehyde is the position of the strongly electron-withdrawing nitro group (-NO₂) relative to the aldehyde functionality (-CHO).[1]

Electronic Effects

The nitro group exerts its influence through two main electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds.

  • Resonance Effect (-M): The nitro group can delocalize electron density from the aromatic ring through resonance, particularly when positioned ortho or para to another group.

Both effects work in concert to decrease the electron density on the carbonyl carbon of the aldehyde group, rendering it more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1] In 4-nitrobenzaldehyde, both the -I and -M effects strongly activate the carbonyl group. In 2-nitrobenzaldehyde, these effects are also at play; however, the proximity of the two bulky groups forces the nitro group to twist out of the plane of the benzene ring, which can slightly diminish the resonance effect.

Steric Hindrance: The "Ortho Effect"

The most significant differentiating factor is the steric hindrance imposed by the bulky nitro group in the ortho position of 2-nitrobenzaldehyde.[1] This steric crowding can physically impede the approach of nucleophiles to the electrophilic carbonyl carbon, a phenomenon often referred to as the "ortho effect".[2] This steric hindrance is absent in the para-substituted 4-nitrobenzaldehyde, where the nitro group is far from the reaction center.[1]

The following diagram illustrates the interplay of these electronic and steric factors.

G cluster_2nitro 2-Nitrobenzaldehyde cluster_4nitro 4-Nitrobenzaldehyde 2-nitro Aldehyde group is activated by -I and -M effects of the nitro group. steric_hindrance Steric hindrance from the ortho nitro group impedes nucleophilic attack. 2-nitro->steric_hindrance However, Reactivity Reactivity steric_hindrance->Reactivity Leads to decreased reactivity in some cases 4-nitro Aldehyde group is strongly activated by -I and -M effects of the nitro group. no_steric_hindrance No steric hindrance at the carbonyl group. 4-nitro->no_steric_hindrance no_steric_hindrance->Reactivity Generally leads to increased reactivity

Caption: Factors influencing the reactivity of 2- and 4-nitrobenzaldehyde.

Comparative Reactivity in Key Chemical Transformations

The balance between electronic activation and steric hindrance leads to distinct reactivity profiles for the two isomers in various chemical reactions.

Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. A comparative study on the oxidation of monosubstituted benzaldehydes provides quantitative insight into the reactivity of the nitrobenzaldehyde isomers.[1]

SubstituentSecond-Order Rate Constant (10³ k₂ / dm³ mol⁻¹ s⁻¹)
2-NO₂ 0.04
4-NO₂ 0.01
Benzaldehyde (H) 1.37

Data from a comparative study on the oxidation by benzyltrimethylammonium chlorobromate (BTMACB) in aqueous acetic acid.[1]

Interestingly, both nitro-substituted benzaldehydes react significantly slower than unsubstituted benzaldehyde in this particular oxidation reaction.[1] This is attributed to the deactivating effect of the electron-withdrawing nitro group on this type of reaction.[1] Notably, 2-nitrobenzaldehyde exhibits a slightly higher rate of oxidation than 4-nitrobenzaldehyde under these conditions.[1]

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a hallmark reaction of aldehydes. The increased electrophilicity of the carbonyl carbon in both nitrobenzaldehyde isomers makes them generally more reactive than benzaldehyde in these reactions. However, the steric hindrance in 2-nitrobenzaldehyde often plays a crucial role.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound.[3] The reaction is sensitive to the electrophilicity of the carbonyl carbon, with electron-withdrawing groups on the benzaldehyde ring generally accelerating the reaction.[3]

AldehydeActive Methylene CompoundCatalyst/ConditionsYield (%)
4-Nitrobenzaldehyde MalononitrilePiperidine/Ethanol~95+
2-Nitrobenzaldehyde MalononitrilePiperidine/EthanolHigh

While both isomers are excellent substrates for the Knoevenagel condensation, it is generally expected that 4-nitrobenzaldehyde would react more readily than 2-nitrobenzaldehyde.[2][3] The steric hindrance in the ortho-isomer likely retards the rate of nucleophilic attack by the active methylene compound.[3] The slightly higher yield often reported for 4-nitrobenzaldehyde is consistent with its greater, unhindered carbonyl activation.[2]

Experimental Protocol: Comparative Knoevenagel Condensation

This protocol allows for a direct comparison of the reactivity of 2-nitrobenzaldehyde and 4-nitrobenzaldehyde under identical conditions.

  • Materials:

    • 2-Nitrobenzaldehyde (1.0 eq)

    • 4-Nitrobenzaldehyde (1.0 eq)

    • Malononitrile (1.1 eq)

    • Ethanol

    • Piperidine (catalytic amount, ~2-3 drops)

    • Two round-bottom flasks, reflux condensers, magnetic stirrers

  • Procedure:

    • Set up two parallel reactions. In each round-bottom flask, dissolve one of the nitrobenzaldehyde isomers in ethanol.

    • To each solution, add malononitrile (1.1 equivalents).

    • Add a catalytic amount of piperidine (e.g., 2-3 drops) to each reaction mixture.

    • Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixtures to room temperature to allow the product to crystallize.

    • Collect the solid products by vacuum filtration, washing with cold ethanol.

    • Dry the products and record the yield and reaction time for each isomer.

G cluster_workflow Knoevenagel Condensation Workflow Start Dissolve Nitrobenzaldehyde in Ethanol Add_Malononitrile Add Malononitrile Start->Add_Malononitrile Add_Piperidine Add Piperidine (catalyst) Add_Malononitrile->Add_Piperidine Stir_Monitor Stir at Room Temperature and Monitor by TLC Add_Piperidine->Stir_Monitor Crystallize Cool to Crystallize Product Stir_Monitor->Crystallize Filter_Wash Filter and Wash with Cold Ethanol Crystallize->Filter_Wash Dry_Yield Dry and Record Yield Filter_Wash->Dry_Yield

Caption: Experimental workflow for the Knoevenagel condensation.

The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[1] Both 2- and 4-nitrobenzaldehyde lack alpha-hydrogens and are therefore candidates for this reaction.[1]

Experimental observations indicate a reactivity order of: 4-nitrobenzaldehyde > 2-nitrobenzaldehyde .[1]

This suggests that 4-nitrobenzaldehyde is more reactive in the Cannizzaro reaction.[1] This can be attributed to the greater electrophilicity of the carbonyl carbon in the para isomer due to the unhindered electron-withdrawing effect of the nitro group, which facilitates the initial hydroxide attack.[1]

Experimental Protocol: Cannizzaro Reaction of Nitrobenzaldehydes

  • Materials:

    • Nitrobenzaldehyde isomer (2- or 4-)

    • Potassium hydroxide (KOH)

    • Water

    • Diethyl ether

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve KOH in water in a flask and cool the solution.

    • Add the nitrobenzaldehyde isomer to the cooled KOH solution.

    • Shake the mixture vigorously until it becomes a thick emulsion and allow it to stand for 24 hours.

    • Add water to dissolve the potassium salt of the corresponding nitrobenzoic acid.

    • Extract the aqueous layer with diethyl ether to separate the corresponding nitrobenzyl alcohol.

    • Acidify the aqueous layer with concentrated HCl to precipitate the nitrobenzoic acid.

    • Isolate and purify both the alcohol and carboxylic acid products to determine the yield.

Reduction of the Aldehyde Group

The aldehyde group can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄). The nitro group is generally not reduced by NaBH₄ under standard conditions.[5]

Given the higher electrophilicity of the carbonyl carbon in 4-nitrobenzaldehyde due to the unhindered electronic effects, it is expected to be slightly more susceptible to reduction by nucleophilic reducing agents like NaBH₄ compared to 2-nitrobenzaldehyde.

Experimental Protocol: Comparative Reduction with NaBH₄

  • Materials:

    • 2-Nitrobenzaldehyde

    • 4-Nitrobenzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Deionized water

    • Ethyl acetate

  • Procedure:

    • In two separate flasks, dissolve each nitrobenzaldehyde isomer in methanol.

    • Cool the solutions in an ice bath.

    • Slowly add NaBH₄ to each flask while stirring.

    • After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.

    • Once the starting material is consumed, add deionized water to quench the reaction.

    • Extract the product with ethyl acetate.

    • Dry the organic layer, evaporate the solvent, and determine the yield of the corresponding nitrobenzyl alcohol.

A Reaction Unique to 2-Nitrobenzaldehyde: The Baeyer-Drewsen Indigo Synthesis

A classic and historically significant reaction that uniquely highlights the reactivity of 2-nitrobenzaldehyde is the Baeyer-Drewsen indigo synthesis.[1] This reaction, which is not possible with 4-nitrobenzaldehyde, involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base to form the indigo dye. The ortho relationship between the nitro and aldehyde groups is crucial for the intramolecular cyclization step that leads to the formation of the indigo precursor.[1]

G 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Intermediate Intermediate 2-Nitrobenzaldehyde->Intermediate + Acetone (base) Indigo Indigo Intermediate->Indigo Intramolecular Cyclization & Dimerization/Oxidation 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde No_Reaction No Indigo Formation (cyclization not possible) 4-Nitrobenzaldehyde->No_Reaction + Acetone (base)

Caption: Baeyer-Drewsen Indigo Synthesis: A unique reaction of 2-nitrobenzaldehyde.

Conclusion: A Tale of Two Isomers

The comparative analysis of 2-nitrobenzaldehyde and 4-nitrobenzaldehyde reveals a fascinating interplay of electronic and steric effects that dictate their chemical reactivity. While both isomers are more reactive towards nucleophiles than unsubstituted benzaldehyde due to the potent electron-withdrawing nature of the nitro group, the steric hindrance in 2-nitrobenzaldehyde often tempers this enhanced reactivity.[1][3]

In contrast, 4-nitrobenzaldehyde, being sterically unhindered, generally exhibits faster reaction rates in transformations where the approach to the carbonyl group is the rate-determining step, such as the Cannizzaro reaction and the Knoevenagel condensation.[1][3] However, in some cases, such as the specific oxidation reaction cited, the electronic effects may lead to a slightly higher reactivity for the 2-isomer. Ultimately, the choice between these two valuable synthetic building blocks depends on the specific requirements of the desired transformation, with 2-nitrobenzaldehyde offering unique possibilities for intramolecular reactions like the indigo synthesis.

References

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Oriental Journal of Chemistry. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. [Link]

  • Chemistry Steps. Cannizzaro Reaction. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Perkin Reaction. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • NOTE Perkin Reactions under Microwave Irradiation. [Link]

  • Oriental Journal of Chemistry. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. [Link]

  • COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]

  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • J&K Scientific LLC. Perkin Reaction. [Link]

  • WordPress.com. Reactions of Grignard reagents. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • Aidic. Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid. [Link]

  • LibreTexts. 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]

  • ResearchGate. reactions of partially solvated grignard reagents with benzaldehyde. [Link]

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Comparative

Structural validation of 2-nitrobenzaldehyde using NMR spectroscopy

Structural Validation of 2-Nitrobenzaldehyde: A Comparative Guide to NMR Spectroscopy and Orthogonal Modalities Introduction In the realm of organic synthesis and drug development, 2-nitrobenzaldehyde (2-NBA) serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 2-Nitrobenzaldehyde: A Comparative Guide to NMR Spectroscopy and Orthogonal Modalities

Introduction

In the realm of organic synthesis and drug development, 2-nitrobenzaldehyde (2-NBA) serves as a foundational building block. It is heavily utilized in the synthesis of indigo dyes, photolabile protecting groups, and various pharmaceutical intermediates. However, the commercial synthesis and isolation of 2-NBA often yield a mixture of positional isomers, specifically 3-nitrobenzaldehyde and 4-nitrobenzaldehyde[1]. Because the spatial arrangement of the nitro group dictates downstream reactivity, unambiguous structural validation is paramount.

This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities—such as Fourier-Transform Infrared (FT-IR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS)—demonstrating why NMR remains the gold standard for resolving positional isomerism[2].

Comparative Analysis of Analytical Modalities

While FT-IR and GC-MS are powerful tools for functional group identification and molecular weight confirmation, they often fall short when differentiating closely related positional isomers[3]. The table below summarizes the performance of these techniques for the structural validation of 2-nitrobenzaldehyde.

Analytical ModalityPrimary OutputIsomer DifferentiationDestructive?Structural Connectivity
¹H / ¹³C NMR Magnetic environment, scalar couplingExcellent (Distinct chemical shifts)NoHigh (Unambiguous)
FT-IR Functional group vibrationsPoor (Complex fingerprint region)NoLow (Groups only)
GC-MS Molecular mass, fragmentationPoor (Similar fragmentation patterns)YesModerate
X-Ray Crystallography 3D spatial arrangementExcellent (Absolute structure)NoHigh (Requires crystals)

The Verdict: 3 can confirm the presence of the carbonyl (C=O) and nitro (-NO₂) groups, and 3 can verify the exact mass (m/z 151)[3]. However, positional isomers yield nearly identical electron ionization (EI) mass spectra. 4, by directly probing the magnetic environment of individual nuclei, provides a definitive, self-validating fingerprint for 2-NBA[2].

Deep Dive: Mechanistic NMR Interpretation of 2-Nitrobenzaldehyde

To understand why NMR is the superior choice, we must examine the causality behind the chemical shifts. The electron-withdrawing nature of both the nitro (-NO₂) and aldehyde (-CHO) groups pulls electron density away from the aromatic ring, shifting the aromatic protons downfield[2].

However, the defining diagnostic feature of 2-nitrobenzaldehyde is the extreme downfield shift of its aldehyde proton. In the ortho position, the nitro group is forced into close spatial proximity with the aldehyde proton. The magnetic anisotropy of the nitro group's π-electron cloud generates a localized magnetic field that reinforces the external magnetic field (B₀) at the position of the aldehyde proton. This through-space deshielding effect pushes the proton's resonance to ~10.42 ppm, significantly higher than its meta (~10.14 ppm) and para (~10.18 ppm) counterparts[2][5].

Quantitative NMR Data Comparison (in CDCl₃)
CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Carbonyl Carbon (δ, ppm)
2-Nitrobenzaldehyde ~10.42 (s) ~8.12 (d), 7.96 (d), 7.81 (t), 7.78 (t) ~189.0
3-Nitrobenzaldehyde~10.14 (s)~8.70 (s), 8.50 (d), 8.27 (d), 7.78 (t)~189.5
4-Nitrobenzaldehyde~10.18 (s)~8.40 (d), 8.11 (d)~190.0

Data synthesized from authoritative spectroscopic databases[2][5][6].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the analytical protocol must be designed to validate itself against instrumental drift or sample degradation.

Protocol 1: ¹H and ¹³C NMR Acquisition (Primary Validation)

Step 1: Sample Preparation (The Foundation of Resolution)

  • Action: Accurately weigh 10–20 mg of the suspected 2-NBA sample. Dissolve entirely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)[2]. Filter the solution through glass wool into a clean 5 mm NMR tube.

  • Causality: CDCl₃ lacks NMR-active protons, preventing the solvent signal from swamping the analyte. The concentration is optimized: too dilute yields poor signal-to-noise; too concentrated increases viscosity, broadening peaks due to restricted molecular tumbling.

Step 2: Instrument Calibration (Self-Validation Lock)

  • Action: Lock the spectrometer to the deuterium signal of CDCl₃ and reference the spectrum to the internal TMS peak at exactly 0.00 ppm[2].

  • Causality: Magnetic fields drift over time. By locking onto the solvent's deuterium frequency and zeroing against TMS, the protocol becomes a self-validating system. Any shift observed at 10.42 ppm is guaranteed to be a true chemical shift, not an instrumental artifact.

Step 3: Acquisition & Relaxation

  • Action: Acquire the ¹H spectrum at ≥400 MHz using a 30° pulse angle and a relaxation delay (D1) of at least 1.5 seconds.

  • Causality: A high-field magnet (≥400 MHz) is required to disperse the overlapping aromatic signals into a clearly resolvable doublet-triplet-triplet-doublet pattern. The relaxation delay ensures all protons return to thermal equilibrium between pulses. This guarantees that the 7 of the molecule's protons, allowing researchers to group equivalent protons confidently[7].

Protocol 2: Orthogonal FT-IR & GC-MS Validation (Secondary)
  • FT-IR (KBr Pellet): Grind 1-2 mg of the sample with 100 mg of anhydrous KBr. Press into a translucent pellet. Scan from 4000 to 400 cm⁻¹. Validation Check: Confirm the presence of the sharp C=O stretch at ~1698 cm⁻¹ and the asymmetric/symmetric NO₂ stretches at ~1526 and 1350 cm⁻¹[3].

  • GC-MS (Electron Ionization): Dissolve 1 mg of sample in 1 mL of GC-grade methanol. Inject 1 µL into a GC equipped with a capillary column (e.g., HP-5MS). Validation Check: Confirm the molecular ion peak at m/z 151 and characteristic fragmentation losses of NO and NO₂[3].

Analytical Workflow Visualization

The following diagram maps the logical decision tree for validating 2-nitrobenzaldehyde, highlighting the critical decision gates based on NMR data.

Workflow Start Unknown Sample: Suspected 2-Nitrobenzaldehyde NMR Acquire 1H NMR (CDCl3 + TMS) Start->NMR Primary Analysis IR_MS Orthogonal Testing (FT-IR & GC-MS) Start->IR_MS Secondary AldehydeCheck Aldehyde Proton Shift? NMR->AldehydeCheck Valid Confirmed 2-Nitrobenzaldehyde (ortho-substituted) IR_MS->Valid Supports functional groups & mass Isomer2 ~10.42 ppm (Strong Anisotropic Deshielding) AldehydeCheck->Isomer2 Yes Isomer34 ~10.14 - 10.18 ppm (Meta/Para Isomers) AldehydeCheck->Isomer34 No AromaticCheck Aromatic Splitting Pattern? Isomer2->AromaticCheck Invalid Failed Validation (Incorrect Isomer / Impurity) Isomer34->Invalid AromaticCheck->Valid d, t, t, d pattern AromaticCheck->Invalid Other patterns

Logical workflow for the structural validation of 2-nitrobenzaldehyde isomers.

References

  • BenchChem - A Comparative Guide to the Structural Validation of 2-Nitrobenzaldehyde using ¹H and ¹³C NMR Spectroscopy.
  • ChemicalBook - 2-Nitrobenzaldehyde(552-89-6) 1H NMR spectrum.
  • Brainly - 1H NMR of 2-nitrobenzaldehyde in CDCl3: You can group protons that are integr
  • PubChem - 2-Nitrobenzaldehyde | C7H5NO3 | CID 11101.
  • ResearchGate - A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • BenchChem - A Comparative Guide to the Spectroscopic Analysis and Characterization of 2-Nitrocinnamaldehyde Impurities.

Sources

Validation

Comparative Analysis of the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers

Introduction As a Senior Application Scientist, selecting the appropriate halogenated building block is paramount for optimizing synthetic pathways in drug discovery and materials science. 2-Bromo-5-hydroxybenzaldehyde (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, selecting the appropriate halogenated building block is paramount for optimizing synthetic pathways in drug discovery and materials science. 2-Bromo-5-hydroxybenzaldehyde (2-B-5-HB) and its positional isomers—most notably 5-bromo-2-hydroxybenzaldehyde (5-B-2-HB) and 3-bromo-4-hydroxybenzaldehyde —are critical intermediates. They are extensively utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, Bcl-XL inhibitors, and various Schiff base ligands with potent antimicrobial and anti-inflammatory properties .

This guide provides an objective, data-driven comparison of their chemical reactivity. By understanding the electronic and steric interplay of their substituents, researchers can rationally design more efficient and high-yielding synthetic workflows.

Structural and Electronic Causality in Reactivity

The distinct reactivity profiles of these isomers are dictated by the relative positioning of three functional groups on the benzene scaffold, which significantly influences the electrophilicity of the carbonyl group and the electron density of the aromatic ring .

  • Aldehyde Group (-CHO): This group is strongly deactivating and meta-directing for electrophilic aromatic substitution (EAS) due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It renders the carbonyl carbon electrophilic, making it a prime target for nucleophilic addition.

  • Hydroxyl Group (-OH): Strongly activating and ortho/para-directing due to its potent electron-donating resonance (+M) effect, which generally dominates the deactivating effects of the other groups .

  • Bromo Group (-Br): Deactivating via inductive withdrawal (-I) but ortho/para-directing via resonance (+M). It serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

Mechanistic Insight: In 5-B-2-HB, the hydroxyl group is positioned ortho to the aldehyde. This proximity facilitates strong intramolecular hydrogen bonding, which partially shields the carbonyl carbon and reduces its electrophilicity. Conversely, in 2-B-5-HB, the hydroxyl is meta to the aldehyde, preventing intramolecular hydrogen bonding. Consequently, 2-B-5-HB exhibits a faster rate of nucleophilic addition because the carbonyl carbon is less sterically hindered and lacks this stabilizing effect .

Comparative Quantitative Data

The following table summarizes the physicochemical properties and comparative reactivity metrics of key isomers under standardized conditions.

Compound IsomerCAS Number-OH Position (vs -CHO)Intramolecular H-BondingCarbonyl ElectrophilicityTypical Schiff Base Yield (%)Boiling Point (°C)
2-Bromo-5-hydroxybenzaldehyde 2973-80-0Meta (Position 5)AbsentHigh85 - 92~286.7
5-Bromo-2-hydroxybenzaldehyde 1761-61-1Ortho (Position 2)StrongModerate75 - 83~250.0
3-Bromo-4-hydroxybenzaldehyde 2973-78-6Para (Position 4)AbsentLow (Resonance stabilized)65 - 75~275.0

(Note: Yields represent typical ranges under standardized equimolar nucleophilic addition conditions to illustrate reactivity trends.)

Experimental Workflows and Self-Validating Protocols

To objectively assess the reactivity differences between these isomers, we utilize a standardized nucleophilic addition protocol (Schiff base formation) using a primary amine. This protocol is designed as a self-validating system : reaction progress is quantitatively monitored via Thin Layer Chromatography (TLC), and the final product integrity is confirmed by the disappearance of the characteristic aldehyde proton peak in ¹H-NMR.

Protocol: Comparative Synthesis of Schiff Bases
  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 5.0 mmol of the selected isomer (e.g., 2-B-5-HB or 5-B-2-HB) in 15 mL of anhydrous ethanol.

  • Amine Addition: Add 5.0 mmol of the primary amine (e.g., aniline) dropwise to the solution at room temperature under a nitrogen atmosphere.

  • Catalysis (Causality): Add 2-3 drops of glacial acetic acid.

    • Scientist's Note: The mild acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbon center without fully protonating the nucleophilic amine. This delicate balance optimizes the reaction rate, particularly for the less electrophilic 5-B-2-HB isomer.

  • Reflux & Monitoring: Heat the mixture to reflux (78 °C). Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The self-validation point occurs when the starting material spot completely disappears, indicating full conversion.

  • Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Validation: Analyze via ¹H-NMR. The formation of the azomethine (-HC=N-) proton peak at ~8.5 ppm and the absence of the aldehyde peak (~9.8-10.2 ppm) confirm successful condensation .

SchiffBase A Select Isomer (2-B-5-HB vs 5-B-2-HB) B Add Primary Amine + Glacial Acetic Acid A->B Equimolar C Reflux in Ethanol (Monitor via TLC) B->C Acid Catalyst D Crystallization & Filtration C->D Full Conversion E 1H-NMR Validation (Azomethine Peak) D->E Purified Product

Comparative workflow for Schiff base synthesis and self-validation.

Biological Applications and Pathway Integration

The derivatives of these isomers are not just synthetic curiosities; they are active components in drug design. For instance, 2-B-5-HB is a crucial precursor in the synthesis of PDE4 inhibitors. By inhibiting PDE4, these derivatives prevent the degradation of cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA) and the subsequent suppression of the NF-κB inflammatory pathway .

Pathway A 2-B-5-HB Derivative (PDE4 Inhibitor) B PDE4 Enzyme Inhibition A->B Binds Active Site C Increased Intracellular cAMP Levels B->C Prevents Degradation D PKA Activation C->D Activates E Suppression of NF-κB (Anti-inflammatory) D->E Phosphorylation Cascade

Mechanism of action for 2-B-5-HB derivatives in PDE4 inhibition.

References

  • National Institutes of Health (PMC). "Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design." Chemistry Central Journal. Available at:[Link]

  • Taylor & Francis. "Synthesis, spectroscopic properties and biological activity of new mono organotin(IV) complexes with 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone." Cogent Chemistry. Available at:[Link]

Comparative

A Comparative Analysis of the Reactivity of 5-Nitrovanillin and 3-Nitrovanillin for Synthetic and Medicinal Chemistry

Introduction In the landscape of synthetic organic chemistry and drug development, the nuanced reactivity of positional isomers can be a pivotal factor in the design of novel molecular entities. 5-Nitrovanillin and 3-Nit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, the nuanced reactivity of positional isomers can be a pivotal factor in the design of novel molecular entities. 5-Nitrovanillin and 3-Nitrovanillin, two isomers of nitrated vanillin, serve as a compelling case study in how the seemingly minor shift of a single functional group can profoundly alter a molecule's chemical behavior. Both compounds are valuable intermediates, with 5-nitrovanillin, in particular, being a key precursor for the synthesis of pharmaceuticals like the COMT inhibitor Entacapone, used in the management of Parkinson's disease.[1][2]

This guide provides an in-depth, objective comparison of the reactivity of 5-nitrovanillin and 3-nitrovanillin. Moving beyond a simple catalogue of properties, we will dissect the electronic and steric factors that govern their reactivity, supported by experimental data and detailed protocols. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational understanding required to strategically select and utilize these isomers in their synthetic endeavors.

Molecular Structure: The Foundation of Divergent Reactivity

The differential reactivity of 5-nitrovanillin and 3-nitrovanillin is fundamentally rooted in the position of the electron-withdrawing nitro (–NO₂) group relative to the electron-donating hydroxyl (–OH) and methoxy (–OCH₃) groups, and the deactivating aldehyde (–CHO) group.[3]

  • 5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde): The nitro group is positioned para to the hydroxyl group and ortho to the methoxy group. This arrangement allows for a powerful electron-withdrawing effect through both resonance and induction, significantly decreasing the electron density of the aromatic ring.[3]

  • 3-Nitrovanillin (3-hydroxy-4-methoxy-5-nitrobenzaldehyde): The nitro group is located ortho to the hydroxyl group. This proximity introduces the critical possibility of intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the nitro group. This interaction can lock the conformation of the molecule and significantly influence the acidity and reactivity of the hydroxyl group.[3]

The following diagram illustrates the positional isomerism and the key functional group relationships.

G cluster_5_nitro 5-Nitrovanillin cluster_3_nitro 3-Nitrovanillin struct5 Structure ring5 Benzene Ring cho5 Aldehyde (-CHO) meta to -NO2 ring5->cho5 oh5 Hydroxyl (-OH) para to -NO2 ring5->oh5 och3_5 Methoxy (-OCH3) ortho to -NO2 ring5->och3_5 no2_5 Nitro (-NO2) ring5->no2_5 struct3 Structure ring3 Benzene Ring cho3 Aldehyde (-CHO) meta to -NO2 ring3->cho3 oh3 Hydroxyl (-OH) ortho to -NO2 ring3->oh3 och3_3 Methoxy (-OCH3) para to -NO2 ring3->och3_3 no2_3 Nitro (-NO2) ring3->no2_3

Caption: Positional isomerism of 5-nitrovanillin and 3-nitrovanillin.

Physicochemical Properties: A Snapshot of the Isomers

A comparison of the fundamental physicochemical properties provides an initial basis for understanding the differences between these two compounds.

Property5-Nitrovanillin3-NitrovanillinSource(s)
IUPAC Name 4-hydroxy-3-methoxy-5-nitrobenzaldehyde3-hydroxy-4-methoxy-5-nitrobenzaldehyde[3]
CAS Number 6635-20-780547-69-9[3]
Molecular Formula C₈H₇NO₅C₈H₇NO₅[3]
Molecular Weight 197.14 g/mol 197.14 g/mol [3]
Appearance Yellow crystalline powderYellow solid[4][5]
Melting Point 172–178 °CNot readily available[3][4]
Solubility Sparingly soluble in water; soluble in alkali solutions and methanol.Good solubility in DMSO.[1][6]

Comparative Reactivity Analysis

While direct side-by-side kinetic studies are not extensively reported in the literature, a comparative analysis of reactivity can be inferred from established electronic principles and documented synthetic transformations.

Reactivity of the Aromatic Ring

The presence of the potent electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution (EAS) in both isomers compared to the parent vanillin molecule.[7][8] The existing hydroxyl and methoxy groups are activating ortho, para-directors, while the aldehyde and nitro groups are deactivating meta-directors.[8]

  • 5-Nitrovanillin: The synthesis of 5-nitrovanillin itself is a prime example of EAS on vanillin. The nitration occurs at the 5-position, which is ortho to the methoxy group and para to the strongly activating hydroxyl group, overcoming the deactivating effect of the aldehyde.[3][9] Further EAS on 5-nitrovanillin is highly disfavored due to the presence of two strong deactivating groups (–CHO, –NO₂). The ring's diminished electron density, however, makes it more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.

  • 3-Nitrovanillin: The synthesis of 3-nitrovanillin is less common, indicating it is not the major product of direct vanillin nitration and likely requires a more complex synthetic route.[3] The aromatic ring is similarly deactivated towards EAS.

Reactivity of the Aldehyde Group

The aldehyde functional group in both isomers is susceptible to nucleophilic attack. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive than the aldehyde in vanillin.[10]

  • 5-Nitrovanillin: The aldehyde group readily undergoes typical reactions. It can be oxidized to the corresponding carboxylic acid, 5-nitrovanillic acid, using oxidizing agents like potassium permanganate.[11] It also participates in condensation reactions.

  • 3-Nitrovanillin: The nitro group is still meta to the aldehyde, but its closer proximity to the ring's activating groups may result in a more pronounced inductive effect on the aldehyde's electrophilicity compared to 5-nitrovanillin.[3] Therefore, the aldehyde in 3-nitrovanillin is predicted to be slightly more reactive towards nucleophiles. It can be oxidized to 4-hydroxy-3-methoxy-5-nitrobenzoic acid.[3]

Reactivity of the Nitro Group

The nitro group is a versatile functional handle, most commonly undergoing reduction to an amino group. This transformation is a cornerstone of many synthetic pathways, as the resulting amine is a powerful ortho, para-directing activating group.[12]

  • 5-Nitrovanillin: The nitro group can be readily reduced to form 5-aminovanillin using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C) or sodium borohydride.[3][11]

  • 3-Nitrovanillin: Similarly, the nitro group can be reduced to yield 3-amino-5-hydroxy-4-methoxybenzaldehyde, often achieved through catalytic hydrogenation.[3]

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group's acidity and nucleophilicity are significantly influenced by the nitro group's position.

  • 5-Nitrovanillin: With the nitro group in the para position, the acidity of the phenolic proton is increased compared to vanillin due to resonance and inductive stabilization of the corresponding phenoxide ion. It can be demethylated to give 3,4-dihydroxy-5-nitrobenzaldehyde.[1]

  • 3-Nitrovanillin: The ortho-nitro group is expected to have a more dramatic effect. Intramolecular hydrogen bonding can decrease the availability of the hydroxyl proton for intermolecular reactions.[3] However, this same proximity and electron withdrawal significantly increase the acidity of the proton.

Experimental Protocols and Workflows

To provide a practical context for the discussed reactivity, this section details established experimental protocols.

Protocol 1: Synthesis of 5-Nitrovanillin via Nitration of Vanillin

This protocol is a foundational example of electrophilic aromatic substitution, demonstrating the directing effects of the substituents on the vanillin ring.

Causality: The choice of glacial acetic acid as a solvent provides a polar medium to dissolve vanillin, and the reaction is performed at low temperatures (0–5 °C) to control the exothermic nitration reaction and minimize the formation of undesired by-products.[9]

Materials:

  • Vanillin

  • Concentrated Nitric Acid (65-70%)

  • Glacial Acetic Acid

  • Ice-cold water

  • Beaker, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Dissolve vanillin in glacial acetic acid in a beaker with stirring.

  • Cool the mixture in an ice bath to between 0-5 °C.[9]

  • Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature remains below the specified range.

  • After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.[9]

  • Pour the reaction mixture into a larger beaker containing ice-cold water to precipitate the product.

  • Collect the yellow solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

  • The crude product can be recrystallized from ethanol or acetic acid to improve purity.[1][4]

The following diagram illustrates the general workflow for this synthesis.

G cluster_synthesis Synthesis Workflow: 5-Nitrovanillin A 1. Dissolve Vanillin in Glacial Acetic Acid B 2. Cool Mixture (0-5°C) A->B C 3. Add Conc. HNO3 (Dropwise) B->C D 4. Stir at Room Temp (1-2 hours) C->D E 5. Precipitate in Ice Water D->E F 6. Filter & Wash Product E->F G 7. Recrystallize (Optional) F->G H Final Product: 5-Nitrovanillin G->H

Caption: General workflow for the synthesis of 5-Nitrovanillin.

Protocol 2: Reduction of the Nitro Group (General)

This protocol describes a general method for the conversion of the nitro group to an amine, a key transformation for both isomers.

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for the reduction of aromatic nitro groups. It is clean and often proceeds with high yield under relatively mild conditions (e.g., atmospheric pressure of H₂).

Materials:

  • 5-Nitrovanillin or 3-Nitrovanillin

  • Methanol or Ethanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen source (H₂ gas balloon or hydrogenation apparatus)

  • Reaction flask, stirring apparatus

Procedure:

  • Dissolve the nitrovanillin isomer in a suitable solvent like methanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

  • Seal the flask and purge the system with an inert gas (like nitrogen or argon), followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude amino-vanillin product.

Conclusion

The reactivities of 5-nitrovanillin and 3-nitrovanillin are distinct and predictable, governed by the electronic interplay of their constituent functional groups. 5-Nitrovanillin is the more common and synthetically accessible isomer, with its reactivity well-characterized. Its deactivated aromatic ring, activated aldehyde, and reducible nitro group make it a versatile synthetic intermediate.[1][3][11] 3-Nitrovanillin, while less prevalent, offers an alternative substitution pattern. The key differentiating feature is the ortho-relationship between its hydroxyl and nitro groups, which introduces intramolecular hydrogen bonding that can alter the reactivity of the hydroxyl group and potentially fine-tune the electronic properties of the entire molecule.[3] For the medicinal chemist and synthetic researcher, a thorough understanding of these isomeric differences is crucial for the rational design of synthetic routes and the development of new chemical entities.

References

  • 5-Nitrovanillin. Wikipedia. Available from: [Link]

  • 5-Nitrovanillin. PubChem, National Institutes of Health. Available from: [Link]

  • Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana. Available from: [Link]

  • The nitro group directs electrophilic aromatic substitution to th... Study Prep in Pearson+. Available from: [Link]

  • 5-Nitrovanillin - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

  • 5-Nitrovanillin | C8H7NO5 | CID 81134. PubChem, National Institutes of Health. Available from: [Link]

  • Directing Effect of the Nitro Group in EAS. YouTube. Available from: [Link]

  • Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC, National Institutes of Health. Available from: [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Available from: [Link]

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Safety & Regulatory Compliance

Safety

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde proper disposal procedures

As a Senior Application Scientist overseeing complex peptide synthesis workflows, I frequently encounter logistical and safety challenges regarding specialized reagents. 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (often ref...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing complex peptide synthesis workflows, I frequently encounter logistical and safety challenges regarding specialized reagents. 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde (often referred to as the precursor for the Hmnb backbone protecting group) is a highly valuable reagent used to synthesize "difficult" peptide sequences. However, its integration into Solid-Phase Peptide Synthesis (SPPS) generates complex, reactive waste streams that demand strict, self-validating disposal protocols.

This guide provides the operational causality and step-by-step methodologies required to safely handle, segregate, and dispose of 2-hydroxy-4-methoxy-5-nitrobenzaldehyde and its associated byproducts.

Mechanistic Context: Why We Use It and Why It's Hazardous

In SPPS, sequences prone to aggregation or aspartimide formation (e.g., Asp-Gly linkages) severely reduce synthetic yields. 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is introduced to the peptidyl-resin to form an imine, which is subsequently reduced by sodium borohydride (NaBH₄) to create the 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) secondary amine[1]. This backbone modification sterically disrupts


-sheet formation and blocks nucleophilic attack[1].

The Disposal Challenge: The operational workflow requires mixing this nitroaromatic compound with strong reducing agents (NaBH₄) in dimethylformamide (DMF), followed later in the synthesis by strong acids (Trifluoroacetic acid, TFA) for cleavage. Nitroaromatics are persistent environmental pollutants and aquatic toxicants[2]. Furthermore, inadvertently mixing the unquenched reducing waste with the acidic cleavage waste will result in a violent, exothermic release of hydrogen gas. Proper disposal is not just about environmental compliance; it is a critical laboratory safety mandate.

Chemical & Hazard Profile

To establish a safe disposal plan, we must first quantify the physical and hazard parameters of the primary reagent.

ParameterSpecificationOperational Implication
Chemical Name 2-Hydroxy-4-methoxy-5-nitrobenzaldehydePrecursor for Hmnb backbone protection.
CAS Number 6615-24-3Required for hazardous waste profiling.
Physical State Solid (Yellow/Brown powder)Prone to aerosolization; handle in a fume hood.
Solubility DMF, DMSO, DCMWaste will primarily be generated as an organic solvent mixture.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityMust not be discharged into municipal drains[2].
Incompatibilities Strong oxidizers, Strong basesKeep isolated from incompatible chemical waste streams.

Step-by-Step Waste Segregation & Disposal Protocol

Every protocol in a high-functioning laboratory must be a self-validating system. The following methodology ensures that reactive intermediates are neutralized before they enter the final waste stream, preventing pressurization in sealed disposal carboys.

Phase 1: Quenching the Reaction Waste

During the Hmnb incorporation, a 5-fold excess of NaBH₄ is typically used for the reductive amination of the benzaldehyde[1]. The resulting DMF waste contains unreacted 2-hydroxy-4-methoxy-5-nitrobenzaldehyde, borate salts, and active NaBH₄.

  • Isolate the Effluent: Collect the DMF/NaBH₄/Benzaldehyde effluent in an open, wide-mouth borosilicate glass beaker within a certified fume hood.

  • Controlled Acid Quench: Slowly add dilute acetic acid (10% v/v in water) dropwise to the effluent while stirring.

    • Causality: This safely neutralizes the residual NaBH₄, releasing hydrogen gas in a controlled, ventilated environment rather than inside a sealed waste carboy.

  • Verify Neutralization: Continue addition until bubbling ceases. Allow the solution to stir for an additional 30 minutes to ensure complete quenching.

Phase 2: Segregation and Containment

SPPS generates fundamentally incompatible waste streams. They must be segregated to prevent exothermic degradation.

  • Basic/Reducing Organic Waste: Transfer the quenched DMF/Benzaldehyde mixture into a High-Density Polyethylene (HDPE) carboy specifically designated for "Flammable/Toxic Organic Liquid Waste."

  • Acidic Cleavage Waste: Ensure that the TFA/scavenger cleavage cocktails are collected in a completely separate HDPE container labeled "Acidic Organic Waste."

    • Causality: Mixing TFA with DMF leads to the acid-catalyzed degradation of DMF into carbon monoxide and dimethylamine, building dangerous pressure.

  • Solid Waste: Dispose of contaminated reaction vessels, resin cartridges, and gloves into a solid hazardous waste bin lined with a chemically compatible poly bag.

Phase 3: Final Disposal via Licensed Facility

Nitrobenzaldehyde derivatives cannot be treated via standard municipal water systems due to their ecological toxicity[2].

  • Waste Profiling: Label the carboys with the exact constituents (e.g., "Contains DMF, Acetic Acid, 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde, Sodium Borate").

  • Chemical Incineration: Transfer the waste to a licensed hazardous waste management company. The mandated disposal method for nitroaromatics is dissolution in a combustible solvent followed by incineration in a chemical incinerator[3].

    • Causality: The incinerator must be equipped with an afterburner and a chemical scrubber to capture and neutralize toxic nitrogen oxide (NOx) emissions generated by the combustion of the nitro group[3].

Operational Workflow Visualization

The following diagram illustrates the logical relationship between the SPPS synthetic steps, waste segregation, and final disposal.

G A SPPS Workflow (Hmnb Incorporation) B Waste Generation A->B C Basic/Reducing Waste (DMF, NaBH4, Benzaldehyde) B->C D Acidic Waste (TFA, Scavengers) B->D E Solid Waste (Resin, Consumables) B->E F Quench NaBH4 (Dilute AcOH) C->F Prevents H2 gas buildup G HDPE Segregation (Do Not Mix!) D->G Keep isolated E->G F->G H Chemical Incineration (Licensed Facility) G->H Scrubber equipped

Workflow for the segregation and disposal of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde SPPS waste.

References

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation ResearchG
  • Safety Data Sheet: 4-Nitrobenzaldehyde CDH Fine Chemical
  • Safety D

Sources

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2-Hydroxy-4-methoxy-5-nitrobenzaldehyde
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Reactant of Route 2
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